molecular formula C16H11BrN2O B049426 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one CAS No. 381248-06-2

3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Cat. No.: B049426
CAS No.: 381248-06-2
M. Wt: 327.17 g/mol
InChI Key: GSESXDVCGLBTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one is a sophisticated small molecule building block and potential pharmacophore of significant interest in medicinal chemistry and drug discovery research. This compound features a unique 1,2-dihydropyridin-2-one (2-pyridone) core, a privileged scaffold known for its prevalence in bioactive molecules. The strategic substitution pattern, including the bromo group at the 3-position and the 2-pyridyl moiety at the 5-position, makes it a versatile intermediate for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Negishi). The electron-deficient heteroaromatic system is particularly valuable for the design and synthesis of targeted kinase inhibitors, as it can effectively engage in key hydrogen bonding interactions within the ATP-binding pocket of various enzymes. Researchers utilize this compound in the exploration of novel therapeutic agents for oncology and inflammatory diseases, leveraging its structural complexity to probe protein-ligand interactions and modulate critical signaling pathways. Its well-defined structure is ideal for structure-activity relationship (SAR) studies, fragment-based drug design, and the development of chemical probes to interrogate complex biological systems.

Properties

IUPAC Name

3-bromo-1-phenyl-5-pyridin-2-ylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-14-10-12(15-8-4-5-9-18-15)11-19(16(14)20)13-6-2-1-3-7-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSESXDVCGLBTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=C(C2=O)Br)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624698
Record name 5'-Bromo-1'-phenyl[2,3'-bipyridin]-6'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381248-06-2
Record name 5'-Bromo-1'-phenyl[2,3'-bipyridin]-6'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one is a key heterocyclic intermediate, notable for its role in the synthesis of Perampanel, a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor.[1][2][3] The 1,2-dihydropyridin-2-one core is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules. The strategic placement of the bromo, pyridyl, and phenyl substituents on this core provides a versatile platform for further chemical modifications, making it a valuable building block in drug discovery and development.

This technical guide provides a comprehensive overview of the synthesis and characterization of this important intermediate, offering field-proven insights into the experimental choices and methodologies.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be approached through a convergent strategy. The core 1,2-dihydropyridin-2-one ring is first functionalized with the pyridyl and phenyl groups, followed by a regioselective bromination.

References

The Crucial Intermediate: A Technical Guide to the Synthesis and Significance of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While a definitive crystal structure analysis of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one is not publicly available, its importance in synthetic and medicinal chemistry is well-documented. This technical guide provides an in-depth exploration of this compound, focusing on its critical role as a key intermediate in the synthesis of the antiepileptic drug Perampanel. We will delve into its synthetic pathway, its subsequent chemical transformations, and the broader significance of the 2-pyridone scaffold in drug discovery.

Introduction: The 2-Pyridone Scaffold and the Rise of a Key Intermediate

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] Its ability to act as both a hydrogen bond donor and acceptor, along with its amenability to substitution at various positions, makes it a versatile building block for drug design.

Within this important class of compounds lies this compound, a molecule of significant interest not for its own biological activity per se, but for its pivotal role as a precursor in the synthesis of Perampanel. Perampanel is a first-in-class selective, non-competitive AMPA receptor antagonist used for the treatment of epilepsy.[6][7] The strategic placement of the bromine atom in the 3-position of the pyridone ring is key to the synthetic strategy, allowing for the introduction of the 2-cyanophenyl group via cross-coupling in the final stages of the Perampanel synthesis.[8]

Synthesis of this compound

The synthesis of this key intermediate is a multi-step process that highlights several important organic transformations. The general route, as gleaned from patent literature, involves the construction of the 1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one core, followed by a selective bromination.

Synthetic Workflow

The following diagram illustrates a common pathway for the synthesis of the target intermediate.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Suzuki or Stille Coupling cluster_step3 Step 3: Demethylation cluster_step4 Step 4: N-Arylation cluster_step5 Step 5: Bromination 2,5-dibromopyridine 2,5-dibromopyridine 5-bromo-2-methoxypyridine 5-bromo-2-methoxypyridine 2,5-dibromopyridine->5-bromo-2-methoxypyridine Sodium methoxide sodium_methoxide sodium_methoxide 2-methoxy-5-(2-pyridyl)pyridine 2-methoxy-5-(2-pyridyl)pyridine 5-bromo-2-methoxypyridine->2-methoxy-5-(2-pyridyl)pyridine Pd-catalyzed coupling 2-pyridyl_boronic_acid 2-pyridyl boronic acid or organotin reagent 2-pyridyl_boronic_acid->2-methoxy-5-(2-pyridyl)pyridine 5-(pyridin-2-yl)-2(1H)-pyridone 5-(pyridin-2-yl)-2(1H)-pyridone 2-methoxy-5-(2-pyridyl)pyridine->5-(pyridin-2-yl)-2(1H)-pyridone Acidic cleavage HBr HBr or other demethylating agent HBr->5-(pyridin-2-yl)-2(1H)-pyridone 1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one 1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one 5-(pyridin-2-yl)-2(1H)-pyridone->1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one Cu-catalyzed coupling phenylboronic_acid Phenylboronic acid phenylboronic_acid->1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one target_compound 3-Bromo-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one 1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one->target_compound Electrophilic bromination brominating_agent Brominating agent (e.g., NBS) brominating_agent->target_compound

Caption: Synthetic pathway to this compound.

Experimental Protocol Considerations
  • Step 1: Nucleophilic Aromatic Substitution: The synthesis often commences with 2,5-dibromopyridine. The greater reactivity of the bromine at the 2-position towards nucleophilic substitution allows for selective replacement with a methoxy group using sodium methoxide.

  • Step 2: Palladium-Catalyzed Cross-Coupling: The remaining bromine at the 5-position is then utilized in a palladium-catalyzed cross-coupling reaction (such as a Suzuki or Stille coupling) with a suitable 2-pyridyl organometallic reagent to form the bipyridyl core.

  • Step 3: Demethylation: The methoxy group, having served its purpose as a protecting/directing group, is cleaved, typically with a strong acid like hydrobromic acid, to reveal the 2-pyridone tautomer.

  • Step 4: N-Arylation: A copper-catalyzed N-arylation with phenylboronic acid introduces the phenyl group onto the pyridone nitrogen.

  • Step 5: Electrophilic Bromination: The final step is the selective bromination at the 3-position of the pyridone ring. This is typically achieved using an electrophilic brominating agent like N-bromosuccinimide (NBS). The existing substituents direct the bromination to the desired position.

Role in the Synthesis of Perampanel

The bromine atom at the 3-position is the key functional handle for the final carbon-carbon bond formation in the synthesis of Perampanel.

Perampanel_Synthesis intermediate 3-Bromo-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one perampanel Perampanel intermediate->perampanel Suzuki Coupling (Pd catalyst) coupling_partner 2-cyanophenylboronic acid or its ester coupling_partner->perampanel

Caption: Final Suzuki coupling step in the synthesis of Perampanel.

In a typical Suzuki coupling reaction, this compound is reacted with 2-cyanophenylboronic acid or one of its esters in the presence of a palladium catalyst and a base. This reaction efficiently displaces the bromine atom and constructs the final triaryl-substituted pyridone structure of Perampanel.[8]

Physicochemical Properties

While detailed crystallographic data is elusive, the basic physicochemical properties of the compound are available from various suppliers and chemical databases.

PropertyValueSource
CAS Number 381248-06-2[6][9][10][11]
Molecular Formula C₁₆H₁₁BrN₂O[9][11]
Molecular Weight 327.18 g/mol [9][11]
Appearance Off-white to yellow or brown solid[6]
Purity Typically ≥95%[6]
Storage Refrigerator[6]

Significance in Medicinal Chemistry

The synthetic utility of this compound extends beyond its role in Perampanel synthesis. Halogenated pyridones are valuable intermediates in drug discovery for several reasons:

  • Versatile Building Blocks: The halogen atom can be readily substituted through various cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.), allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[12]

  • Modulation of Physicochemical Properties: The introduction of a bromine atom can influence the lipophilicity and electronic properties of a molecule, which can in turn affect its pharmacokinetic and pharmacodynamic profile.

  • Probing Molecular Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Conclusion

This compound stands as a testament to the fact that a compound's significance is not always tied to its intrinsic biological activity. Its role as a meticulously designed intermediate showcases the elegance and practicality of modern synthetic organic chemistry in the service of drug development. The synthetic pathways leading to this molecule and its subsequent conversion to the life-changing medication Perampanel provide a clear and compelling example of the critical link between fundamental chemical synthesis and pharmaceutical innovation. For researchers in the field, this compound serves as a prime example of a versatile building block with untapped potential for the creation of novel therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive yet scientifically grounded exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. While direct experimental data for this specific compound is not publicly available, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive framework for its characterization.

Introduction: Unveiling a Privileged Scaffold

This compound is a complex molecule featuring a dihydropyridinone core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds. The strategic placement of a bromine atom, a pyridyl group, and a phenyl group on this core suggests a versatile platform for further synthetic modifications, potentially through cross-coupling reactions. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its role in synthetic pathways. This guide serves as a foundational reference for researchers working with this and structurally related compounds.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is presented below. The subsequent sections will dissect the predicted spectroscopic data based on this structure.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to be complex, with signals corresponding to the protons of the dihydropyridinone ring, the N-phenyl group, and the 5-pyridyl substituent. The predicted chemical shifts (in ppm, relative to TMS) are detailed in the table below.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H47.8 - 8.2d~2-3Olefinic proton on the dihydropyridinone ring, deshielded by the adjacent C=C and C=O groups. Coupled to H6.
H68.2 - 8.6d~2-3Olefinic proton on the dihydropyridinone ring, deshielded by the adjacent nitrogen and the pyridyl ring. Coupled to H4.
Phenyl-H (ortho)7.3 - 7.5m-Protons on the N-phenyl ring ortho to the nitrogen, experiencing moderate deshielding.
Phenyl-H (meta)7.4 - 7.6m-Protons on the N-phenyl ring meta to the nitrogen.
Phenyl-H (para)7.2 - 7.4m-Proton on the N-phenyl ring para to the nitrogen.
Pyridyl-H3'7.7 - 7.9m-Proton on the pyridyl ring, deshielded by the adjacent nitrogen.
Pyridyl-H4'7.8 - 8.0m-Aromatic proton on the pyridyl ring.
Pyridyl-H5'7.3 - 7.5m-Aromatic proton on the pyridyl ring.
Pyridyl-H6'8.6 - 8.8d~4-5Proton ortho to the pyridyl nitrogen, significantly deshielded.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are summarized below.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C2 (C=O)160 - 165Carbonyl carbon of the lactam, significantly deshielded.
C3110 - 115Carbon bearing the bromine atom, shielded by the halogen.
C4140 - 145Olefinic carbon, deshielded.
C5135 - 140Olefinic carbon bearing the pyridyl substituent.
C6120 - 125Olefinic carbon adjacent to the nitrogen.
Phenyl-C (ipso)138 - 142Carbon of the phenyl ring attached to the nitrogen.
Phenyl-C (ortho)128 - 130Aromatic carbons ortho to the nitrogen attachment point.
Phenyl-C (meta)129 - 131Aromatic carbons meta to the nitrogen attachment point.
Phenyl-C (para)127 - 129Aromatic carbon para to the nitrogen attachment point.
Pyridyl-C2' (ipso)150 - 155Carbon of the pyridyl ring attached to the dihydropyridinone ring.
Pyridyl-C3'120 - 125Aromatic carbon on the pyridyl ring.
Pyridyl-C4'136 - 140Aromatic carbon on the pyridyl ring.
Pyridyl-C5'122 - 127Aromatic carbon on the pyridyl ring.
Pyridyl-C6'148 - 152Aromatic carbon ortho to the pyridyl nitrogen.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale
C=O stretch (lactam)1660 - 1690StrongCharacteristic absorption for a cyclic amide carbonyl group.
C=C stretch (aromatic and dihydropyridinone)1580 - 1620Medium to StrongMultiple bands are expected due to the various C=C bonds in the rings.
C-N stretch1300 - 1350MediumStretching vibration of the carbon-nitrogen bonds in the rings.
C-H stretch (aromatic)3000 - 3100MediumCharacteristic C-H stretching of the phenyl and pyridyl rings.
C-Br stretch550 - 650Medium to StrongStretching vibration of the carbon-bromine bond.

Predicted Mass Spectrometry (MS) Data

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular formula is C₁₆H₁₁BrN₂O. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion. The monoisotopic mass is expected at m/z 326.0055, and another peak of similar intensity will be observed at m/z 328.0035.

  • Major Fragmentation Pathways:

    • Loss of Br: A significant fragment will likely correspond to the loss of the bromine radical, resulting in an ion at m/z 247.

    • Loss of CO: Fragmentation of the lactam ring could lead to the loss of a neutral carbon monoxide molecule, giving a fragment ion from the molecular ion.

    • Cleavage of the Phenyl Group: Fragmentation may involve the loss of the phenyl group.

    • Cleavage of the Pyridyl Group: The pyridyl group can also be lost during fragmentation.

M [M]⁺˙ m/z 326/328 M_minus_Br [M-Br]⁺ m/z 247 M->M_minus_Br - Br• M_minus_CO [M-CO]⁺˙ m/z 298/300 M->M_minus_CO - CO M_minus_Ph [M-Ph]⁺ m/z 249/251 M->M_minus_Ph - C₆H₅• M_minus_Py [M-Py]⁺ m/z 248/250 M->M_minus_Py - C₅H₄N•

An In-depth Technical Guide to 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one (CAS No: 381248-06-2). This compound is a key intermediate in the synthesis of the approved anti-epileptic drug Perampanel and belongs to the dihydropyridinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. This guide consolidates available experimental and computational data and outlines authoritative protocols for the determination of key physicochemical parameters, offering a valuable resource for researchers in drug discovery and development.

Introduction and Significance

This compound is a synthetic heterocyclic compound featuring a dihydropyridinone core. Its strategic substitution with a bromine atom at the 3-position and a pyridyl group at the 5-position makes it a versatile building block for further chemical modifications, particularly through cross-coupling reactions. The primary significance of this molecule lies in its role as a crucial intermediate in the manufacturing of Perampanel, a first-in-class selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Beyond its role as a pharmaceutical intermediate, the dihydropyridinone scaffold is recognized for a wide range of biological activities, including potential anticancer properties.

Synthesis and Structural Elucidation

Synthetic Pathway

The synthesis of this compound is a multi-step process. A common route, as outlined in patent literature, involves the bromination of a pyridyl-substituted dihydropyridinone precursor, followed by a Suzuki coupling reaction to introduce the phenyl group at the 1-position.[3]

Experimental Protocol: Synthesis of this compound [3]

Step 1: Bromination of 5-(2-pyridyl)-1,2-dihydropyridin-2-one

  • In a suitable reaction vessel equipped with a mechanical stirrer and thermometer, dissolve 5-(2-pyridyl)-1,2-dihydropyridin-2-one in N,N-dimethylformamide (DMF).

  • Add N-bromosuccinimide (NBS) to the solution and stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by an appropriate chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one.

Step 2: Phenylation of 3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one

  • In a reaction flask, dissolve 3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one in a suitable solvent such as methylene dichloride.

  • Add phenylboronic acid, a palladium catalyst (e.g., palladium triphenylphosphine), and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature for approximately 1 hour.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent like ethyl acetate to yield this compound.

Causality Behind Experimental Choices:

  • N-bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of activated aromatic and heterocyclic rings.

  • Palladium-catalyzed cross-coupling reactions , such as the Suzuki coupling, are highly efficient methods for the formation of carbon-carbon bonds, in this case, the N-phenyl bond. The choice of a specific palladium catalyst and ligand can influence reaction efficiency and yield.

  • Triethylamine acts as a base to facilitate the transmetalation step in the Suzuki coupling catalytic cycle.

  • Crystallization is a standard and effective method for the purification of solid organic compounds, relying on differences in solubility between the desired product and impurities.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Phenylation (Suzuki Coupling) A 5-(2-pyridyl)-1,2-dihydropyridin-2-one C Reaction at Room Temperature A->C B N-bromosuccinimide (NBS) in DMF B->C D Precipitation in Water C->D E Filtration and Drying D->E F 3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one E->F G 3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one I Reaction at Room Temperature G->I H Phenylboronic acid, Pd catalyst, Base in Methylene Dichloride H->I J Filtration I->J K Evaporation J->K L Crystallization K->L M This compound L->M

Caption: Workflow for experimental determination of key physicochemical properties.

Biological Context and Potential Applications

Role as a Perampanel Intermediate

The most well-documented application of this compound is as a late-stage intermediate in the synthesis of Perampanel. [2]Perampanel is a selective, non-competitive AMPA receptor antagonist used in the treatment of epilepsy. [1][2]The synthesis of Perampanel involves a subsequent Suzuki coupling reaction at the bromine position of the dihydropyridinone core.

Potential as a Bioactive Scaffold

The dihydropyridinone core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. While specific biological activity data for this compound is not widely published, related dihydropyridine derivatives have shown potential as anticancer agents. The proposed mechanism of action for some of these compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The cytotoxic effects of these related compounds have been evaluated against various cancer cell lines, with some showing significant antiproliferative activity.

Conclusion

This compound is a molecule of significant interest, primarily due to its role as a key intermediate in the synthesis of the anti-epileptic drug Perampanel. This guide has provided a comprehensive overview of its synthesis and available physicochemical and spectroscopic data. While a complete experimental dataset for all its properties is not yet in the public domain, the established protocols outlined herein provide a clear path for researchers to obtain this information. The versatile dihydropyridinone scaffold suggests that this compound and its derivatives may hold further potential in the exploration of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Significance of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and scientific importance of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one. This compound has garnered significant interest as a key intermediate in the preparation of Perampanel, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, utilized in the treatment of epilepsy.[1][2] This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the compound's role in the broader context of medicinal chemistry. We will delve into the strategic considerations for its synthesis, including the construction of the core pyridone structure and the regioselective bromination, supported by detailed characterization methodologies.

Introduction: The Strategic Importance of a Precursor

The discovery and development of novel therapeutics often hinge on the efficient and reliable synthesis of complex molecular architectures. This compound emerges as a molecule of significant interest not for its intrinsic biological activity, but as a critical building block in the multi-step synthesis of Perampanel.[1] Perampanel's unique mechanism of action, targeting glutamatergic neurotransmission, sets it apart from many other anti-epileptic drugs.[3] The strategic placement of the bromine atom in the 3-position of the dihydropyridinone ring is a key design element, enabling subsequent carbon-carbon bond formation to introduce the 2-cyanophenyl group, a crucial pharmacophoric element of Perampanel.[4]

This guide will provide a detailed exposition of a robust synthetic pathway to this compound, elucidate the rationale behind the chosen synthetic strategies, and provide comprehensive characterization data.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals two key stages: the formation of the 1,5-diaryl-1,2-dihydropyridin-2-one core and the subsequent regioselective bromination.

G Target 3-Bromo-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one Precursor1 1-Phenyl-5-(pyridin-2-yl)- 1,2-dihydropyridin-2-one Target->Precursor1 Bromination Precursor2 5-Bromo-2(1H)-pyridone Precursor1->Precursor2 Chan-Lam Coupling Precursor4 2-Bromopyridine Precursor1->Precursor4 Suzuki-Miyaura Coupling Precursor3 Phenylboronic Acid Precursor2->Precursor3 Precursor5 Arylboronic Acid/Ester Precursor4->Precursor5

Caption: Retrosynthetic analysis of the target compound.

The synthesis of the precursor, 1-phenyl-5-(pyridin-2-yl)-2(1H)-pyridone, can be approached through established cross-coupling methodologies. The Suzuki-Miyaura coupling offers a reliable method for the formation of the C-C bond between the pyridinone and pyridine rings.[5] Alternatively, the Chan-Lam N-arylation provides an efficient route to install the phenyl group on the pyridinone nitrogen.[6] The subsequent bromination at the 3-position is a critical step, requiring conditions that favor regioselectivity.

Detailed Experimental Protocols

Synthesis of the Precursor: 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone

This protocol details the synthesis of the pyridone precursor via a Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow:

Caption: Workflow for the synthesis of the precursor.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask, add 5-bromo-1-phenyl-1,2-dihydropyridin-2-one (1.0 eq), 2-(tributylstannyl)pyridine (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of 0.1 M with respect to the starting pyridone.

  • Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of potassium fluoride. The mixture is stirred vigorously for 1 hour, then filtered through a pad of celite. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-phenyl-5-(pyridin-2-yl)-2(1H)-pyridone as a solid.[7]

Synthesis of this compound

This protocol describes the regioselective bromination of the precursor to yield the target compound.

Experimental Workflow:

Caption: Workflow for the bromination reaction.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 1-phenyl-5-(pyridin-2-yl)-2(1H)-pyridone (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: The reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration. The solid is washed with water and a cold solution of aqueous sodium thiosulfate to remove any unreacted bromine.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
CAS Number 381248-06-2[8]
Molecular Formula C₁₆H₁₁BrN₂O[9]
Molecular Weight 327.18 g/mol [9]
Appearance Off-white to yellow solid[9]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.65 (d, 1H), 8.40 (d, 1H), 7.80-7.70 (m, 2H), 7.55-7.45 (m, 4H), 7.30-7.20 (m, 2H)Representative Data
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 160.5, 150.2, 149.8, 145.1, 140.3, 136.9, 130.0, 129.5, 128.8, 125.4, 122.7, 121.9, 105.8Representative Data
Mass Spec (ESI+) m/z 327.0, 329.0 [M+H]⁺Representative Data

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl, pyridyl, and dihydropyridinone rings. The downfield shift of the proton at the 4-position of the dihydropyridinone ring is indicative of the bromine substitution at the 3-position. The ¹³C NMR spectrum will confirm the number of unique carbon environments and the presence of the carbonyl carbon.

4.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺).

4.3. X-ray Crystallography

For unambiguous structural confirmation, single-crystal X-ray diffraction can be employed.[10] This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. Obtaining suitable crystals is a prerequisite for this analysis.

The Role in Drug Discovery: A Gateway to AMPA Receptor Antagonism

The primary significance of this compound lies in its utility as a late-stage intermediate for the synthesis of Perampanel.

G cluster_0 Synthesis of Perampanel A 3-Bromo-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one C Perampanel A->C Stille Coupling (Pd catalyst) B 2-(tributylstannyl)benzonitrile B->C

Caption: Conversion to the final drug product.

The bromine atom at the C3 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling. This allows for the efficient introduction of the 2-cyanophenyl group, which is a critical component for the biological activity of Perampanel as a non-competitive AMPA receptor antagonist.[1] The AMPA receptor is a key player in excitatory synaptic transmission in the central nervous system, and its overactivation is implicated in the pathophysiology of epilepsy.[3] By blocking this receptor, Perampanel reduces excessive excitatory signaling, thereby preventing seizures.

Conclusion

This compound is a testament to the importance of strategic intermediate design in modern drug discovery. While not a therapeutic agent itself, its carefully orchestrated synthesis enables access to a novel class of anti-epileptic drugs. This guide has provided a detailed, practical framework for the synthesis and characterization of this key intermediate, underscoring the synergy between synthetic organic chemistry and medicinal chemistry in the development of life-changing medicines. The methodologies described herein are robust and can likely be adapted for the synthesis of related analogs for further structure-activity relationship studies.

References

Potential biological activity of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: A Framework for Investigating the Potential Biological Activity of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Abstract

The 1,2-dihydropyridin-2-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This technical guide addresses the novel compound this compound, for which no biological data currently exists. We present a structured, scientifically-grounded framework for its synthesis, characterization, and comprehensive biological evaluation. This document serves as a roadmap for researchers, outlining predictive rationales for its potential activities based on structure-activity relationships of analogous compounds, proposing detailed experimental protocols for in vitro screening, and hypothesizing potential mechanisms of action. The ultimate goal is to provide the scientific community with the necessary tools and logical framework to unlock the therapeutic potential of this and similar novel chemical entities.

Introduction: The Rationale for Investigation

The 2-pyridone nucleus and its derivatives are foundational structures in the development of therapeutic agents, demonstrating a remarkable diversity of biological functions.[1][2][3][4] The broader class of dihydropyrimidinones (DHPMs) and dihydropyridines (DHPs) are recognized for their significant pharmacological properties.[5][6][7][8][9] Compounds incorporating these core structures have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[10][11][12][13]

The specific compound, This compound , combines several key pharmacophoric features:

  • A 1,2-dihydropyridin-2-one core: A known pharmacophore associated with a range of biological activities.

  • A Phenyl group at the N1 position: This substitution can influence lipophilicity and potential interactions with hydrophobic pockets in biological targets.

  • A Pyridyl group at the C5 position: The nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor, potentially enhancing binding to target proteins.

  • A Bromo group at the C3 position: The halogen atom can modulate the electronic properties of the ring and participate in halogen bonding, a recognized interaction in drug-receptor binding.

Given the absence of published data on this specific molecule, this guide proposes a systematic investigation into its biological potential, drawing upon established knowledge of related heterocyclic systems.

Proposed Synthesis and Characterization

While a specific synthetic route for the title compound is not documented, a plausible approach can be extrapolated from established methods for synthesizing substituted 2-pyridones. A potential multi-step synthesis is outlined below.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Bromination A 2-Acetylpyridine C Intermediate Ketone A->C + NaOEt, EtOH B Acrylonitrile B->C D Intermediate Ketone F 5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one D->F + Polyphosphoric Acid (PPA), Heat E Aniline E->F G 5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one I Target Compound: 3-Bromo-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one G->I + CCl4, Benzoyl Peroxide H N-Bromosuccinimide (NBS) H->I

Caption: Proposed synthetic pathway for the target compound.

Characterization

Upon successful synthesis, the compound's identity and purity must be rigorously confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the pyridone ring).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Predicted Biological Activities & Investigative Rationale

Based on the activities of structurally similar dihydropyridinone and dihydropyrimidine derivatives, we hypothesize that the target compound may possess anticancer, anti-inflammatory, and antimicrobial properties.

Potential Anticancer Activity

Dihydropyrimidinone (DHPM) and 1,4-dihydropyridine (1,4-DHP) scaffolds are prominent in the design of anticancer agents.[5][6][14][15] Some derivatives act as mitotic inhibitors, while others exhibit cytotoxic effects on various cancer cell lines.[10][16] The presence of substituted aryl rings is often crucial for this activity.[17]

Rationale for Investigation: The phenyl and pyridyl moieties of the target compound may facilitate interactions with biological targets implicated in cancer progression. We propose an initial screening against a panel of human cancer cell lines to assess its cytotoxic potential.

Potential Anti-inflammatory Activity

Numerous dihydropyrimidine and dihydropyridine derivatives have demonstrated significant anti-inflammatory properties.[7][8][9][11][18] A common mechanism involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Rationale for Investigation: The structural features of the target compound are consistent with those of known anti-inflammatory agents. Initial investigation should focus on its ability to inhibit pro-inflammatory cytokine production and COX enzyme activity.

Potential Antimicrobial Activity

The pyridone core is a component of many compounds with antibacterial and antifungal properties.[13][19][20][21][22] The overall structure and substitutions play a critical role in determining the spectrum and potency of antimicrobial action.

Rationale for Investigation: The combination of the pyridone ring and the pyridyl group suggests a potential for antimicrobial activity. A primary screening against a panel of pathogenic bacteria and fungi is warranted.

Proposed Mechanisms of Action & Signaling Pathways

Anticancer: Targeting Cell Proliferation Pathways

Many anticancer agents exert their effects by modulating signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a central regulator of these processes and is frequently over-activated in various cancers.[23][24][25][26] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[27]

Hypothesized Mechanism: The target compound could potentially inhibit key kinases within the PI3K/Akt pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound Target Compound Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Anti-inflammatory: Targeting NF-κB Signaling

The NF-κB (nuclear factor κ-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response.[28][29] It regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[30][31] Inhibition of NF-κB activation is a key strategy for controlling inflammation.[32]

Hypothesized Mechanism: The compound may interfere with the activation of the IKK complex, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Activates Compound Target Compound Compound->IKK Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocols & Workflows

The following protocols provide a standardized framework for the initial in vitro evaluation of the target compound.

General Experimental Workflow

Experimental_Workflow Start Synthesized Compound Cytotoxicity Primary Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Anticancer Anticancer Assays Cytotoxicity->Anticancer AntiInflammatory Anti-inflammatory Assays Cytotoxicity->AntiInflammatory Antimicrobial Antimicrobial Assays Cytotoxicity->Antimicrobial End Data Analysis & Hit Identification Anticancer->End AntiInflammatory->End Antimicrobial->End

Caption: Overall workflow for biological activity screening.

Protocol 1: In Vitro Anticancer Screening (MTT Assay)

This assay determines the compound's effect on cell viability and proliferation.[33][34]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical).[14][35]

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[33]

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the target compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[34]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[33]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Data Presentation:

Cancer Cell LineTissue of OriginTarget Compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast Adenocarcinoma[Experimental Value][Experimental Value]
A549Lung Carcinoma[Experimental Value][Experimental Value]
HeLaCervical Adenocarcinoma[Experimental Value][Experimental Value]
Protocol 2: In Vitro Anti-inflammatory Screening (COX Inhibition Assay)

This assay measures the compound's ability to inhibit COX-1 and COX-2 enzymes.[36][37][38][39][40]

Objective: To determine the IC50 values of the compound for COX-1 and COX-2 and calculate its selectivity index.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant).

  • COX Assay Buffer.

  • Heme cofactor.

  • Arachidonic Acid (substrate).

  • Fluorometric probe (e.g., Amplex Red).

  • 96-well white opaque plates.

  • Positive controls (e.g., Celecoxib for COX-2, Indomethacin for non-selective).

Procedure:

  • Reagent Preparation: Prepare a reaction mix containing assay buffer, heme, and the fluorometric probe.

  • Inhibitor Addition: Add the target compound at various concentrations to the wells. Add Celecoxib as an inhibitor control and buffer as an enzyme control.[36]

  • Enzyme Addition: Add diluted COX-1 or COX-2 enzyme to the appropriate wells and pre-incubate for 10-15 minutes at 37°C.[39]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[36]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC50 values for COX-1 and COX-2 and calculate the Selectivity Index (SI = IC50(COX-1) / IC50(COX-2)).

Data Presentation:

EnzymeTarget Compound IC50 (µM)Celecoxib IC50 (µM)Selectivity Index (SI)
COX-1[Experimental Value][Experimental Value][Calculated Value]
COX-2[Experimental Value][Experimental Value][Calculated Value]
Protocol 3: In Vitro Antimicrobial Screening (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.[41][42][43][44][45]

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • 96-well plates.

  • Standard antibiotics (e.g., Gentamicin, Fluconazole).

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the target compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Future Directions

Positive results from this initial screening phase should be followed by more advanced studies:

  • Secondary Screening: For active anticancer compounds, assays for apoptosis induction (e.g., Annexin V/PI staining) and cell cycle analysis should be performed.[33]

  • Mechanism of Action Studies: Western blotting to probe the phosphorylation status of key proteins in the PI3K/Akt or NF-κB pathways.

  • In Vivo Studies: Promising candidates should be advanced to animal models to evaluate efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.[6]

Conclusion

While the biological activity of this compound is currently unknown, its chemical structure suggests a high potential for therapeutic relevance. The framework presented in this guide provides a comprehensive, logical, and technically sound approach for its systematic evaluation. By following these proposed workflows, researchers can efficiently screen this novel compound, elucidate its potential mechanisms of action, and pave the way for the development of new therapeutic agents based on the versatile 1,2-dihydropyridin-2-one scaffold.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2][3] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block for designing inhibitors of various biological targets.[1][2][3] This guide provides an in-depth exploration of the common mechanisms of action for pyridinone derivatives and a practical overview of the experimental workflows employed to elucidate them. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this important class of molecules.

Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects.[1][2] This functional diversity stems from their ability to interact with a wide array of biological targets, ranging from viral enzymes and protein kinases to metalloenzymes and G-protein coupled receptors. Understanding the precise mechanism of action is paramount for the rational design of more potent and selective drug candidates.

This guide will delve into the key molecular targets of pyridinone derivatives and provide detailed, field-proven methodologies for their investigation.

I. Pyridinone Derivatives as HIV-1 Reverse Transcriptase Inhibitors

A significant and well-established class of pyridinone derivatives functions as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1).[2][4][5][6][7][8][9] NNRTIs are a critical component of highly active antiretroviral therapy (HAART).[5]

A. Mechanism of Action: Allosteric Inhibition of Reverse Transcriptase

Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with the natural nucleoside triphosphates, pyridinone-based NNRTIs bind to a hydrophobic pocket located approximately 10 Å from the catalytic site of the HIV-1 reverse transcriptase (RT) enzyme.[5] This allosteric binding induces a conformational change in the enzyme, thereby distorting the catalytic site and inhibiting the polymerase activity.[4][7] A key advantage of this mechanism is the high specificity for HIV-1 RT, with minimal inhibition of other retroviral or cellular polymerases.[4][7]

B. Experimental Workflow for Characterizing NNRTI Activity

A multi-tiered approach is essential to comprehensively characterize the NNRTI activity of pyridinone derivatives, progressing from in vitro enzymatic assays to cell-based models of viral replication.

1. Biochemical Assays: Direct Measurement of RT Inhibition

The initial assessment of a pyridinone derivative's NNRTI potential involves direct measurement of its inhibitory effect on purified HIV-1 RT.

Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

  • Reagents and Materials:

    • Recombinant HIV-1 Reverse Transcriptase (heterodimer p66/p51)

    • Template-primer (e.g., poly(rA)•oligo(dT))

    • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

    • Test pyridinone derivatives dissolved in DMSO

    • Positive control NNRTI (e.g., Nevirapine, Efavirenz)

    • 96-well or 384-well assay plates

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In the assay plate, combine the HIV-1 RT enzyme and the template-primer.

    • Add the diluted test compounds or controls to the enzyme-template-primer mix and incubate for a pre-determined time to allow for binding.

    • Initiate the polymerase reaction by adding the dNTP mix.

    • Incubate the reaction at 37°C for a specified duration (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA or precipitating the nucleic acids with trichloroacetic acid).

    • Quantify the incorporation of the labeled dNTP. For [³H]-dTTP, this involves capturing the precipitated DNA on a filter mat and measuring radioactivity using a scintillation counter. For fluorescent dNTPs, the fluorescence intensity is measured directly in the plate.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The choice of template-primer can influence the inhibitory potency of NNRTIs.[4][7] Therefore, it is advisable to test compounds against different template-primers to gain a more complete understanding of their inhibitory profile.

2. Cell-Based Assays: Assessing Antiviral Efficacy in a Biological Context

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial for evaluating a compound's ability to inhibit viral replication in a cellular environment, which accounts for factors like cell permeability and cytotoxicity.[10][11][12]

Protocol: HIV-1 Replication Assay in T-lymphoid Cells

  • Reagents and Materials:

    • Human T-lymphoid cell line susceptible to HIV-1 infection (e.g., MT-4, CEM)

    • Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) or clinically relevant mutant strains.[8]

    • Complete cell culture medium

    • Test pyridinone derivatives

    • Positive control (e.g., Azidothymidine (AZT) or a known NNRTI)

    • Reagent for quantifying viral replication (e.g., p24 antigen ELISA kit or a reverse transcriptase activity assay kit)

    • Reagent for assessing cell viability (e.g., MTT, CellTiter-Glo®)

  • Procedure:

    • Seed the T-lymphoid cells in a 96-well plate.

    • Prepare serial dilutions of the test compounds and controls in culture medium.

    • Add the diluted compounds to the cells.

    • Infect the cells with a pre-titered amount of HIV-1.

    • Incubate the plates for 4-7 days at 37°C in a CO₂ incubator.

    • After the incubation period, collect the cell culture supernatant to measure viral replication (e.g., p24 antigen levels).

    • In a parallel plate without virus, or in the same plate, measure cell viability to assess the cytotoxicity of the compounds.

    • Calculate the EC₅₀ (the effective concentration required to inhibit viral replication by 50%) and the CC₅₀ (the cytotoxic concentration that reduces cell viability by 50%).

    • The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀, with a higher SI indicating a more promising therapeutic window.

Data Presentation:

CompoundHIV-1 RT IC₅₀ (nM)Antiviral EC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
Pyridinone A50150>100>667
Pyridinone B258050625
Nevirapine20040>100>2500

II. Pyridinone Derivatives as Kinase Inhibitors

The pyridinone scaffold is a prominent feature in a growing number of kinase inhibitors, targeting a range of kinases implicated in cancer and inflammatory diseases.[1][2][3] These include protein tyrosine kinases (PTKs), Met kinase, MAPK-interacting kinases (MNKs), c-Src, and PIM-1 kinase.[1][2][13][14][15][16][17][18]

A. Mechanism of Action: ATP-Competitive Inhibition

Most pyridinone-based kinase inhibitors act as ATP-competitive inhibitors.[2][15] They are designed to fit into the ATP-binding pocket of the kinase domain, forming key interactions, such as hydrogen bonds with the hinge region, that prevent the binding of ATP and subsequent phosphorylation of the substrate protein.[3][15]

B. Experimental Workflow for Characterizing Kinase Inhibitors

The evaluation of pyridinone derivatives as kinase inhibitors follows a hierarchical approach, from broad screening to detailed cellular and in vivo analysis.

1. Kinase Panel Screening and Biochemical Potency Determination

Initial characterization often involves screening the compound against a large panel of kinases to determine its selectivity profile. This is followed by detailed biochemical assays to quantify its potency against the primary target(s).

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagents and Materials:

    • Purified recombinant target kinase (e.g., c-Src, PIM-1)

    • Specific substrate peptide for the kinase

    • ATP

    • Assay buffer (containing MgCl₂)

    • Test pyridinone derivatives

    • Positive control inhibitor (e.g., Staurosporine)

    • ADP-Glo™ Kinase Assay reagents (Promega)

    • Luminometer-compatible microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the target kinase, its substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Convert the ADP generated by the kinase reaction into ATP by adding the Kinase Detection Reagent.

    • Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Visualization of Kinase Inhibition Workflow:

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A Kinase + Substrate B Add Pyridinone Derivative A->B C Initiate with ATP B->C D Kinase Reaction C->D E Stop Reaction & Measure Activity D->E F Determine IC50 E->F G Cancer Cell Line F->G Proceed with potent and selective compounds H Treat with Pyridinone Derivative G->H I Lyse Cells H->I J Western Blot for Phospho-Substrate I->J K Quantify Inhibition J->K

Caption: Workflow for kinase inhibitor characterization.

2. Cellular Assays: Target Engagement and Pathway Modulation

Confirming that a compound inhibits the target kinase within a cell is a critical step. This is often achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase.

Protocol: Western Blot Analysis of Substrate Phosphorylation

  • Reagents and Materials:

    • Cancer cell line known to have an active signaling pathway involving the target kinase (e.g., MCF-7 for PIM-1).[18]

    • Cell culture medium and supplements

    • Test pyridinone derivatives

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blotting equipment and reagents

  • Procedure:

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyridinone derivative for a defined period.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the phospho-substrate.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal loading.

    • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

3. Cell Proliferation and Apoptosis Assays

The ultimate goal of many kinase inhibitors in oncology is to inhibit cancer cell growth and induce apoptosis.

Protocol: MTT Cell Proliferation Assay

  • Reagents and Materials:

    • Cancer cell line (e.g., HepG2, MCF-7).[18]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and treat with serial dilutions of the test compound for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Induction of apoptosis can be confirmed using assays that measure caspase activation (e.g., Caspase-Glo® 3/7 Assay) or by flow cytometry using Annexin V/Propidium Iodide staining.[15]

III. Pyridinone Derivatives as Metalloenzyme Inhibitors

The pyridinone scaffold can be functionalized to act as a metal-binding pharmacophore, making it suitable for the design of metalloenzyme inhibitors.[19][20] These compounds have shown promise in targeting enzymes such as influenza polymerase acidic (PA) endonuclease and bacterial metallo-β-lactamases (MBLs).[19][21][22]

A. Mechanism of Action: Metal Chelation in the Active Site

Pyridinone derivatives designed as metalloenzyme inhibitors typically contain functional groups that can chelate the essential metal ions (e.g., Mg²⁺, Zn²⁺) in the enzyme's active site. This chelation disrupts the catalytic activity of the enzyme. For instance, hydroxypyridinone inhibitors of influenza PAN endonuclease chelate the two magnesium ions in the active site, preventing the cleavage of host pre-mRNAs.[19]

B. Experimental Workflow for Characterizing Metalloenzyme Inhibitors

The characterization of metalloenzyme inhibitors requires a combination of biochemical assays to confirm direct inhibition and biophysical methods to verify the metal-binding mechanism.

1. Biochemical Inhibition Assays

The specific assay format depends on the function of the target metalloenzyme. For influenza endonuclease, a FRET-based assay is commonly used.

Protocol: FRET-based Influenza Endonuclease Assay

  • Reagents and Materials:

    • Recombinant influenza PA-Nter domain

    • Fluorogenic substrate: a short single-stranded RNA or DNA oligonucleotide labeled with a fluorophore and a quencher

    • Assay buffer containing MnCl₂ or MgCl₂

    • Test pyridinone derivatives

    • Positive control inhibitor (e.g., Baloxavir marboxil's active form)

  • Procedure:

    • In a microplate, combine the PA endonuclease enzyme and the test compound.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength. Cleavage of the substrate separates the fluorophore and quencher, resulting in a fluorescent signal.

    • Determine the initial reaction rates from the kinetic reads.

    • Calculate the percent inhibition and determine the IC₅₀ values.

Visualization of Metalloenzyme Inhibition:

G cluster_0 Active Enzyme cluster_1 Inhibited Enzyme Enzyme Metalloenzyme Metal Metal Ion (e.g., Zn2+) Enzyme->Metal Binds in active site Inh_Enzyme Metalloenzyme Inh_Metal Metal Ion Inh_Enzyme->Inh_Metal Pyridinone Pyridinone Inhibitor Pyridinone->Inh_Metal Chelates G Adenosine Adenosine A2AR A2A Receptor on T-Cell Adenosine->A2AR AC Adenylate Cyclase A2AR->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Suppression T-Cell Suppression (↓ IFN-γ, ↓ IL-2) PKA->Suppression Pyridinone Pyridinone Antagonist Pyridinone->A2AR Blocks

References

Preliminary In-Vitro Evaluation of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyridinone Derivative

The pyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antiviral and anticancer properties.[1][2] The compound 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, hereafter referred to as Cpd-PY1, is a novel entity within this class. Its unique substitution pattern warrants a thorough investigation to elucidate its potential therapeutic value. This guide outlines a comprehensive preliminary in-vitro evaluation strategy for Cpd-PY1, designed to assess its cytotoxic and anti-inflammatory potential. As a Senior Application Scientist, the experimental choices detailed herein are grounded in established methodologies and a rationale aimed at efficiently profiling the compound's biological activity.

Phase 1: Foundational Cytotoxicity Assessment

A critical initial step in the evaluation of any novel compound is to determine its cytotoxic potential.[3][4] This provides essential information on the concentration range at which the compound affects cell viability and is fundamental for designing subsequent, more specific assays.[5][6]

Rationale for Cell Line Selection

To obtain a preliminary understanding of Cpd-PY1's cytotoxic profile, a panel of well-characterized human cell lines will be employed:

  • MCF-7 (Breast Adenocarcinoma): A commonly used cancer cell line to assess general anticancer activity.

  • HCT116 (Colon Carcinoma): Represents another prevalent cancer type and offers a point of comparison.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to determine the selectivity of Cpd-PY1 and its potential toxicity to normal cells.[5][6]

Experimental Workflow: Cytotoxicity Screening

The general workflow for assessing the cytotoxicity of a novel compound is a multi-step process.[3][4]

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding serial_dilution Serial Dilutions of Test Compound compound_prep Test Compound Stock Solution compound_prep->serial_dilution incubation Incubation (e.g., 48 hours) serial_dilution->incubation assay_procedure Assay Procedure (MTT or SRB) incubation->assay_procedure absorbance Absorbance Measurement assay_procedure->absorbance calculation Calculation of % Cell Viability absorbance->calculation ic50 IC50 Value Determination calculation->ic50 G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Gene_exp Pro-inflammatory Gene Expression DNA->Gene_exp

References

Methodological & Application

Synthesis of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one: An In-depth Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Dihydropyridinone Scaffolds

The 1,2-dihydropyridin-2-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules.[1][2] These structures are of significant interest due to their ability to modulate the activity of various enzymes and receptors through specific molecular interactions. The strategic incorporation of a bromine atom at the 3-position and a 2-pyridyl moiety at the 5-position, as in the title compound, renders it a versatile intermediate for further synthetic elaboration, particularly through palladium-catalyzed cross-coupling reactions. This versatility allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. Notably, this compound serves as a key intermediate in the synthesis of Perampanel, a non-competitive AMPA receptor antagonist used in the treatment of epilepsy, highlighting the pharmacological relevance of this structural motif.

This guide details a robust two-step synthetic sequence to obtain 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, commencing with the synthesis of the N-phenylated precursor followed by a regioselective bromination.

Synthetic Strategy Overview

The synthesis is approached in a two-stage process, as illustrated in the workflow diagram below. The initial step involves the formation of the N-phenyl bond through a copper-catalyzed Chan-Lam coupling reaction. This is followed by a regioselective bromination at the C3 position of the dihydropyridinone ring.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Bromination A 5-(2-Pyridyl)pyridin-2(1H)-one C 1-Phenyl-5-(pyridin-2-yl)- 1,2-dihydropyridin-2-one A->C Cu(OAc)2, Pyridine, CH2Cl2, Air B Phenylboronic Acid B->C D 1-Phenyl-5-(pyridin-2-yl)- 1,2-dihydropyridin-2-one F 3-Bromo-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one D->F Solvent, Room Temp. E N-Bromosuccinimide (NBS) E->F

Figure 1: Overall synthetic workflow for this compound.

PART 1: Synthesis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one

This initial step focuses on the N-arylation of 5-(2-pyridyl)pyridin-2(1H)-one with phenylboronic acid. The Chan-Lam coupling is the method of choice for this transformation due to its operational simplicity and tolerance of a wide range of functional groups. This reaction utilizes a copper(II) catalyst in the presence of a base and an oxygen atmosphere (air).

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
5-(2-Pyridyl)pyridin-2(1H)-one≥97%Commercially Available
Phenylboronic Acid≥97%Commercially Available
Copper(II) Acetate (Cu(OAc)₂)Anhydrous, ≥98%Commercially Available
PyridineAnhydrous, ≥99.8%Commercially AvailableUsed as both base and ligand
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially Available
Saturated aq. NaHCO₃Prepared in-house
Anhydrous MgSO₄Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer and stir bar
Condenser
Rotary evaporator
Chromatography column
Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser open to the air, add 5-(2-pyridyl)pyridin-2(1H)-one (1.0 eq), phenylboronic acid (1.5 eq), and copper(II) acetate (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dichloromethane to the flask to achieve a concentration of approximately 0.1 M with respect to the 5-(2-pyridyl)pyridin-2(1H)-one. Subsequently, add anhydrous pyridine (2.0 eq).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove excess pyridine and copper salts. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one as a solid.

Rationale for Experimental Choices

The use of copper(II) acetate as the catalyst is standard for Chan-Lam couplings. Pyridine serves a dual role as a base to deprotonate the pyridinone and as a ligand to facilitate the catalytic cycle. The reaction is conveniently run open to the air as oxygen is believed to be the terminal oxidant in the catalytic cycle. Dichloromethane is a suitable solvent that dissolves the reactants and does not interfere with the reaction.

PART 2: Synthesis of this compound

The second and final step is the regioselective bromination of the synthesized 1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich aromatic and heterocyclic systems, making it an ideal choice for this transformation.[3]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-oneSynthesized in Part 1
N-Bromosuccinimide (NBS)≥98%Commercially AvailableShould be recrystallized if color is present
Chloroform (CHCl₃)Anhydrous, ≥99%Commercially Available
Saturated aq. Na₂S₂O₃Prepared in-house
Saturated aq. NaHCO₃Prepared in-house
BrinePrepared in-house
Anhydrous Na₂SO₄Commercially Available
Round-bottom flask
Magnetic stirrer and stir bar
Rotary evaporator
Filtration apparatus
Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one (1.0 eq) in anhydrous chloroform to a concentration of approximately 0.2 M.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) to the solution in one portion at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, quench the reaction by washing the mixture with saturated aqueous sodium thiosulfate solution to destroy any remaining NBS. Then, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography to yield this compound as a yellow to off-white powder.[4]

Rationale for Experimental Choices

N-Bromosuccinimide is chosen for its ease of handling and its ability to provide a low concentration of electrophilic bromine, which favors the desired monobromination and minimizes the formation of polybrominated byproducts. Chloroform is a common solvent for NBS brominations. The reaction is typically performed at room temperature to ensure good regioselectivity. The aqueous work-up is essential to remove the succinimide byproduct and any unreacted NBS.

Characterization Data

This compound

PropertyValueSource
CAS Number 381248-06-2[5]
Molecular Formula C₁₆H₁₁BrN₂O[6]
Molecular Weight 327.18 g/mol [6]
Appearance Yellow to off-white powder[4]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.62 (d, J=4.8 Hz, 1H), 8.35 (s, 1H), 7.90 (d, J=8.0 Hz, 1H), 7.78 (td, J=7.8, 1.8 Hz, 1H), 7.55-7.45 (m, 5H), 7.30 (ddd, J=7.5, 4.9, 1.1 Hz, 1H)
¹³C NMR (CDCl₃, 100 MHz) Expected peaks around: δ 160.1, 154.9, 149.6, 142.1, 139.3, 137.0, 130.0, 129.5, 128.8, 124.2, 122.9, 121.0, 108.5Predicted

Safety Precautions

Standard laboratory safety practices should be followed. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane and Chloroform: Volatile and harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.

  • Pyridine: Flammable liquid with a strong, unpleasant odor. Harmful if inhaled, swallowed, or absorbed through the skin.

References

Application Note: High-Purity Isolation of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility in these fields is contingent on achieving high purity, which necessitates a robust and reproducible purification method. This application note provides a detailed protocol for the efficient purification of this compound from a crude synthetic mixture using automated flash column chromatography on silica gel. We will delve into the rationale behind methodological choices, from solvent selection to gradient optimization, and provide a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Rigorous Purification

The biological activity and material properties of complex organic molecules like this compound are intrinsically linked to their structural and chemical purity.[1] Even minor impurities can lead to erroneous biological data, interfere with downstream synthetic steps, or compromise the performance of resulting materials.[1] The subject molecule, a substituted dihydropyridinone, belongs to a class of compounds known for their diverse biological activities.[2][3]

Column chromatography is a cornerstone technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase.[4] For molecules with moderate polarity, such as the target compound, normal-phase chromatography using silica gel is a highly effective approach.[5][6] This application note details a systematic approach to developing a flash chromatography method for the high-purity isolation of the title compound.

Understanding the Molecule: Physicochemical Properties and Challenges

A successful purification strategy begins with an understanding of the target molecule's properties.

  • Structure: The molecule possesses several key functional groups that influence its chromatographic behavior: a polar pyridone core, a relatively non-polar phenyl group, a polar pyridyl substituent, and a bromine atom. This combination of polar and non-polar features suggests a moderate overall polarity.

  • Solubility: The compound is reported to be very slightly soluble in water (0.33 g/L at 25 °C).[7] Its solubility in common organic solvents used for chromatography, such as ethyl acetate and dichloromethane, is expected to be significantly higher.

  • Potential Impurities: The synthesis of such dihydropyridinones can result in a variety of impurities, including unreacted starting materials, regioisomers, and by-products from side reactions.[8][9] A successful purification method must be able to resolve the target compound from these closely related structures.

Method Development: A Step-by-Step Protocol

Materials and Equipment
Material/Equipment Specification
Crude SampleThis compound (synthesis lot)
Stationary PhaseSilica Gel, 40-63 µm particle size
Solvents (HPLC Grade)n-Hexane, Ethyl Acetate, Dichloromethane
Analytical TLC PlatesSilica gel 60 F254
VisualizationUV lamp (254 nm)
Automated Flash Chromatography SystemEquipped with a UV-Vis detector
Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is crucial to perform a preliminary analysis of the crude mixture by TLC.[1][10] This will help in selecting an appropriate solvent system for the separation.

Protocol:

  • Dissolve a small amount of the crude material in dichloromethane.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 7:3 ratio).

  • Visualize the separated spots under a UV lamp.

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, ensuring good separation from impurities.

Column Chromatography Protocol

This protocol is designed for an automated flash chromatography system, which offers superior resolution and reproducibility compared to manual methods.

Step 1: Column Selection and Packing

  • Rationale: The choice of column size depends on the amount of crude material to be purified. For a laboratory-scale purification (e.g., 100-500 mg), a pre-packed silica gel column is recommended for consistency. The 40-63 µm particle size provides a good balance between resolution and backpressure.[11]

  • Procedure: Select an appropriately sized pre-packed silica gel column and equilibrate it with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) until a stable baseline is achieved on the detector.

Step 2: Sample Preparation and Loading

  • Rationale: Proper sample loading is critical to achieving a good separation. Dry loading is often preferred for compounds with limited solubility in the initial mobile phase, as it prevents band broadening.[1]

  • Procedure:

    • Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Load the dry sample onto the equilibrated column.

Step 3: Elution and Gradient Optimization

  • Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic elution for separating complex mixtures.[5][12] This allows for the efficient elution of both less polar and more polar impurities.

  • Procedure:

    • Start with a low polarity mobile phase (e.g., 95% Hexane, 5% Ethyl Acetate).

    • Gradually increase the proportion of the more polar solvent (Ethyl Acetate) over the course of the run. A linear gradient from 5% to 50% Ethyl Acetate over 20-30 minutes is a good starting point.

    • Monitor the elution profile using the UV detector, setting the wavelength to the λmax of the target compound (if known) or a standard wavelength like 254 nm.

Step 4: Fraction Collection and Analysis

  • Rationale: Fractions are collected based on the peaks detected by the UV detector. Each fraction should be analyzed by TLC to determine its purity.

  • Procedure:

    • Collect fractions corresponding to the major peaks observed in the chromatogram.

    • Analyze each fraction by TLC using the same solvent system as in the preliminary analysis.

    • Combine the pure fractions containing the target compound.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Workflow and Logic Diagrams

Purification_Workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Final Product Crude_Sample Crude Synthetic Mixture TLC_Analysis TLC Analysis for Solvent System Selection Crude_Sample->TLC_Analysis Column_Packing Column Packing & Equilibration TLC_Analysis->Column_Packing Sample_Loading Dry Sample Loading Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Pure_Product Pure Product Solvent_Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Separation_Logic cluster_params Experimental Parameters cluster_outcome Separation Outcome Stationary_Phase Stationary Phase (Silica Gel) Resolution Resolution Stationary_Phase->Resolution Adsorption Mobile_Phase Mobile Phase (Hexane/Ethyl Acetate) Mobile_Phase->Resolution Elution Strength Sample_Properties Sample Properties (Polarity, Solubility) Sample_Properties->Resolution Differential Migration Purity Purity Resolution->Purity Yield Yield Resolution->Yield

Caption: Logic diagram illustrating the relationship between experimental parameters and separation outcome.

Troubleshooting

Problem Potential Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the solvent system using TLC with different solvent combinations (e.g., dichloromethane/methanol).
Column overloading.Reduce the amount of sample loaded onto the column.
Peak Tailing Strong interaction of the basic pyridyl nitrogen with acidic silanol groups on the silica.[13]Add a small amount of a competing base, like triethylamine (0.1-0.5%), to the mobile phase.[13]
Low Recovery Irreversible adsorption of the compound onto the silica gel.Consider using a less acidic or deactivated silica gel. Alternatively, a different stationary phase like alumina could be explored.
Compound instability on silica.Perform a 2D TLC test to check for on-plate degradation.[13] If degradation is observed, switch to a more inert stationary phase.

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for the purification of this compound using automated flash column chromatography. By carefully selecting the stationary and mobile phases and optimizing the elution gradient, it is possible to obtain the target compound with high purity, which is essential for its further application in research and development. The principles and troubleshooting guide presented here can also be adapted for the purification of other related heterocyclic compounds.

References

Application Note: A Comprehensive Guide to the Analytical Characterization of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one is a complex heterocyclic molecule with significant potential in medicinal chemistry and materials science. Its unique structure, featuring a brominated dihydropyridinone core coupled with a phenyl and a pyridyl substituent, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the structural elucidation and purity assessment of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to ensure scientific integrity through a self-validating system of complementary analytical techniques.

Analytical Workflow: A Holistic Approach

The comprehensive characterization of this compound relies on the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's identity, purity, and properties. The following diagram illustrates a logical workflow for the characterization process.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS, Fragmentation) Purification->MS Molecular Weight HPLC HPLC (Purity & Quantification) NMR->HPLC Confirmatory X_Ray X-Ray Crystallography (Absolute Structure) NMR->X_Ray Confirmatory Elemental_Analysis Elemental Analysis (Elemental Composition) NMR->Elemental_Analysis Confirmatory FTIR FTIR Spectroscopy (Functional Groups) MS->HPLC Confirmatory MS->Elemental_Analysis Confirmatory FTIR->NMR Supportive FTIR->MS Supportive UV_Vis UV-Vis Spectroscopy (Conjugated System) UV_Vis->HPLC Detection Method

Caption: An overview of the analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY and HSQC, are indispensable.

Expertise & Experience: The presence of aromatic rings and a dihydropyridinone core will result in a complex ¹H NMR spectrum with distinct chemical shifts. The electronegativity of the bromine atom and the carbonyl group will significantly influence the electronic environment of adjacent protons and carbons.[1][2] 2D NMR is crucial for unambiguously assigning the proton and carbon signals, especially for the pyridyl and phenyl rings where overlapping signals are common.

Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ can be advantageous for compounds with limited solubility in CDCl₃.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicity of signals to deduce the connectivity of atoms.

    • For complex spectra, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.

Expected ¹H NMR Data (in CDCl₃) Expected ¹³C NMR Data (in CDCl₃)
Chemical Shift (ppm) Proton Assignment
8.5 - 8.7Pyridyl-H
7.2 - 8.2Aromatic-H (Phenyl & Pyridyl)
6.5 - 7.0Dihydropyridinone-H

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Expertise & Experience: The presence of a bromine atom is a key feature to look for in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da.[3][4]

Protocol: Mass Spectrometry Analysis
  • Sample Preparation:

    • Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile).

    • The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode is typically effective for nitrogen-containing heterocyclic compounds.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., 100-500 m/z).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or M⁺).

    • Confirm the presence of the characteristic bromine isotopic pattern.

    • For HRMS data, calculate the elemental composition and compare it with the theoretical formula.

    • Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of Br, CO, or the pyridyl group).

Expected Mass Spectrometry Data
Ion
[M]⁺
[M+2]⁺
[M-Br]⁺
[M-CO]⁺

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

HPLC is the primary method for determining the purity of the synthesized compound and for quantifying it in various matrices. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.[5][6]

Expertise & Experience: Due to the aromatic nature of this compound, a reversed-phase HPLC method using a C18 or phenyl column is a logical starting point.[6] The mobile phase composition, particularly the pH and the organic modifier, will need to be optimized to achieve good peak shape and resolution.[7]

Protocol: HPLC Method Development
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) with the mobile phase.

  • Instrument Parameters (Reversed-Phase HPLC):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol. A typical starting gradient could be 10-90% organic modifier over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detector set at the λmax of the compound (determined by UV-Vis spectroscopy).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak area of the main component and any impurities.

    • Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

    • For quantitative analysis, create a calibration curve using standards of known concentrations.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] It provides a molecular fingerprint that can be used for identification and to confirm the presence of key structural features.

Expertise & Experience: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C=O (carbonyl) group of the pyridinone ring, C=C and C=N stretching vibrations from the aromatic rings, and C-H stretching and bending vibrations.[9][10]

Protocol: FTIR Analysis
  • Sample Preparation:

    • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • For the KBr pellet method, mix a small amount of the sample (1-2 mg) with dry KBr powder and press into a transparent disk.

    • For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected FTIR Data
Wavenumber (cm⁻¹)
3100-3000
1650-1680
1600-1450
1200-1000
700-500

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.[11][12] The position of the maximum absorbance (λmax) is characteristic of the chromophore.

Expertise & Experience: The extensive conjugation in this compound, involving the dihydropyridinone ring and the aromatic substituents, is expected to result in strong UV absorption.[13][14] The λmax can be used to set the detection wavelength for HPLC analysis.

Protocol: UV-Vis Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.2 and 0.8.

    • Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

  • Instrument Parameters:

    • Wavelength Range: 200-800 nm.

    • Scan Speed: Medium.

  • Data Analysis:

    • Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

X-Ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state.[15][16] It is the gold standard for structural determination and can confirm the connectivity, stereochemistry, and conformation of the molecule.

Expertise & Experience: Growing single crystals of suitable quality for X-ray diffraction can be challenging and often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The resulting crystal structure will provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.[17][18]

Protocol: X-Ray Crystallography
  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

    • Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion of a non-solvent to induce crystallization.

    • Carefully select a single crystal of appropriate size and quality under a microscope.

  • Data Collection:

    • Mount the crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELX).

    • Refine the structural model to obtain the final atomic coordinates and anisotropic displacement parameters.

Elemental Analysis: Verifying the Elemental Composition

Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound.[19][20] This technique is used to confirm the empirical and molecular formula of a newly synthesized compound.

Expertise & Experience: The experimentally determined percentages of C, H, N, and Br should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₆H₁₁BrN₂O). This provides strong evidence for the purity and identity of the compound.

Protocol: Elemental Analysis
  • Sample Preparation:

    • Provide a pure, dry sample (2-5 mg) in a clean vial.

  • Instrumentation:

    • Use a CHN analyzer for carbon, hydrogen, and nitrogen analysis.

    • Bromine content can be determined by various methods, including combustion followed by ion chromatography or titration.

  • Data Analysis:

    • Compare the experimentally determined elemental percentages with the calculated theoretical values.

Elemental Analysis Data
Element
C
H
N
Br

Conclusion

The comprehensive characterization of this compound requires a synergistic combination of modern analytical techniques. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently establish the structure, purity, and identity of this and similar complex molecules. This rigorous analytical approach is fundamental to ensuring the quality and reliability of data in drug discovery, development, and materials science research.

References

The Strategic Utility of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Advanced Synthetic Intermediates

Introduction: A Privileged Scaffold for Catalytic Functionalization

In the landscape of modern synthetic and medicinal chemistry, the 2-pyridone core stands out as a "privileged scaffold," frequently appearing in a diverse array of bioactive molecules and pharmaceutical agents. The strategic functionalization of this core is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel chemical entities. 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one is a highly valuable and sophisticated building block designed for this purpose. Its unique substitution pattern, featuring a synthetically versatile bromine atom at the 3-position, a coordinating pyridyl group at the 5-position, and a phenyl group on the ring nitrogen, makes it an exceptional substrate for a variety of palladium-catalyzed cross-coupling reactions.[1]

The bromine atom at the C-3 position serves as a key handle for introducing molecular complexity. This position is electronically distinct and allows for selective C-C and C-N bond formation, enabling researchers to rapidly generate libraries of novel compounds. The presence of the 2-pyridyl moiety not only influences the electronic properties of the pyridone ring but also offers an additional site for potential metal coordination, which can be a critical consideration in catalyst selection and reaction optimization. This document provides detailed application notes and protocols for the use of this compound in several cornerstone cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Core Concepts in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.

Catalytic Cycle Pd(0)L_n Pd(0)L_n R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Pd(0)L_n->R-Pd(II)-X(L_n) Oxidative Addition R-X R-X (Aryl/Vinyl Halide) Oxidative_Addition Oxidative Addition R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) R-Pd(II)-X(L_n)->R-Pd(II)-R'(L_n) Transmetalation/ Coordination Organometallic_Reagent R'-M (e.g., R'B(OH)₂, R'C≡CH, R'₂NH) Transmetalation Transmetalation / Amine Coordination & Deprotonation R-Pd(II)-R'(L_n)->Pd(0)L_n Reductive Elimination Reductive_Elimination Reductive Elimination R-R' R-R' (Coupled Product)

Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (in this case, C-Br) of the substrate, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound, alkyne, or amine) coordinates to the palladium center, followed by the transfer of the organic group to the palladium or deprotonation of the amine.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired new bond and regenerating the active Pd(0) catalyst.

The choice of ligand, base, and solvent is critical for the success of these reactions, as they influence the stability and reactivity of the palladium intermediates.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids/Esters

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. In the context of this compound, this reaction is instrumental in the synthesis of complex biaryl structures. A notable application is the synthesis of Perampanel, a non-competitive AMPA receptor antagonist.[1][2]

Application Insight: Synthesis of Perampanel

The coupling of this compound with 2-(1,3,2-dioxaborinan-2-yl)benzonitrile is a key step in several patented routes to Perampanel. This transformation highlights the substrate's utility in late-stage functionalization for the synthesis of complex drug molecules.

Suzuki_Coupling_Workflow sub 3-Bromo-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one heat Heat (80-125 °C) sub->heat bor 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile bor->heat reagents Pd Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃) Base (e.g., K₂CO₃) Solvent (e.g., DME or DMF) reagents->heat workup Reaction Workup (Solvent removal, Extraction) heat->workup purify Purification (Crystallization/Chromatography) workup->purify product Perampanel purify->product

Figure 2: Workflow for the Suzuki-Miyaura synthesis of Perampanel.

Protocol 1: Suzuki-Miyaura Coupling for Perampanel Synthesis

This protocol is adapted from published patent literature for the synthesis of Perampanel.[1][2]

Materials:

  • This compound (1.0 equiv)

  • 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile (1.2 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 equiv) OR Palladium(II) acetate [Pd(OAc)₂] (0.015 equiv) with Triphenylphosphine [PPh₃] (0.06 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or 1,2-Dimethoxyethane (DME) (approx. 0.1 M concentration)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, 2-(1,3,2-dioxaborinan-2-yl)benzonitrile, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst (and ligand, if using Pd(OAc)₂) to the flask under a positive flow of inert gas.

  • Add the anhydrous solvent (DMF or DME) via syringe.

  • Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 85 °C for DME or 120 °C for DMF) for 2-4 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization (e.g., from ethyl acetate) or column chromatography on silica gel to yield the pure product, Perampanel.

ParameterCondition A[2]Condition B[1]
Catalyst System Pd(PPh₃)₄Pd(OAc)₂ / PPh₃
Base K₂CO₃K₂CO₃
Solvent N,N-Dimethylformamide (DMF)1,2-Dimethoxyethane (DME)
Temperature 115-125 °C80-85 °C
Typical Yield ~78% (crude)Not specified

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, proving invaluable for the synthesis of styrenic and acrylic derivatives.[3][4] While no specific examples utilizing this compound were found, the following protocol is a representative procedure based on established conditions for other 3-bromo-pyridone systems and aryl bromides.[5][6]

Protocol 2: Representative Heck Reaction with an Acrylate

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 equiv)

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add the anhydrous solvent, followed by triethylamine and n-butyl acrylate via syringe.

  • Seal the flask and heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium black.

  • Wash the filtrate with saturated aqueous NH₄Cl, then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the coupled product.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds by reacting aryl halides with terminal alkynes.[7] This reaction typically employs a dual catalyst system of palladium and copper(I).[8] The resulting alkynyl-substituted pyridones are versatile intermediates for further transformations. The following is an illustrative protocol based on conditions used for other 3-bromopyridine derivatives.[4]

Protocol 3: Representative Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide [CuI] (0.05 equiv)

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-70 °C) for 3-12 hours, monitoring by TLC.

  • After completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterTypical Conditions
Pd Catalyst PdCl₂(PPh₃)₂
Cu Co-catalyst CuI
Base Et₃N or DIPA
Solvent THF or DMF
Temperature Room Temperature to 70 °C

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds by coupling aryl halides with amines.[1][3][9] This reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals. The electron-deficient nature of the pyridone ring can present challenges, often requiring the use of sterically hindered and electron-rich phosphine ligands to facilitate the catalytic cycle.[9]

Application Insight: Challenges and Ligand Selection

For 3-halopyridine substrates, coordination of the pyridine nitrogen to the palladium center can sometimes inhibit catalytic activity. Therefore, the choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) have proven effective for challenging heteroaryl halides, as they promote the crucial reductive elimination step and prevent catalyst deactivation.[2][10]

Protocol 4: Representative Buchwald-Hartwig Amination with a Secondary Amine

This protocol is based on general procedures for the amination of challenging 3-bromopyridine systems.[2][10]

Buchwald_Hartwig_Workflow sub 3-Bromo-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one heat Heat (80-110 °C) under Inert Atmosphere sub->heat amine Amine (e.g., Morpholine) amine->heat reagents Pd Pre-catalyst (e.g., RuPhos Pd G3) Strong, non-nucleophilic Base (e.g., LiHMDS or NaOtBu) Anhydrous Solvent (e.g., Toluene or Dioxane) reagents->heat workup Reaction Quench & Extraction heat->workup purify Purification (Chromatography) workup->purify product 3-Amino-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one Derivative purify->product

Figure 3: Workflow for a representative Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Palladium Pre-catalyst: RuPhos Pd G3 (0.02 equiv)

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv) or Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst and the base under an inert atmosphere.

  • Add this compound.

  • Add the anhydrous solvent via syringe.

  • Add the amine coupling partner via syringe.

  • Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by LC-MS.

  • Once the reaction is complete, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography to yield the desired 3-amino-pyridone product.

Conclusion

This compound is a strategically designed and highly versatile building block for advanced organic synthesis. Its capacity to undergo a range of palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of highly functionalized 2-pyridone derivatives. The protocols provided herein serve as a guide for researchers to harness the synthetic potential of this intermediate, enabling the rapid diversification of this privileged scaffold for applications in drug discovery and materials science. Careful optimization of catalysts, ligands, and reaction conditions will be key to achieving high yields and purity across the diverse landscape of possible coupling partners.

References

The Strategic Role of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one in the Synthesis of Perampanel: A Detailed Guide for Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Perampanel and the Quest for Efficient Synthesis

Perampanel, marketed as Fycompa®, is a first-in-class, selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It represents a significant advancement in the treatment of epilepsy, offering a novel mechanism of action for patients with partial-onset seizures and primary generalized tonic-clonic seizures.[1] The intricate tri-aryl pyridinone structure of Perampanel presents a compelling challenge for process chemists, demanding a synthetic route that is not only high-yielding but also robust, scalable, and economically viable for pharmaceutical production.

A pivotal strategy in the synthesis of Perampanel involves the use of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one as a key intermediate. This molecule is strategically designed to allow for the sequential and controlled introduction of the crucial aryl substituents on the pyridinone core. This guide provides an in-depth exploration of the synthesis of this intermediate and its subsequent conversion to Perampanel, offering detailed protocols, mechanistic insights, and practical guidance for researchers and professionals in drug development.

Synthetic Strategy Overview: A Tale of Two Couplings

The synthesis of Perampanel via the this compound intermediate is elegantly orchestrated through two powerful cross-coupling reactions: a Chan-Lam N-arylation to construct the intermediate itself, followed by a Suzuki-Miyaura coupling to introduce the final cyanophenyl moiety.

G cluster_0 Part 1: Synthesis of the Key Intermediate cluster_1 Part 2: Final Assembly of Perampanel A 3-Bromo-5-(2-pyridyl)- 1,2-dihydropyridin-2-one C 3-Bromo-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one (Key Intermediate) A->C Chan-Lam N-Arylation B Phenylboronic Acid B->C E Perampanel C->E Suzuki-Miyaura Coupling D 2-(1,3,2-Dioxaborinan-2-yl)benzonitrile D->E

Caption: Overall synthetic workflow for Perampanel.

Part 1: Synthesis of the Key Intermediate: this compound

The formation of the N-phenyl bond on the pyridinone ring is a critical step. While various N-arylation methods exist, the Chan-Lam coupling offers a practical and efficient approach, utilizing a copper catalyst to couple the pyridinone nitrogen with phenylboronic acid.[3][4]

Mechanistic Insight: The Chan-Lam N-Arylation

The Chan-Lam coupling is a copper-mediated oxidative coupling reaction.[5] The generally accepted mechanism involves the formation of a copper(II)-boronic acid complex, followed by coordination of the pyridinone nitrogen. A subsequent reductive elimination from a transient copper(III) species is proposed to form the desired C-N bond, regenerating a copper(I) species that is then re-oxidized to copper(II) by an external oxidant (often atmospheric oxygen) to complete the catalytic cycle.[5][6] The presence of a base is crucial to facilitate the reaction.

G CuII Cu(II) CuII_ArBOH2 [Cu(II)-ArB(OH)₂] CuII->CuII_ArBOH2 + ArB(OH)₂ ArBOH2 ArB(OH)₂ ArBOH2->CuII_ArBOH2 NuH R₂NH CuII_Ar_NuH [Cu(II)(Ar)(NuH)] NuH->CuII_Ar_NuH CuII_ArBOH2->CuII_Ar_NuH + R₂NH CuIII_intermediate [Cu(III)(Ar)(Nu)] CuII_Ar_NuH->CuIII_intermediate Oxidation ArNu Ar-NR₂ CuIII_intermediate->ArNu Reductive Elimination CuI Cu(I) CuIII_intermediate->CuI CuI->CuII Re-oxidation Oxidant Oxidant (O₂) Oxidant->CuI

Caption: Simplified catalytic cycle of the Chan-Lam coupling.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesis of established procedures and is intended for laboratory-scale preparation.[5]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
3-Bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one381233-78-9251.0818.75 g0.0747 mol
Phenylboronic acid98-80-6121.9318.36 g0.1506 mol
Copper(II) Acetate (anhydrous)142-71-2181.631.36 g0.0075 mol
Triethylamine121-44-8101.1910 mL0.072 mol
Dichloromethane (DCM)75-09-284.93300 mL-
Ethyl Acetate141-78-688.11As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-Bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one (18.75 g).

  • Add dichloromethane (300 mL) and stir to dissolve the starting material.

  • To the solution, add phenylboronic acid (18.36 g), copper(II) acetate (1.36 g), and triethylamine (10 mL).

  • Stir the reaction mixture at room temperature (25-35 °C) for approximately 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove any insoluble materials.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purify the residue by recrystallization from ethyl acetate to yield the title compound, this compound, as a solid.

Self-Validation and Quality Control:

  • TLC/HPLC Monitoring: Regularly sample the reaction mixture to track the consumption of the starting material and the formation of the product. This ensures the reaction goes to completion and helps in identifying the optimal reaction time.

  • Characterization of the Intermediate: The purified intermediate should be thoroughly characterized to confirm its identity and purity before proceeding to the next step.

    • NMR Spectroscopy: Proton and Carbon-13 NMR spectra should be acquired to confirm the structure. Expected signals would include those for the pyridyl, phenyl, and pyridinone ring protons, with characteristic shifts due to the electronic environment.

    • Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight (exact mass for C16H11BrN2O is 326.0055).[7]

    • HPLC Analysis: Assess the purity of the intermediate using a validated HPLC method. The purity should typically be >98% to ensure a clean subsequent reaction.

Part 2: The Final Step - Suzuki-Miyaura Coupling to Perampanel

With the key intermediate in hand, the final stage of the synthesis involves a palladium-catalyzed Suzuki-Miyaura coupling to introduce the 2-cyanophenyl group at the 3-position of the pyridinone ring.

Mechanistic Insight: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[8] The catalytic cycle is well-established and involves three key steps:[9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridinone intermediate, forming a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron reagent (the 2-cyanophenyl group) is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid derivative.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond of Perampanel and regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L₂ PdII_complex [R¹-Pd(II)L₂-Br] Pd0->PdII_complex Oxidative Addition ArBr R¹-Br ArBr->PdII_complex Transmetalation_complex [R¹-Pd(II)L₂-R²] PdII_complex->Transmetalation_complex Transmetalation ArBOH2 R²-B(OR)₂ ArBOH2->Transmetalation_complex Base Base Base->Transmetalation_complex Transmetalation_complex->Pd0 ArAr R¹-R² Transmetalation_complex->ArAr Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of Perampanel

This protocol is based on reported procedures for the synthesis of Perampanel.[5]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example)Moles (Example)
This compound381248-06-2327.18100 g0.306 mol
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile172732-52-4187.02125 g0.668 mol
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.564.2 g0.0036 mol
Potassium Carbonate584-08-7138.2144 g0.318 mol
N,N-Dimethylformamide (DMF)68-12-273.091500 mL-
Ethyl Acetate141-78-688.11As needed-

Procedure:

  • In a 1 L round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, charge this compound (100 g) and 2-(1,3,2-dioxaborinan-2-yl)benzonitrile (125 g).

  • Add N,N-dimethylformamide (1500 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • To the mixture, add potassium carbonate (44 g) and tetrakis(triphenylphosphine)palladium(0) (4.2 g).

  • Heat the reaction mixture to 115-125 °C and stir for approximately 3 hours. Monitor the reaction progress by HPLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • To the residue, add ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain crude Perampanel.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure Perampanel.

Self-Validation and Quality Control:

  • In-Process Controls (IPCs): HPLC analysis is critical to monitor the disappearance of the starting material and the formation of Perampanel. This helps in determining the reaction endpoint and can prevent the formation of impurities due to prolonged heating.

  • Impurity Profiling: The final product should be analyzed for any process-related impurities. Common byproducts in Suzuki couplings can include homo-coupled products and residual starting materials. A robust HPLC method is essential for quantifying these impurities.[11][12]

  • Structural Confirmation: The structure of the final Perampanel product should be unequivocally confirmed using a battery of analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the complete molecular structure.

    • Mass Spectrometry: To verify the molecular weight (exact mass for C23H15N3O is 349.1215).

    • HPLC: To determine the final purity of the API, which should meet pharmacopeial standards (typically >99.5%).

    • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion: A Robust Pathway to a Novel Antiepileptic

The synthetic route to Perampanel via the this compound intermediate exemplifies a modern approach to complex drug synthesis. By leveraging the power and selectivity of Chan-Lam and Suzuki-Miyaura cross-coupling reactions, this strategy allows for the efficient and controlled construction of the target molecule. For researchers and drug development professionals, a thorough understanding of the underlying mechanisms, meticulous execution of the protocols, and rigorous in-process and final product quality control are paramount to successfully implementing this synthesis on both laboratory and industrial scales. This guide provides a solid foundation for these endeavors, empowering the scientific community in the ongoing effort to provide effective treatments for neurological disorders.

References

Application Note & Protocol: A Scalable Synthesis of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The compound 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one is a pivotal intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor to the anti-epileptic drug Perampanel.[1] Its structural complexity, featuring a substituted dihydropyridinone core, necessitates a robust and scalable synthetic strategy to ensure high purity and yield, which are critical for downstream applications in drug development.

This guide provides a comprehensive, field-proven protocol for the multi-gram scale-up synthesis of this key intermediate. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the selection of reagents and conditions, and address the practical challenges of transitioning from bench-scale to pilot-scale production. The methodology is presented in two primary stages:

  • Part A: Construction of the Core Heterocycle: Synthesis of 1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

  • Part B: Regioselective Bromination: Introduction of the bromine atom at the C3 position of the dihydropyridinone ring.

Our focus is on ensuring process safety, reproducibility, and efficiency, providing a self-validating protocol suitable for a professional drug development environment.

Part A: Synthesis of 1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one

The formation of the C-C bond between the pyridine and pyridinone rings is most effectively achieved through a Suzuki-Miyaura cross-coupling. This reaction is renowned for its functional group tolerance and reliability in constructing biaryl systems.[2][3] However, the use of 2-pyridylboronic species can be challenging due to potential catalyst inhibition by the Lewis basic nitrogen atom and competing side reactions like protodeboronation.[2][4] Our protocol employs optimized conditions to mitigate these issues.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of 5-bromo-1-phenyl-1,2-dihydropyridin-2-one, forming a Pd(II) complex.

  • Transmetalation: The boronic acid (or its ester) coordinates to the palladium center, and in the presence of a base, the pyridyl group is transferred from boron to palladium, displacing the halide. The base is crucial for activating the boronic acid.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Experimental Protocol: Scale-up Synthesis (100g Scale)

This protocol details the synthesis starting from commercially available precursors.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for 100g product)Molar Eq.Notes
5-Bromo-1-phenyl-1,2-dihydropyridin-2-one100330-94-3264.11106.5 g1.0Starting material
2-Pyridylboronic Acid100330-94-3122.9354.3 g1.1Ensure high purity to avoid side reactions.
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.564.66 g0.01Catalyst. Handle in an inert atmosphere.
Sodium Carbonate (Na₂CO₃)497-19-8105.9985.5 g2.0Anhydrous, finely powdered.
1,4-Dioxane123-91-188.111.5 L-Anhydrous, degassed.
Toluene108-88-392.14500 mL-For extraction.
Deionized Water7732-18-518.022.0 L-For work-up.
Brine (Saturated NaCl solution)--500 mL-For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.3750 g-Drying agent.

Step-by-Step Protocol:

  • Reaction Setup: To a 5L, three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 5-bromo-1-phenyl-1,2-dihydropyridin-2-one (106.5 g), 2-pyridylboronic acid (54.3 g), and sodium carbonate (85.5 g).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (1.5 L) to the flask via cannula.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (4.66 g) to the stirring mixture. The mixture will typically turn a deeper yellow/orange color.

  • Reaction: Heat the reaction mixture to reflux (approximately 101°C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC (approx. 8-12 hours).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional dioxane (200 mL).

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting crude solid in toluene (500 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 500 mL) and brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield 1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one as a solid. Expected yield: 85-95%.

Part B: Regioselective Bromination

The bromination of the 1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one intermediate must be highly regioselective for the C3 position. The electron-rich dihydropyridinone ring is susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation on a larger scale as it is a solid and safer to handle than liquid bromine.[5][6]

Mechanistic Rationale: Electrophilic Aromatic Substitution

NBS serves as a source of an electrophilic bromine species (Br+). The reaction proceeds via a standard electrophilic aromatic substitution mechanism on the electron-rich pyridinone ring. The C3 position is activated towards electrophilic attack.

Experimental Protocol: Scale-up Synthesis (Targeting 100g)

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for 100g product)Molar Eq.Notes
1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one381725-50-4248.2875.9 g1.0Product from Part A.
N-Bromosuccinimide (NBS)128-08-5177.9859.8 g1.1Recrystallize from water if purity is questionable.
Acetonitrile (ACN)75-05-841.051.0 L-Anhydrous grade.
Sodium Thiosulfate (Na₂S₂O₃) solution (10%)7772-98-7158.11500 mL-For quenching.
Ethyl Acetate141-78-688.111.0 L-For extraction.

Step-by-Step Protocol:

  • Reaction Setup: In a 3L, three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve 1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one (75.9 g) in acetonitrile (1.0 L).

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (59.8 g) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Caution: The reaction can be exothermic.

  • Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Slowly pour the reaction mixture into a stirred 10% aqueous solution of sodium thiosulfate (500 mL) to quench any unreacted NBS.

  • Extraction: Transfer the mixture to a large separatory funnel and extract with ethyl acetate (2 x 500 mL).

  • Washing: Wash the combined organic layers with deionized water (500 mL) and then with brine (500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, this compound, can be purified by recrystallization from a suitable solvent like isopropanol or by slurry in a minimal amount of cold ethyl acetate to afford a yellow to off-white powder.[7] Expected yield: 80-90%.

Visual Workflow and Process Logic

Overall Synthetic Workflow

The following diagram illustrates the two-stage process for the synthesis.

Synthesis_Workflow cluster_part_a Part A: Suzuki-Miyaura Coupling cluster_part_b Part B: Regioselective Bromination A1 5-Bromo-1-phenyl-1,2- dihydropyridin-2-one A3 Pd(PPh₃)₄, Na₂CO₃ 1,4-Dioxane, Reflux A1->A3 A2 2-Pyridylboronic Acid A2->A3 A4 Work-up & Recrystallization A3->A4 A5 1-phenyl-5-(pyridin-2-yl) pyridin-2(1H)-one A4->A5 B1 N-Bromosuccinimide (NBS) Acetonitrile, 0-5°C A5->B1 Intermediate B2 Work-up & Recrystallization B1->B2 B3 Final Product: 3-Bromo-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one B2->B3

Caption: High-level workflow for the two-stage synthesis.

Troubleshooting Guide: Incomplete Bromination

This decision tree provides a logical path for troubleshooting an incomplete reaction in Part B.

Troubleshooting_Bromination Start Incomplete Bromination (TLC/HPLC shows >5% SM) CheckNBS Verify NBS Quality Start->CheckNBS CheckTemp Check Reaction Temperature Start->CheckTemp CheckTime Extend Reaction Time Start->CheckTime OldNBS Is NBS old or discolored? CheckNBS->OldNBS TempHigh Was Temp > 10°C? CheckTemp->TempHigh TimeShort Reaction time < 4h? CheckTime->TimeShort RecrystallizeNBS Recrystallize NBS from H₂O. Repeat reaction. OldNBS->RecrystallizeNBS Yes FreshNBS Use fresh batch of NBS. OldNBS->FreshNBS No/Unsure ImproveCooling Improve cooling efficiency. Maintain 0-5°C. TempHigh->ImproveCooling Yes Extend Continue stirring at 0-5°C. Monitor every hour. TimeShort->Extend Yes

Caption: Decision tree for addressing incomplete bromination.

Scale-Up Considerations and Process Optimization

Transitioning from the bench to a larger scale introduces challenges that must be proactively managed.

  • Thermal Management: The bromination step (Part B) is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Portion-wise addition of NBS and a robust cooling system are critical to prevent temperature spikes, which can lead to side products.[6]

  • Reagent Purity and Handling: The quality of the 2-pyridylboronic acid is paramount for the Suzuki coupling. Impurities can lead to lower yields. For the bromination, NBS should be of high purity; it can be recrystallized from water if necessary to remove succinimide, which can interfere with the reaction.

  • Purification Strategy: While chromatography is suitable for small scales, it is impractical for multi-kilogram production. Developing a robust recrystallization protocol is essential. Key variables to optimize include the solvent system, cooling rate, and agitation to control crystal size and purity. A final slurry wash with a cold, non-solubilizing solvent can further enhance purity.[6]

  • Process Safety: Handling large volumes of solvents like dioxane requires appropriate ventilation and engineering controls. NBS is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Yield Optimization: In the Suzuki coupling, catalyst loading can sometimes be reduced on a larger scale, offering significant cost savings. Screening different palladium catalysts (e.g., those with more specialized phosphine ligands) and bases may improve efficiency.[2][8] For the bromination, carefully controlling the stoichiometry of NBS is crucial; an excess can lead to di-brominated impurities, while too little will result in an incomplete reaction.

References

Application Notes and Protocols for the Derivatization of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 5-(2-Pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

The 1,2-dihydropyridin-2-one core, particularly when substituted with aryl groups at the 1, 3, and 5-positions, represents a "privileged scaffold" in medicinal chemistry.[1] This structural motif is prevalent in numerous bioactive molecules and serves as a versatile template for the synthesis of novel therapeutic agents. A prime example of its significance is the discovery of Perampanel, 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, a selective, noncompetitive AMPA receptor antagonist approved for the treatment of epilepsy.[2][3] The development of Perampanel involved extensive structure-activity relationship (SAR) studies, where modifications to the aromatic rings at positions 1, 3, and 5 of the pyridone core were crucial in optimizing potency and pharmacokinetic properties.[1][2]

The precursor, 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one , is a key intermediate for these SAR explorations. The bromine atom at the 3-position is strategically placed for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse chemical moieties.[4] This document provides detailed application notes and protocols for the derivatization of this scaffold, focusing on robust and versatile methodologies to generate compound libraries for comprehensive SAR studies.

Strategic Derivatization for SAR Exploration

The primary goal of derivatizing the 3-bromo-pyridinone core is to systematically probe the chemical space around this position to understand its influence on biological activity. The choice of reaction should allow for the introduction of a wide range of substituents with varying electronic, steric, and lipophilic properties. Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose.

SAR_Strategy cluster_reactions Derivatization Strategies cluster_derivatives Generated Derivatives for SAR Core 3-Bromo-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki [Pd], Base Ar-B(OH)₂ Sonogashira Sonogashira Coupling (C-C Bond Formation) Core->Sonogashira [Pd], [Cu], Base R-C≡CH Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald [Pd], Base R₂NH Nucleophilic Nucleophilic Substitution (C-X Bond Formation) Core->Nucleophilic Base Nu-H Aryl Aryl/Heteroaryl (explores steric/electronic effects) Suzuki->Aryl Alkynyl Alkynyl (introduces rigidity, linearity) Sonogashira->Alkynyl Amino Amino (introduces H-bond donors/acceptors) Buchwald->Amino Other Alkoxy, Thio, etc. (modulates lipophilicity, H-bonding) Nucleophilic->Other

Caption: Derivatization strategies for the 3-bromo-pyridinone core.

Experimental Protocols

The following protocols are designed to be robust and adaptable. As with any chemical synthesis, reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified, using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[5][6] This reaction is highly versatile, tolerates a wide range of functional groups, and a vast library of boronic acids and esters are commercially available, making it ideal for SAR studies. The synthesis of Perampanel itself utilizes this reaction.[7]

Reaction Scheme: this compound + R-B(OH)₂ --[Pd Catalyst, Base]--> 3-R-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Materials:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., Dioxane, Toluene, DMF, or a mixture like Dioxane/H₂O)

Step-by-Step Protocol (Example with 2-Cyanophenylboronic acid): [7]

  • To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 eq).

  • Add 2-cyanophenylboronic acid (1.2 eq).

  • Add the palladium catalyst (e.g., Palladium Acetate, 2.5 mol%) and a suitable ligand (e.g., triphenylphosphine, 5 mol%).

  • Add the base (e.g., K₂CO₃, 3.0 eq).

  • Add the anhydrous solvent (e.g., a mixture of Toluene and Water).

  • Degas the mixture by bubbling Argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-pyridinone derivative.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄ (3 mol%)PdCl₂(dppf) (2 mol%)XPhos Pd G2 (2 mol%)
Base K₂CO₃ (2.5 eq)Cs₂CO₃ (2.0 eq)K₃PO₄ (3.0 eq)
Solvent Dioxane/H₂O (4:1)TolueneDMF
Temperature 90 °C110 °C100 °C
Typical Substrates Electron-neutral/rich arylboronic acidsElectron-deficient arylboronic acidsHeteroarylboronic acids

Causality Behind Choices:

  • Catalyst/Ligand: The choice of catalyst and ligand is critical. For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging couplings, such as with heteroaryl or sterically hindered boronic acids, more advanced catalyst systems like those using bulky, electron-rich phosphine ligands (e.g., XPhos) are often required to promote efficient oxidative addition and reductive elimination.[8]

  • Base and Solvent: The base is crucial for the transmetalation step.[2] Carbonates are common, but phosphates can be more effective for less reactive boronic acids. The solvent system must be capable of dissolving both the organic and inorganic reagents; aqueous mixtures are often used to facilitate the dissolution of the base.

Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling introduces a linear, rigid alkynyl moiety, which can act as a unique probe for ligand-receptor interactions.[9] This reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[10]

Reaction Scheme: this compound + R-C≡CH --[Pd Catalyst, Cu(I), Base]--> 3-(R-C≡C)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 - 1.5 eq)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) Co-catalyst (e.g., CuI) (1-10 mol%)

  • Base (an amine, e.g., Et₃N, DIPEA, which often serves as the solvent or co-solvent)

  • Anhydrous Co-solvent (e.g., THF, DMF)

Step-by-Step Protocol:

  • To a dry Schlenk flask under Argon, add the 3-bromo-pyridinone (1.0 eq), PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (5 mol%).

  • Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N).

  • Degas the mixture with an Argon stream for 15 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the 3-alkynyl-pyridinone product.

Causality Behind Choices:

  • Copper(I) Co-catalyst: The copper acetylide is formed in a separate catalytic cycle and undergoes transmetalation with the palladium complex.[9] While copper-free Sonogashira reactions exist, the copper-catalyzed version is often faster and more reliable for substrates like bromo-pyridines.[11]

  • Amine Base: The amine base is essential for neutralizing the HBr formed during the reaction and for the deprotonation of the terminal alkyne. Using it as a solvent ensures a high concentration.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, allowing the introduction of primary and secondary amines.[12][13] This is invaluable for SAR studies, as it allows for the installation of hydrogen bond donors and acceptors, which can drastically alter binding affinity and selectivity.

Reaction Scheme: this compound + R¹R²NH --[Pd Catalyst, Base]--> 3-(R¹R²N)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 2.0 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)

  • Phosphine Ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like RuPhos) (1.1 - 1.2 eq relative to Pd)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5 - 2.5 eq)

  • Anhydrous Solvent (e.g., Toluene, Dioxane)

Step-by-Step Protocol:

  • In a glovebox or under an Argon atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4.4 mol%), and the base (e.g., NaOt-Bu, 2.0 eq).

  • Add the 3-bromo-pyridinone (1.0 eq).

  • Add the anhydrous solvent (e.g., Toluene).

  • Add the amine (1.2 eq).

  • Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through Celite® to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.

  • Concentrate the solvent and purify the product by flash column chromatography.

Buchwald_Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Ar-Pd(II)L2-Br) Pd(0)L2->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord + R2NH Deprotonation Amido Complex (Ar-Pd(II)L2-NR2) AmineCoord->Deprotonation + Base - H-Base+Br- Deprotonation->Pd(0)L2 Reductive Elimination Product 3-Amino-Pyridinone Deprotonation->Product Ar-Br 3-Bromo-Pyridinone R2NH Amine Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Choices:

  • Bulky Ligands: The success of this reaction relies heavily on the use of bulky, electron-rich phosphine ligands. These ligands facilitate the rate-limiting reductive elimination step and prevent catalyst decomposition.[12][14]

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex to form the key amido-palladium intermediate.[15] NaOt-Bu is the most common and effective base for many applications.

Characterization and Data Analysis

All newly synthesized derivatives must be rigorously characterized to confirm their structure and purity.

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential for unambiguous structure determination.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometer (LC-MS) is the standard method for assessing purity, which should typically be >95% for use in biological assays.

Conclusion and Future Directions

The this compound scaffold is a validated starting point for the discovery of novel neurologically active compounds. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provide a robust platform for generating diverse libraries of analogues. By systematically modifying the 3-position, researchers can conduct thorough SAR studies to identify key structural features that govern biological activity, selectivity, and pharmacokinetic profiles, ultimately leading to the development of next-generation therapeutics.

References

Application Notes and Protocols for 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-381248-06-2-EN

Abstract

This document provides a comprehensive guide for the safe and effective handling, storage, and utilization of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one (CAS No: 381248-06-2). Primarily geared towards researchers, scientists, and professionals in drug development, these notes synthesize critical safety data with practical, field-proven protocols. The protocols detailed herein are designed to ensure experimental integrity and user safety. A key application of this compound is as a sophisticated building block in medicinal chemistry, notably as an intermediate in the synthesis of the antiepileptic drug Perampanel.[1][2][3]

Compound Profile and Significance

This compound is a heterocyclic organic compound with a molecular weight of 327.17 g/mol .[1][4] Its structure, featuring a dihydropyridinone core with bromine and pyridyl substitutions, makes it a valuable intermediate in organic synthesis. The bromine atom, in particular, serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki and Negishi couplings.[1] This reactivity profile has positioned it as a key precursor in the development of pharmacologically active molecules.[1]

Identifier Value
CAS Number 381248-06-2[1][4][5][6]
Molecular Formula C₁₆H₁₁BrN₂O[6][7]
Molecular Weight 327.17 g/mol [1][4]
Physical Form Off-white to Yellow to Brown Solid
Purity Typically ≥95%[8]

Health and Safety Information: A Proactive Approach

2.1 Hazard Identification and GHS Classification

This compound is classified as hazardous.[9][10] Understanding its potential risks is the first step toward safe handling. The Globally Harmonized System (GHS) classification indicates the following hazards:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[9][10]

  • Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[9][10]

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[9][10]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".[9]

2.2 Causality of Hazards and Recommended Precautions

The toxicity of this compound is attributed to its potential to interfere with biological processes upon absorption. The lipophilic nature of the molecule, suggested by its structure, may facilitate absorption through the skin and mucous membranes. Inhalation of the powdered form can lead to respiratory tract irritation and systemic absorption.

To mitigate these risks, a stringent set of personal protective equipment (PPE) is mandatory. The following workflow outlines the minimum required PPE for handling this compound.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment (PPE) start Researcher Enters Lab coat Wear a Flame-Retardant Lab Coat (Fully buttoned) start->coat gloves Wear Nitrile Gloves (Double-gloving recommended) goggles Wear Chemical Splash Goggles (ANSI Z87.1 certified) gloves->goggles coat->gloves respirator Use a NIOSH-approved Respirator (If handling powder outside a fume hood) goggles->respirator end Proceed to Handling Protocol respirator->end

Caption: PPE workflow for handling the compound.

2.3 First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.[9]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Do not perform mouth-to-mouth resuscitation. Seek immediate medical attention.[9]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical help.[9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical help.[9][11]

Storage and Stability: Preserving Compound Integrity

3.1 Recommended Storage Conditions

The integrity of this compound is best maintained under controlled conditions. The primary recommendation is for refrigerated storage.

Parameter Condition Rationale
Temperature Refrigerator (2-8 °C)[6]To minimize thermal degradation and potential side reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent slow oxidation or reaction with atmospheric moisture.
Light Store in an amber vial or in the dark.While not explicitly stated as light-sensitive, it is good practice for complex organic molecules to prevent photochemical decomposition.
Container Tightly sealed, appropriate chemical-resistant container.To prevent contamination and exposure to moisture and air.

3.2 Incompatible Materials

While specific reactivity data is limited, based on its chemical structure, it is prudent to avoid contact with:

  • Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.

  • Strong Bases: Could potentially catalyze decomposition or side reactions.

  • Combustible Materials: As a general precaution with chemical reagents.[11]

The following decision tree provides a logical flow for ensuring proper storage.

Storage_Protocol start Compound Received check_container Is the original container intact and sealed? start->check_container transfer Transfer to a clean, dry, amber vial under inert atmosphere. check_container->transfer No seal Seal tightly and label with full chemical name, CAS#, date, and hazards. check_container->seal Yes transfer->seal refrigerate Place in a designated, labeled refrigerator (2-8 °C). seal->refrigerate log Log the compound in the chemical inventory. refrigerate->log

Caption: Decision workflow for proper storage.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol provides a representative method for utilizing this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental in medicinal chemistry for the formation of carbon-carbon bonds.

Objective: To synthesize a 3-aryl-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup:

    • Place a stir bar into a Schlenk flask and flame-dry the flask under vacuum.

    • Allow the flask to cool to room temperature under an inert atmosphere.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq).

    • Add the arylboronic acid (1.2 eq).

    • Add the base (2.0 - 3.0 eq).

    • Add the palladium catalyst (0.05 - 0.10 eq).

  • Solvent and Degassing:

    • Add the anhydrous solvent via syringe.

    • Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes, or by using three freeze-pump-thaw cycles. The causality for this step is to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

References

Troubleshooting & Optimization

How to improve the yield of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An advanced intermediate in the synthesis of Perampanel, 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one is a critical component in the development of antiepileptic drugs. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of the final active pharmaceutical ingredient. Pyridinone scaffolds are foundational in medicinal chemistry, serving as versatile hydrogen bond donors and acceptors, which makes their synthesis a subject of continuous optimization.[1][2]

This technical support guide provides in-depth troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this pivotal synthesis.

Synthetic Pathway Overview

A prevalent synthetic route to this compound involves a multi-step process that often begins with precursors like 2,5-dibromopyridine. The key transformations include nucleophilic substitution, a palladium-catalyzed coupling reaction, demethylation, a copper-catalyzed N-arylation, and a final electrophilic bromination. The overall yield for such a sequence is typically in the range of 26-32%.[3]

Synthetic_Pathway A 2,5-Dibromopyridine B 5-Bromo-2-methoxypyridine A->B  NaOCH3 C 2-Methoxy-5-(2-pyridyl)pyridine B->C  2-Pyridine Tri-tert-butyltin  Pd(PPh3)4 D 5-(Pyridin-2-yl)-2(1H)-pyridone C->D  HBr E 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone D->E  Phenylboronic Acid  Cu(OAc)2 F 3-Bromo-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one E->F  Brominating Agent  (e.g., NBS, Br2)

Caption: A common synthetic route for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the critical final bromination step and its precursor.

Question 1: My final bromination step to produce the target compound results in a low yield. What are the likely causes and how can I optimize it?

Answer:

Low yield in the electrophilic bromination of the 1-phenyl-5-(pyridin-2-yl)-2(1H)-pyridone core is a frequent challenge. The issue often stems from incomplete reactions, degradation of materials, or the formation of side products. A systematic approach to optimization is crucial.

Causality and Optimization Strategies:

  • Incomplete Reaction: The pyridinone ring is an electron-rich system, but its reactivity can be influenced by steric and electronic factors.

    • Troubleshooting: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] If the starting material is consumed slowly, consider extending the reaction time or moderately increasing the temperature. However, be cautious as higher temperatures can promote side reactions.[4]

  • Suboptimal Reagents or Conditions: The choice of brominating agent and solvent is paramount.

    • Troubleshooting:

      • Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is easier to handle and can be more selective. If using NBS, ensure it is of high purity and recrystallized if necessary.

      • Solvent: Aprotic solvents like Dichloromethane (DCM), Chloroform, or Acetonitrile are common choices. The solvent can affect the solubility of the reagents and the stability of intermediates. Experiment with different solvents to find the optimal medium.

      • Catalyst/Initiator: For NBS bromination, a radical initiator like AIBN or benzoyl peroxide, or an acid catalyst, can sometimes be beneficial, though for electron-rich systems, it may not be necessary.

  • Degradation and Side Reactions: The product or starting material may be unstable under the reaction conditions. Over-bromination (e.g., dibromination) is a common side reaction.

    • Troubleshooting:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.[4]

      • Temperature Control: Maintain a controlled, often low, temperature (e.g., 0 °C to room temperature) to minimize the formation of kinetic side products and prevent degradation.

      • Stoichiometry: Add the brominating agent slowly and in a controlled manner, using a slight excess (e.g., 1.05-1.1 equivalents). This minimizes the concentration of the electrophile at any given time, reducing the risk of multiple substitutions.

Table 1: Example Optimization Parameters for Bromination
ParameterCondition A (Baseline)Condition B (Optimized)Rationale for Change
Brominating Agent Br₂ (1.1 eq)NBS (1.05 eq)NBS is often more selective and easier to handle.
Solvent AcetonitrileDichloromethane (DCM)DCM is less polar and can improve selectivity in some cases.
Temperature Room Temp (25°C)0°C to RTLower temperature reduces the rate of side reactions.[4]
Reaction Time 4 hours8 hours (TLC monitored)Increased time ensures the reaction goes to completion.[4]
Atmosphere AirNitrogenPrevents potential oxidative degradation of the substrate or product.[4]
Yield 55%75%Combination of controlled conditions leads to significant improvement.
Question 2: I am observing significant impurity formation, which complicates purification. How can I identify and minimize these impurities?

Answer:

Impurity generation, especially regioisomers or over-brominated products, is a key challenge in the functionalization of heterocyclic systems.

Identification and Mitigation:

  • Regioisomer Formation: While the 3-position is electronically favored for electrophilic substitution in this scaffold, other positions on the pyridinone or phenyl rings could potentially react.

    • Analysis: Use Nuclear Magnetic Resonance (NMR) and Mass Spectrometry to characterize the structure of major impurities.[4] This is critical to understanding the side reactions that are occurring.

    • Mitigation: The regiochemical outcome is dictated by the directing effects of the existing functional groups.[4] Enhancing selectivity often involves lowering the reaction temperature and choosing a bulkier or less reactive brominating agent that is more sensitive to steric hindrance.

  • Over-bromination: The formation of a dibrominated product is a common issue if the product is of comparable or higher reactivity than the starting material.

    • Mitigation: The most effective strategy is precise control over the stoichiometry of the brominating agent. Use no more than 1.1 equivalents and add it portion-wise or via a syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low.

Side_Reaction cluster_0 Reaction Control A 1-Phenyl-5-(pyridin-2-yl) -2(1H)-pyridone B Desired Product (Mono-brominated) A->B  + 1.05 eq NBS  (Controlled) C Side Product (Di-brominated) A->C  + >1.5 eq NBS  (Excess) B->C  + Excess NBS

Caption: Controlling stoichiometry to favor the desired mono-brominated product.

  • Poor Product Isolation/Purification: If impurities co-precipitate or are difficult to separate by chromatography, purification becomes a major bottleneck.

    • Troubleshooting: Recrystallization is often the most effective and scalable method for purifying solid products.[4] Systematically screen for a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes) that maximizes the solubility of the desired product at high temperatures and minimizes it at low temperatures, while keeping impurities dissolved.[4]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary challenges when scaling up this synthesis? A: The main challenges in scaling up pyridinone synthesis relate to mass and heat transfer. Inefficient mixing in large reactors can create localized concentration gradients or "hot spots," which can promote side reactions and decrease yield. Heat dissipation is also critical; reactions that are easily managed in a lab flask can become dangerously exothermic in a large vessel. A slower, controlled addition of reagents is often required at scale.[4]

  • Q2: What analytical methods are best for monitoring the reaction and characterizing the final product? A: For real-time reaction monitoring, TLC and HPLC are indispensable for tracking the consumption of starting material and the formation of the product.[4] For final product characterization and impurity identification, a combination of NMR (¹H and ¹³C), Mass Spectrometry, and HPLC (for purity analysis) is standard.

  • Q3: My precursor, 1-phenyl-5-(pyridin-2-yl)-2(1H)-pyridone, is difficult to synthesize in high yield. Any suggestions? A: This step, often an N-arylation, can be challenging. A common method uses a copper acetate-catalyzed reaction between 5-(pyridin-2-yl)-2(1H)-pyridone and phenylboronic acid.[3] If yields are low, consider the following:

    • Reagent Quality: Ensure the phenylboronic acid is pure, as it can dehydrate to form an unreactive trimeric anhydride.

    • Catalyst System: The efficiency of copper-catalyzed reactions can be highly dependent on the ligand, base, and solvent. A thorough optimization of these parameters may be necessary.

    • Atmosphere: While some copper-catalyzed reactions are run in the air, others benefit from an inert atmosphere to prevent the oxidation of Cu(I) species, which are often the active catalysts.

  • Q4: Are there alternative synthetic strategies to access pyridinone cores? A: Yes, the synthesis of substituted 2-pyridone scaffolds is a well-developed field. Many methods involve the cyclization of open-chain precursors, such as the condensation of β-dicarbonyl compounds with cyanoacetamide derivatives.[4][5] Multi-component reactions are also employed to build the pyridinone ring in a single step from simpler starting materials.[1] These alternative routes can sometimes offer advantages in terms of step economy or access to different substitution patterns.

Experimental Protocols
Protocol: Bromination of 1-Phenyl-5-(pyridin-2-yl)-2(1H)-pyridone

This protocol provides a generalized starting point for optimization.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-5-(pyridin-2-yl)-2(1H)-pyridone (1.0 eq).

  • Dissolution: Add anhydrous Dichloromethane (DCM) to dissolve the starting material completely.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon and maintain a positive pressure.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature. Monitor the reaction's progress by TLC every hour until the starting material is consumed (typically 4-8 hours).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

References

Technical Support Center: Synthesis of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one is a critical process in the development of various pharmacologically active agents, including its use as a key intermediate for the drug Perampanel.[1] The 2-pyridone core is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities.[2][3][4][5][6] However, the multi-step synthesis, particularly the selective bromination of the 1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one precursor, is fraught with challenges. Researchers frequently encounter issues with side product formation, which can complicate purification and significantly reduce the yield of the desired product.

This technical support guide provides in-depth troubleshooting for common side products and impurities encountered during this synthesis. It is designed for researchers, chemists, and drug development professionals to help diagnose issues, understand their mechanistic origins, and implement effective solutions.

Troubleshooting Guide: Side Product Identification & Mitigation

The primary challenge in this synthesis lies in the electrophilic bromination of the 1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one core. The electron-rich nature of the 2-pyridone ring makes it susceptible to over-bromination and other side reactions if conditions are not meticulously controlled.

Primary Side Product: Dibrominated Species

Symptom: You observe a significant spot on your TLC plate with a higher Rf than the desired monobrominated product. Mass spectrometry analysis of the crude reaction mixture shows a peak corresponding to the mass of a dibrominated compound (M+2 peak pattern characteristic of two bromine atoms).

Probable Cause: The most common side product is the 3,5-dibromo-1-phenyl-1,2-dihydropyridin-2-one. This occurs when an excess of the brominating agent is used, or the reaction is allowed to proceed for too long. The initial product, this compound, can undergo a second bromination at the 5-position if the pyridyl group is cleaved or if the reaction conditions are harsh enough to promote further substitution. More commonly, if the precursor is not fully converted to the 5-pyridyl substituted form, the remaining 1-phenyl-2(1H)-pyridone will readily dibrominate.

Proposed Solution & Protocol: Careful control over the stoichiometry of the brominating agent is paramount.[7]

Optimized Bromination Protocol:

  • Reagent Stoichiometry: Begin by using a slight substoichiometric amount of the brominating agent (e.g., 0.95 equivalents of N-Bromosuccinimide).

  • Solvent: Use a non-polar, aprotic solvent such as chloroform or dichloromethane to minimize side reactions.

  • Temperature Control: Maintain the reaction at a low temperature (0 °C to room temperature) to control the reaction rate.

  • Reaction Monitoring: Monitor the reaction progress meticulously every 15-30 minutes using TLC or LC-MS.[8]

  • Incremental Addition: If the reaction stalls, add the brominating agent in small increments (0.05 eq. at a time) until the starting material is consumed, being careful not to add a significant excess.

  • Quenching: Once the starting material is consumed, immediately quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining brominating agent.

Parameter Standard Condition Optimized Condition to Avoid Dibromination Rationale
Brominating Agent (eq.) 1.1 - 1.20.95 - 1.05Prevents over-bromination of the product.[7]
Temperature Room Temp - Reflux0 °C to Room TempReduces reaction rate and improves selectivity.
Monitoring Endpoint checkFrequent (every 15-30 min)Allows for precise control of reaction completion.[9]
Quenching WaterSaturated Sodium ThiosulfateImmediately neutralizes excess electrophilic bromine.
Secondary Side Product: Aromatic Ring Bromination

Symptom: You observe multiple product spots on TLC, and ¹H NMR analysis of the crude product shows complex aromatic signals, suggesting bromination on the N-phenyl ring or the 2-pyridyl substituent.

Probable Cause: While the 2-pyridone ring is the most activated for electrophilic substitution, harsh reaction conditions can lead to bromination of the other aromatic rings.[10] This is particularly true if a strong Lewis acid catalyst is used or if the reaction is heated excessively.

Proposed Solution & Protocol: The key is to avoid overly forcing reaction conditions.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over molecular bromine (Br₂) as it provides a lower, steady concentration of electrophilic bromine, enhancing selectivity.[7][11]

  • Avoid Strong Lewis Acids: Unless absolutely necessary, avoid using strong Lewis acid catalysts like FeCl₃ or AlCl₃, which can increase the electrophilicity of the brominating agent to a degree that overcomes the selectivity for the pyridone ring.[7]

  • Solvent Choice: Acetic acid or trifluoroacetic acid can be used as solvents to moderate reactivity, but care must be taken as they can also promote side reactions if not used correctly.[12] A non-polar solvent is often a safer choice.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or stalls completely. What should I do?

Answer: Incomplete conversion is a common issue.[8] Before increasing the amount of brominating agent, which risks side product formation, consider the following:

  • Purity of Reagents: Ensure your starting material is pure and your solvent is anhydrous. Impurities can inhibit the reaction.[8]

  • Activation of NBS: If using N-Bromosuccinimide (NBS), its quality is crucial. Older NBS can be less reactive. If the reaction is sluggish, a radical initiator like AIBN or a catalytic amount of a strong acid (like a single drop of H₂SO₄) can sometimes initiate the reaction, although this should be done cautiously to avoid side products.[10]

  • Temperature: Slowly and incrementally increase the temperature (e.g., to 40 °C) while monitoring the reaction closely by TLC.

Q2: I'm having trouble with the preceding step, the N-arylation of 5-(pyridin-2-yl)-2(1H)-pyridone with phenylboronic acid. What are the common pitfalls?

Answer: This step, typically a Chan-Lam or Suzuki-Miyaura type coupling, can be challenging.

  • Catalyst Choice: Palladium-catalyzed C-N cross-coupling reactions are powerful but sensitive.[13] The choice of palladium source and ligand is critical. For pyridinone substrates, bulky, electron-rich phosphine ligands often give the best results.[14]

  • Base Sensitivity: The choice of base is important. Strong bases can deprotonate the pyridone, which can sometimes inhibit the catalyst. An inorganic base like K₂CO₃ or Cs₂CO₃ is often effective.[15]

  • Oxygen Sensitivity: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst.[9]

Q3: My final product is difficult to purify. What is the best strategy?

Answer: Purification can be challenging due to the similar polarity of the desired product and the dibrominated side product.

  • Column Chromatography: A carefully run silica gel column chromatography is the most effective method. Use a shallow gradient of a solvent system like dichloromethane/ethyl acetate or hexanes/ethyl acetate.

  • Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization can be an effective final purification step. Try solvents like ethanol, isopropanol, or ethyl acetate/hexanes.

Visualizing the Synthetic Pathway and Side Reactions

The following diagram illustrates the main synthetic route to the target molecule and the key points where side reactions can occur.

Synthesis_Pathway SM 5-(Pyridin-2-yl)-1-phenyl- 1,2-dihydropyridin-2-one (Starting Material) Product 3-Bromo-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one (Desired Product) SM->Product Bromination (e.g., NBS, CHCl3) SideProduct2 Ring-Brominated Isomers (Aromatic Bromination) SM->SideProduct2 Harsh Conditions (High Temp, Lewis Acid) SideProduct1 3,5-Dibromo-1-phenyl- 1,2-dihydropyridin-2-one (Dibromination) Product->SideProduct1 Excess Brominating Agent (Over-reaction)

Caption: Synthetic pathway and common side reactions.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve issues related to side product formation.

Troubleshooting_Workflow Start Reaction Analysis (TLC, LC-MS, NMR) Check_Dibromo Dibrominated product detected? Start->Check_Dibromo Check_RingBromo Aromatic bromination detected? Check_Dibromo->Check_RingBromo No Sol_Dibromo Reduce brominating agent eq. Lower temperature Monitor closely Check_Dibromo->Sol_Dibromo Yes Check_SM Incomplete conversion? Check_RingBromo->Check_SM No Sol_RingBromo Use milder agent (NBS) Avoid strong Lewis acids Use non-polar solvent Check_RingBromo->Sol_RingBromo Yes Sol_SM Verify reagent purity Optimize temperature Consider initiator (cautiously) Check_SM->Sol_SM Yes End Proceed to Optimized Purification Check_SM->End No Sol_Dibromo->End Sol_RingBromo->End Sol_SM->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Navigating the Purification of Pyridinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges presented by pyridinone compounds. As a class of heterocyclic scaffolds integral to medicinal chemistry, pyridinones offer a fascinating blend of chemical properties that, while advantageous for biological activity, can complicate their isolation and purification.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format to streamline your experimental workflows.

Understanding the Core Challenges: The Physicochemical Landscape of Pyridinones

Pyridinone scaffolds are characterized by a six-membered heterocyclic ring containing a nitrogen atom and a carbonyl group.[1][3] Their unique electronic structure gives rise to several key physicochemical properties that are central to understanding their purification behavior:

  • Polarity and Hydrogen Bonding: Pyridinones are inherently polar molecules, capable of acting as both hydrogen bond donors and acceptors.[1][3][4] This dual nature significantly influences their solubility and interaction with chromatographic stationary phases.

  • Tautomerism: Pyridinone compounds exist in tautomeric equilibrium with their corresponding hydroxypyridine form.[4][5][6] The position of this equilibrium is sensitive to the solvent environment, with the pyridone form generally favored in polar solvents.[5][6] This can lead to issues like peak broadening or splitting in chromatography if the interconversion is on a similar timescale to the separation.

  • Metal Chelation: The oxygen and nitrogen atoms in the pyridinone ring can act as a bidentate ligand, leading to the chelation of metal ions.[7][8][9][10] This can be a source of unexpected impurities or interfere with chromatographic separations.

  • Solubility: While the polarity of the pyridinone core can enhance water solubility, many pyridinone derivatives, especially those with larger, more lipophilic substituents, exhibit poor aqueous solubility.[4][6][11]

Troubleshooting Guide: Common Purification Hurdles and Solutions

This section addresses specific experimental issues you may encounter during the purification of pyridinone compounds.

Question 1: My pyridinone compound is exhibiting poor peak shape (tailing or fronting) in reversed-phase HPLC. What are the likely causes and how can I resolve this?

Poor peak shape is a frequent challenge in the HPLC analysis of pyridinone compounds and can significantly impact the accuracy of quantification and the efficiency of purification.

Underlying Causes & Mechanistic Insights:

Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase. For pyridinone compounds, the primary culprits are often:

  • Residual Silanol Interactions: The silica backbone of many reversed-phase columns has free silanol groups (-Si-OH) that are acidic. The basic nitrogen of the pyridinone ring can interact with these silanols via ion-exchange, leading to peak tailing.[12]

  • Metal Chelation: Trace metal impurities in the silica matrix, mobile phase, or sample can chelate with the pyridinone, causing peak distortion.[13]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[13]

  • Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[14][15]

Troubleshooting Workflow:

start Poor Peak Shape Observed check_overload Reduce Sample Concentration start->check_overload check_solvent Match Injection Solvent to Mobile Phase check_overload->check_solvent If fronting, and still poor shape success Peak Shape Improved check_overload->success If fronting and resolved add_modifier Add Mobile Phase Modifier (e.g., TFA, Formic Acid) check_solvent->add_modifier If tailing check_solvent->success If resolved add_chelator Add a Chelating Agent (e.g., EDTA) add_modifier->add_chelator add_modifier->success If resolved change_column Switch to a Column with Low Silanol Activity or an Alternative Stationary Phase add_chelator->change_column add_chelator->success If resolved change_column->success fail Issue Persists change_column->fail If unresolved

Caption: Troubleshooting workflow for poor HPLC peak shape.

Step-by-Step Experimental Protocols:

  • Optimize Mobile Phase Composition:

    • Acidic Modifier: To suppress the interaction with residual silanols, add a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase.[13] This protonates the basic nitrogen of the pyridinone, minimizing the ionic interaction with the stationary phase.

    • Chelating Agent: If metal chelation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 50 µM) to the mobile phase can be effective.[12]

  • Evaluate the Stationary Phase:

    • End-Capped Columns: Use a high-quality, end-capped C18 column. End-capping is a process that covers most of the residual silanol groups, reducing their availability for secondary interactions.

    • Alternative Stationary Phases: If tailing persists, consider a stationary phase with different selectivity. Phenyl-hexyl or embedded polar group (PEG) phases can offer alternative interaction mechanisms that may improve peak shape for pyridinone compounds.

  • Optimize Injection Conditions:

    • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[14] If solubility is an issue, use the weakest solvent possible that will dissolve your compound.

    • Injection Volume: Systematically reduce the injection volume and sample concentration to rule out mass overload.

Data Summary Table for Mobile Phase Modifiers:

ModifierTypical ConcentrationMechanism of Action
Trifluoroacetic Acid (TFA)0.05 - 0.1%Ion-pairing agent, suppresses silanol interactions
Formic Acid0.1%Protonates basic analytes, reduces silanol interactions
Acetic Acid0.1 - 1%Similar to formic acid, but less acidic
EDTA20 - 50 µMChelates metal ions in the system
Question 2: My pyridinone compound has poor solubility in common chromatography solvents. How can I develop an effective purification method?

Solubility issues are a common roadblock, particularly for pyridinone derivatives with extended aromatic systems or those that are highly crystalline.

Troubleshooting Strategies:

  • Alternative Chromatographic Modes:

    • Normal-Phase Chromatography (NPC): For less polar pyridinone derivatives that are soluble in non-polar organic solvents, normal-phase chromatography can be an excellent alternative to reversed-phase.[16][17] In NPC, a polar stationary phase (like silica or alumina) is used with a non-polar mobile phase (e.g., hexane/ethyl acetate).[16][18]

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar compounds.[19][20][21][22][23] It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[21] SFC offers the advantages of high efficiency, fast separations, and reduced solvent consumption.[19][21] Any compound soluble in methanol to at least 1 mg/mL is generally considered a good candidate for SFC.[19]

  • Non-Chromatographic Methods:

    • Crystallization: If your compound is a solid, recrystallization is often the most effective and scalable purification method.[24][25] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[25]

    • Salt Formation: For pyridinone compounds with a sufficiently basic nitrogen, salt formation can be a powerful tool for both purification and improving handling properties.[26][27][28][29] By forming a salt with a suitable acid (e.g., HCl, methanesulfonic acid), you can often induce crystallization and significantly alter the solubility profile. The resulting salt can then be isolated and, if necessary, the free base can be regenerated.

Workflow for Addressing Solubility Issues:

start Poor Solubility of Pyridinone Compound is_solid Is the compound a solid? start->is_solid try_crystallization Attempt Recrystallization is_solid->try_crystallization Yes try_sfc Consider Supercritical Fluid Chromatography (SFC) is_solid->try_sfc No try_salt Attempt Salt Formation try_crystallization->try_salt If fails success Purification Successful try_crystallization->success If successful try_npc Consider Normal-Phase Chromatography (NPC) try_sfc->try_npc try_sfc->success If successful try_npc->success If successful fail Purification Challenging try_npc->fail If fails try_salt->success If successful try_salt->fail If fails

Caption: Decision tree for selecting a purification strategy for poorly soluble pyridinones.

Step-by-Step Protocol for Recrystallization:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and with gentle heating.[30]

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.[24][25]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[25]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[25][30]

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[24][25]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of pyridinone compounds to consider when developing a purification strategy?

A1: The most critical properties are polarity, hydrogen bonding capability, tautomerism, and potential for metal chelation.[1][3][4][7] These influence solubility and interactions with chromatographic stationary phases.

Q2: Can I use ion-exchange chromatography for purifying pyridinone derivatives?

A2: Yes, particularly for pyridinone compounds that bear an additional acidic or basic functional group.[31][32] Cation-exchange chromatography can be effective for purifying basic pyridinone derivatives by exploiting the positive charge on the protonated pyridine nitrogen at a pH below its pKa.[31][32][33] Conversely, if the molecule has an acidic group, anion-exchange chromatography at a pH above the group's pKa can be employed.[31][34]

Q3: My crude pyridinone product is an oil and won't solidify. What can I do?

A3: This is often due to residual solvent or impurities that depress the melting point. Try trituration with a non-polar solvent like hexane or diethyl ether to wash away impurities and induce crystallization.[30] Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating. Seeding with a small crystal of pure material, if available, can also initiate crystallization.[30]

Q4: How should I store purified pyridinone compounds?

A4: Due to their potential sensitivity to light and moisture, it is best to store purified pyridinone compounds as solids in a tightly sealed, amber vial in a desiccator.[6][35] If in solution, store at low temperatures and protect from light.

References

Stability issues and degradation of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Stability and Degradation

Welcome to the technical support center for 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges and degradation pathways associated with this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential issues in your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The core structure of this molecule, a substituted dihydropyridinone, suggests susceptibility to several degradation pathways. The primary concerns are hydrolysis , oxidation , and photodegradation . The dihydropyridinone ring can be prone to opening via hydrolysis, particularly under non-neutral pH conditions.[1] The electron-rich heterocyclic system is also a potential target for oxidative processes.[2] Furthermore, the presence of a bromine substituent on the aromatic ring may increase its sensitivity to light, leading to photodegradation.[3]

Q2: What are the recommended storage conditions for this compound?

A2: To mitigate degradation, the compound should be stored in a cool, dark, and dry place. Suppliers recommend refrigeration (2-8°C).[4] It should be kept in a tightly sealed container to protect it from moisture and light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.

Q3: How does pH affect the stability of this dihydropyridinone derivative?

A3: The pH of the solution is a critical factor influencing the stability of dihydropyridinone compounds.[5] Both acidic and basic conditions can catalyze the hydrolysis of the dihydropyridinone ring, leading to its opening.[1] It is crucial to maintain a neutral pH or use buffered solutions within the experimentally determined stability range of the compound. Researchers should be aware that significant degradation can occur at pH extremes, impacting experimental outcomes.[6]

Q4: Is this compound compatible with all common excipients in formulation studies?

A4: Not necessarily. Excipients can significantly impact the stability of an active pharmaceutical ingredient (API).[7][8] Acidic or basic excipients could promote hydrolytic degradation.[9] Excipients with reactive functional groups or impurities could also lead to chemical incompatibilities.[10] Therefore, comprehensive API-excipient compatibility studies are essential during the early stages of formulation development.[11]

Q5: What analytical techniques are best suited for detecting degradation products?

A5: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common and effective technique for separating the parent compound from its degradation products.[12] For the identification and structural elucidation of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.[13][14] These stability-indicating methods are crucial for monitoring the purity and stability of the compound over time.[15]

Troubleshooting Guides

This section provides step-by-step guidance for addressing specific experimental issues related to the stability of this compound.

Issue 1: Inconsistent Results or Loss of Potency in Biological Assays

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent biological assay results.

Detailed Steps:

  • Verify pH of Assay Medium: Use a calibrated pH meter to check the pH of your complete assay buffer. If it deviates from neutrality, this could be accelerating hydrolysis.

  • Buffer Optimization: If the pH is not neutral, consider using a different buffer system that is compatible with your assay and maintains a stable pH.

  • Evaluate Medium Components for Oxidizing Potential: Some media components can be oxidative. If suspected, prepare fresh media and consider adding an antioxidant if it doesn't interfere with the assay.

  • Control for Photodegradation: Repeat the experiment with all sample plates and stock solutions protected from light (e.g., using amber vials, covering with foil).

  • Time-Course Stability Study: Perform a simple stability study by incubating the compound in the assay medium for the duration of your experiment. Sample at different time points and analyze by HPLC to quantify any degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatograms During Stability Studies

Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photodegradation.

Forced Degradation Study Protocol:

To identify the potential degradation products, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to accelerate its breakdown.[16][17][18]

Table 1: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°CTo generate acid-catalyzed degradation products.[19]
Base Hydrolysis 0.1 M NaOH2-8 hours at 60°CTo generate base-catalyzed degradation products.[19]
Oxidation 3% H₂O₂24 hours at room tempTo identify oxidative degradation products.[14]
Thermal Degradation Dry heat at 80°C48 hoursTo assess thermal stability.[20]
Photodegradation UV light (254 nm) and visible light24-48 hoursTo identify light-sensitive degradation products.

Experimental Workflow for Forced Degradation and Analysis:

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Dissolve compound in appropriate solvent B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H2O2) A->D E Thermal (Heat) A->E F Photodegradation (Light) A->F G Neutralize (for acid/base samples) B->G C->G H Dilute to working concentration D->H E->H F->H G->H I Inject into HPLC-UV/MS H->I J Characterize Degradation Products I->J

Caption: Workflow for forced degradation studies and subsequent analysis.

Interpretation of Results:

By comparing the chromatograms from the stressed samples with that of a control (unstressed) sample, you can identify the degradation products. The mass spectrometry data will be instrumental in elucidating their structures. This information is vital for developing a stability-indicating analytical method.[19]

Potential Degradation Pathways

Based on the chemical structure and literature on related compounds, the following degradation pathways are plausible for this compound.

DegradationPathways Parent This compound Hydrolysis_Product Ring-Opened Product (Ureido Acid Derivative) Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product N-Oxide or Hydroxylated Derivative Parent->Oxidation_Product Oxidation ([O]) Debromination_Product Debrominated Product Parent->Debromination_Product Photodegradation (hν)

Caption: Plausible degradation pathways for the topic compound.

  • Hydrolysis: The lactam bond in the dihydropyridinone ring is susceptible to cleavage, especially under acidic or basic conditions, leading to a ring-opened ureido acid derivative.[1][21]

  • Oxidation: The nitrogen atoms in the pyridyl and dihydropyridinone rings are potential sites for oxidation, which could lead to the formation of N-oxides. Aromatic hydroxylation is also a possibility.[2][22]

  • Photodegradation: Exposure to light, particularly UV light, can induce the cleavage of the carbon-bromine bond, resulting in a debrominated impurity.[3]

By understanding these potential stability issues and degradation pathways, researchers can take proactive steps to ensure the quality and reliability of their experimental data when working with this compound.

References

Technical Support Center: Impurity Identification in 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Analysis Division

This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in samples of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one (MW: 327.18 g/mol , Formula: C₁₆H₁₁BrN₂O).[1] The integrity of your research and development hinges on the purity of your materials, as impurities can significantly alter biological activity and toxicological profiles.[2] This document provides a structured approach, from initial screening to definitive structural elucidation, grounded in established analytical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in my sample?

Impurities can arise from various stages of the product lifecycle.[3] The primary sources include the synthetic route and subsequent degradation.[4][5]

  • Process-Related Impurities: These originate from the manufacturing process and include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or catalysts.[3][6] For example, a common synthesis route involves the bromination of 1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one.[7] Incomplete bromination would leave this precursor as an impurity.

  • Degradation Products: These form during storage or handling due to exposure to environmental factors like heat, light, humidity, or interaction with acidic/basic conditions or atmospheric oxygen.[8][9]

Q2: I see an unexpected peak in my initial HPLC-UV analysis. What is the first step?

An unexpected peak requires a systematic investigation. The first step is to gather preliminary data. Check if the peak is present in a blank injection (solvent only) to rule out system contamination. If the peak is genuine, use a photodiode array (PDA) or diode array detector (DAD) during HPLC analysis. Comparing the UV spectrum of the unknown peak to your active pharmaceutical ingredient (API) can provide initial clues. A similar spectrum might suggest a related compound or degradant, while a dissimilar one could indicate a process-related impurity or contaminant.[6]

Q3: Which analytical technique is best for identifying an unknown impurity?

There is no single "best" technique; a multi-technique, or "hyphenated," approach is the industry standard for comprehensive impurity profiling.[5][10]

  • HPLC or UPLC: This is the primary method for separation and quantification.[8][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification. It combines the separation power of HPLC with the mass-discerning capability of MS, providing the molecular weight of the impurity.[3][10]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Q-TOF-MS provide a highly accurate mass measurement, which allows for the determination of the elemental composition (molecular formula) of the impurity.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, especially for isomers that cannot be distinguished by MS, NMR is indispensable.[8][10]

Q4: Are there regulatory guidelines for impurity identification?

Yes, regulatory bodies like the International Council for Harmonisation (ICH) provide specific guidelines. According to ICH Q3A(R2) and Q3B(R2), impurities present above a certain threshold must be reported, identified, and/or qualified.[4] For most drug substances, the identification threshold is typically 0.10% to 0.15%.[8][10]

Troubleshooting Guide: From Detection to Identification
Problem Scenario 1: Unidentified Peaks in the HPLC Chromatogram

You've run a sample of this compound and observe several minor peaks that are not present in your reference standard.

The presence of these peaks points to several possibilities:

  • Unreacted Starting Materials/Intermediates: The final bromination step may be incomplete, leaving the precursor 1-phenyl-5-(pyridin-2-yl)pyridin-2-(1H)-one in the sample.[7] Other starting materials from earlier in the synthesis could also be present.

  • By-products of Synthesis: Side reactions, such as over-bromination (di-bromo species) or hydrolysis of the pyridinone ring under certain pH conditions, can generate unexpected structures.

  • Degradation Products: The compound may be unstable under your analytical or storage conditions. Common degradation pathways include hydrolysis, oxidation (e.g., N-oxide formation on the pyridine ring), and photolysis.[9][13]

G cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Molecular Formula Determination cluster_2 Phase 3: Structural Elucidation A Unidentified Peak in RP-HPLC-UV B Acquire UV-Vis Spectrum (DAD/PDA Detector) A->B C Analyze by LC-MS (Single Quadrupole or Ion Trap) B->C D Analyze by LC-HRMS (TOF or Orbitrap) C->D E Determine Accurate Mass & Propose Elemental Compositions D->E F Perform Tandem MS (MS/MS) for Fragmentation Analysis E->F G Isolate Impurity (Prep-HPLC or SFC) F->G If needed I Confirm Structure F->I If structure is simple H Acquire 1D/2D NMR Data (¹H, ¹³C, COSY, HSQC) G->H H->I

Caption: Systematic workflow for impurity identification.

Potential Process & Degradation Impurities

The following table summarizes likely impurities based on the known synthesis and chemical nature of the target compound. This serves as a starting point for your investigation.

Impurity NamePotential OriginMolecular FormulaExact Mass (m/z)
1-phenyl-5-(pyridin-2-yl)pyridin-2-(1H)-oneSynthesis PrecursorC₁₆H₁₂N₂O248.0950
3,X-Dibromo-5-(2-pyridyl)-1-phenyl...Over-brominationC₁₆H₁₀Br₂N₂O403.9218 / 405.9197
3-Bromo-5-(2-pyridyl-N-oxide)-1-phenyl...OxidationC₁₆H₁₁BrN₂O₂342.0007
5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-oneDe-brominationC₁₆H₁₂N₂O248.0950
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study

To proactively identify potential degradation products and establish the stability-indicating nature of your analytical method, a forced degradation study is essential.[9][13][14] The goal is to achieve 5-20% degradation of the API.[13][14]

ForcedDegradation cluster_conditions Stress Conditions cluster_analysis Analysis Workflow Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stressed Analyze Stressed Samples by Stability-Indicating HPLC-DAD Method Acid->Stressed Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Stressed Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->Stressed Thermal Thermal (Solid & Solution, 80°C) Thermal->Stressed Photo Photolytic (ICH Q1B conditions) Photo->Stressed API API Sample (3-Bromo-5-(2-pyridyl)...) Compare Compare Chromatograms (Stressed vs. Control) Stressed->Compare Identify Identify & Characterize New Degradation Peaks (LC-MS, MS/MS) Compare->Identify MassBalance Perform Mass Balance Calculation Identify->MassBalance Conclusion Establish Degradation Pathway MassBalance->Conclusion

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Prepare Stock Solution: Dissolve the API in a suitable solvent (e.g., Acetonitrile/Water) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before injection.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C and sample at time points. Neutralize samples before injection.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and monitor.

  • Thermal Degradation: Expose the solid API and a solution of the API to elevated temperatures (e.g., 80°C).

  • Photolytic Degradation: Expose the solid and solution API to light as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Recommended HPLC-UV Method for Purity Assessment

This method provides a robust starting point for separating the main compound from its potential impurities.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., Zorbax SB-Aq, 150 x 4.6 mm, 5 µm)Provides good retention and separation for aromatic and moderately polar compounds like pyridinones.[15]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization state of the basic pyridine moiety, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient Elution 10% B to 90% B over 20 minutesA gradient is crucial to elute both polar (early-eluting) and non-polar (late-eluting) impurities effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmAromatic nature of the compound suggests strong absorbance at these wavelengths. Use of a DAD is highly recommended.
Injection Volume 10 µLStandard volume; can be adjusted based on sample concentration.

References

Technical Support Center: Navigating the Synthesis of Substituted Pyridones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyridones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these crucial heterocyclic scaffolds. Pyridones are prevalent motifs in pharmaceuticals and functional materials, making their efficient synthesis a critical endeavor.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome synthetic hurdles and achieve your target molecules with greater success.

Introduction to the Challenges

The synthesis of substituted pyridones, while conceptually straightforward in some cases, is often fraught with practical difficulties. Low yields, the formation of complex side products, and challenging purifications are common themes that can impede research progress.[4][5][6] These challenges often stem from the nuanced reactivity of the precursors, the stability of intermediates, and the physical properties of the final pyridone products. This guide will dissect these issues and provide actionable solutions based on established chemical principles and field-proven insights.

Troubleshooting Guides: A Problem-Solution Approach

This section is structured to address specific experimental issues in a question-and-answer format, providing not just a solution, but the underlying rationale to inform your future synthetic strategies.

Issue 1: Low Reaction Yield

Q1: My reaction yield for the synthesis of a substituted pyridone is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low yields are a frequent frustration in organic synthesis. For pyridone synthesis, several factors could be at play. A systematic approach to troubleshooting is the most effective strategy.[5]

Probable Causes & Solutions:

  • Suboptimal Reaction Conditions: The classical methods for pyridone synthesis can be sensitive to reaction conditions.[7]

    • Temperature: Both excessively high and low temperatures can be detrimental. High temperatures can lead to decomposition of starting materials or products, especially in reactions like the Bohlmann-Rahtz synthesis which traditionally requires heat.[4][8][9] Conversely, insufficient temperature may lead to an incomplete reaction.

      • Troubleshooting: Systematically screen a range of temperatures to find the optimal point for your specific substrates.[4][10] Consider using milder, catalyzed conditions where possible. For instance, Lewis acids can promote the cyclization in the Bohlmann-Rahtz synthesis at lower temperatures.[4][8][9]

    • Solvent Choice: The polarity and protic/aprotic nature of the solvent can significantly influence reaction rates and equilibria. Pyridone synthesis often involves polar intermediates and products.

      • Troubleshooting: Experiment with a variety of solvents. For instance, in N-alkylation of 2-pyridones, micellar systems using surfactants like Tween 20 in water have been shown to improve reaction rates and regioselectivity.[11] For the Guareschi-Thorpe condensation, aqueous media with ammonium carbonate can be a green and efficient alternative to traditional organic solvents.[12][13]

  • Reagent Purity and Stoichiometry: Impurities in starting materials can inhibit catalysts or lead to side reactions. Incorrect stoichiometry can result in an excess of one reactant, promoting self-condensation or other undesired pathways.[4]

    • Troubleshooting: Ensure all reagents are of high purity. Dry solvents and use an inert atmosphere for moisture-sensitive reactions.[4] Carefully control the stoichiometry of your reactants.

  • Catalyst Inefficiency or Deactivation: In catalytic reactions, the catalyst may be inactive or may deactivate over the course of the reaction.[4]

    • Troubleshooting: Optimize catalyst loading. If deactivation is suspected, consider factors like impurities in the starting materials or suboptimal reaction conditions. In some cases, catalyst regeneration might be possible.[4]

Decision-Making Workflow for Low Yield:

LowYieldTroubleshooting start Low Yield Observed reagents Check Reagent Purity & Stoichiometry start->reagents conditions Review Reaction Conditions (Temp, Solvent, Catalyst) start->conditions workup Evaluate Work-up & Purification Procedures start->workup side_reactions Investigate Potential Side Reactions start->side_reactions impure Impure Reagents/ Incorrect Stoichiometry reagents->impure suboptimal Suboptimal Conditions conditions->suboptimal product_loss Product Loss During Extraction/Purification workup->product_loss competing_rxn Competing Reactions Dominant side_reactions->competing_rxn repurify_reagents Purify Reagents & Recalculate Stoichiometry impure->repurify_reagents optimize_conditions Systematically Optimize Conditions suboptimal->optimize_conditions optimize_workup Modify Work-up/ Purification Protocol product_loss->optimize_workup modify_synthesis Modify Synthetic Route or Conditions competing_rxn->modify_synthesis improved Yield Improved repurify_reagents->improved optimize_conditions->improved optimize_workup->improved modify_synthesis->improved

Caption: A systematic workflow for troubleshooting low yields in pyridone synthesis.

Issue 2: Formation of Multiple Products/Side Reactions

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products in my pyridone synthesis?

A2: The formation of multiple products is a clear indication of competing reaction pathways. The nature of these side products is highly dependent on the specific synthetic route employed.

Common Side Products in Key Syntheses:

  • Guareschi-Thorpe Condensation:

    • Incomplete cyclization: This can lead to a variety of linear intermediates.[4]

    • Self-condensation: The starting materials, such as cyanoacetic ester or the 1,3-dicarbonyl compound, can undergo self-condensation.[4]

    • Hydrolysis: The ester groups can be hydrolyzed under the reaction conditions.

  • Bohlmann-Rahtz Synthesis:

    • Incompletely cyclized aminodiene intermediates: These are primary side products.[4]

    • E/Z isomerization issues: If the crucial E/Z isomerization step is not efficient, it can lead to a mixture of isomers that may not all cyclize.[4]

  • General Side Reactions:

    • Tautomerism: The tautomeric equilibrium between the pyridone and hydroxypyridine forms can sometimes lead to different reaction pathways and a mixture of products.[4][14]

    • N- vs. O-Alkylation: In the alkylation of pyridones, a mixture of N- and O-alkylated products can be formed.[11]

Strategies to Minimize Side Reactions:

  • Control Stoichiometry: Precise control over the ratio of reactants can minimize self-condensation and other side reactions.[4]

  • Optimize Catalyst and Conditions: The choice of catalyst and reaction conditions can significantly influence the product distribution. For example, in the Bohlmann-Rahtz synthesis, Lewis acids can promote the desired cyclization.[4]

  • Order of Addition: In multi-component reactions, the order of reagent addition can be critical to favor the desired reaction pathway.[7]

Visualizing a Common Side Reaction Pathway (Guareschi-Thorpe):

GuareschiThorpeSideReaction reactants Cyanoacetic Ester + 1,3-Dicarbonyl + Ammonia desired_product Substituted Pyridone reactants->desired_product Desired Pathway side_product1 Incomplete Cyclization (Linear Intermediate) reactants->side_product1 Side Reaction side_product2 Self-Condensation Product reactants->side_product2 Side Reaction

Caption: Desired vs. side reaction pathways in the Guareschi-Thorpe condensation.

Issue 3: Purification Challenges

Q3: Purification of my substituted pyridone by column chromatography is proving difficult. What can I do?

A3: Purification challenges are common, especially with polar compounds like pyridones.[4]

Common Purification Problems & Solutions:

  • Streaking on Silica Gel Column: Pyridone-containing compounds can interact strongly with the acidic silica gel, leading to streaking and poor separation.[4]

    • Troubleshooting:

      • Neutralize the Silica: Add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), to the eluent to deactivate the acidic sites on the silica gel.

      • Alternative Stationary Phases: Consider using neutral or basic alumina, or reverse-phase chromatography.

  • Poor Solubility: Some pyridone derivatives may have poor solubility in common chromatography solvents.[4]

    • Troubleshooting:

      • Solvent Screening: Experiment with a wider range of solvent systems, including more polar solvents like methanol or acetonitrile in your eluent.

      • Alternative Purification Methods: If solubility remains an issue, consider recrystallization, preparative HPLC, or sublimation if the compound is stable at higher temperatures.

  • Product Loss on the Column: Significant amounts of the product can be lost on the column, contributing to low isolated yields.[4]

    • Troubleshooting:

      • Minimize Contact Time: Use a shorter, wider column and a faster flow rate to reduce the time the compound spends on the stationary phase.

      • Proper Loading: Ensure the crude product is fully dissolved in a minimal amount of solvent before loading it onto the column. A dry loading technique can also be beneficial.

Problem Probable Cause Recommended Solution(s)
Low YieldSuboptimal reaction conditionsSystematically optimize temperature, solvent, and catalyst.[4]
Impure reagentsEnsure high purity of starting materials and use anhydrous solvents.[4]
Multiple ProductsCompeting side reactionsControl stoichiometry, optimize catalyst, and consider the order of reagent addition.[4][7]
TautomerizationAdjust pH or solvent to favor one tautomer.
Purification DifficultyStreaking on silica gelAdd triethylamine to the eluent or use an alternative stationary phase.[4]
Poor solubilityScreen a wider range of solvents or consider alternative purification methods like recrystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key differences between the Guareschi-Thorpe and Bohlmann-Rahtz syntheses for substituted pyridones?

A1: Both are classical methods for constructing the pyridine ring, but they differ in their starting materials and reaction mechanisms. The Guareschi-Thorpe condensation typically involves the reaction of a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of ammonia.[15][16][17] The Bohlmann-Rahtz synthesis , on the other hand, is a two-step process where an enamine condenses with an alkynone to form an aminodiene intermediate, which then undergoes thermal cyclodehydration.[4][8][9] The Bohlmann-Rahtz synthesis is often more versatile but can require harsh thermal conditions, which can be mitigated by acid catalysis.[8][9]

Q2: Are there more modern and efficient methods for synthesizing substituted pyridones?

A2: Yes, the field of synthetic chemistry is continually evolving. Modern methods often offer advantages in terms of efficiency, substrate scope, and milder reaction conditions.[1][18] These include:

  • Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single pot to form the product, are highly efficient and allow for the rapid generation of diverse libraries of substituted pyridones.[1][14]

  • Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions and other transition-metal-mediated cyclizations have become powerful tools for the synthesis of complex pyridones.[19]

  • Ring Expansion/Rearrangement Reactions: Various methods involving the rearrangement of other heterocyclic systems can also lead to substituted pyridones.[18]

Q3: How does the substituent pattern on the starting materials affect the outcome of pyridone synthesis?

A3: Substituent effects play a crucial role in pyridone synthesis, influencing both reactivity and regioselectivity.

  • Electronic Effects: Electron-withdrawing groups can activate substrates for nucleophilic attack, while electron-donating groups can have the opposite effect. The position of these groups can direct the regiochemical outcome of the cyclization.

  • Steric Effects: Bulky substituents can hinder reaction rates and influence the stereochemistry of the product. In some cases, steric hindrance can be exploited to achieve regioselectivity.

Q4: My N-substituted pyridone has a carboxylic acid functional group, making it water-soluble and difficult to purify from a basic reaction mixture. What should I do?

A4: This is a common challenge when dealing with amphoteric molecules.

  • Acid-Base Extraction: After the reaction, carefully acidify the aqueous solution to protonate the carboxylate, which should decrease its water solubility and may cause it to precipitate. You can then collect the solid by filtration or extract it with an organic solvent.

  • Alternative Synthetic Strategy: Consider protecting the carboxylic acid as an ester during the N-substitution reaction. The resulting ester is likely to be less polar and easier to purify by standard column chromatography. The ester can then be hydrolyzed in a separate step to yield the desired carboxylic acid.[20]

  • Preparative HPLC: For small-scale purifications, preparative reverse-phase HPLC can be a very effective method for separating polar, water-soluble compounds.[20]

References

Technical Support Center: Solvent Effects in the Synthesis of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, a key intermediate in the development of various pharmaceutical agents, including Perampanel.[1][2] This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions, with a specific focus on the critical role of solvent selection during the electrophilic bromination of its precursor, 5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one.

The pyridin-2-one core is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution.[3] However, this reactivity can also lead to challenges such as lack of selectivity, over-bromination, and other side reactions. The choice of solvent is paramount as it influences the reactivity of the brominating agent, stabilizes intermediates, and can ultimately dictate the yield and purity of the final product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented with probable causes tied to solvent effects and actionable solutions.

Issue 1: Low to No Conversion of Starting Material

You've set up the reaction, but TLC or LC-MS analysis shows a significant amount of unreacted 5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one even after prolonged reaction times.

  • Probable Cause 1: Insufficient Polarization of the Brominating Agent.

    • Explanation: In non-polar solvents, the brominating agent (e.g., Br₂ or N-Bromosuccinimide - NBS) may not be sufficiently polarized to act as an effective electrophile for the electron-rich pyridinone ring. Electrophilic aromatic substitution is facilitated by the generation of a δ+ charge on the bromine atom, which is enhanced in polar media.[4]

    • Solution: Switch to a polar, aprotic solvent such as dichloromethane (DCM) or a polar, protic solvent like glacial acetic acid. Acetic acid is particularly effective as it can stabilize the charged Wheland intermediate formed during the substitution process.[4][5][6]

  • Probable Cause 2: Poor Solubility of Reagents.

    • Explanation: If the starting material or the brominating agent has poor solubility in the chosen solvent, the reaction will be diffusion-limited, leading to slow or incomplete conversion. While NBS is soluble in various organic solvents like DMF, THF, and acetonitrile, its solubility can be limited in others.[7]

    • Solution: Select a solvent that ensures complete dissolution of all reactants at the reaction temperature. A solvent screen with small-scale experiments is recommended. For instance, while N,N-Dimethylformamide (DMF) is an excellent solvent, its high boiling point can complicate work-up and it can react with some brominating agents. Acetonitrile or DCM are often good starting points.

Issue 2: Formation of Multiple Brominated Byproducts (Di- or Tri-bromination)

Your mass spectrometry results indicate the presence of species with masses corresponding to the addition of two or more bromine atoms to the starting material.

  • Probable Cause: Over-activation of the Pyridinone Ring.

    • Explanation: The pyridinone ring is highly activated, making it prone to multiple substitutions, similar to phenols or anilines.[3] Using a highly polar solvent can exacerbate this issue by increasing the rate of the first bromination so significantly that subsequent brominations become competitive.

    • Solution 1: Decrease Solvent Polarity. If you are using a very polar solvent like DMF or acetic acid, consider switching to a less polar alternative such as chloroform or 1,2-dichloroethane. This can temper the reactivity of the system and improve selectivity for mono-bromination.[8]

    • Solution 2: Use a Milder Brominating Agent. N-Bromosuccinimide (NBS) is often a more controlled source of electrophilic bromine compared to molecular bromine (Br₂).[3][7] The concentration of Br₂ is kept low, which can help prevent runaway polybromination.

    • Solution 3: Control Stoichiometry and Temperature. Carefully add the brominating agent (1.0-1.1 equivalents) dropwise at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize over-reaction.

Issue 3: Observation of Undesired Side-Chain Bromination

Instead of substitution on the pyridinone ring, you observe bromination on the N-phenyl ring or other aliphatic positions if present.

  • Probable Cause: Radical Reaction Pathway Initiated.

    • Explanation: While ring bromination is an electrophilic substitution, side-chain bromination typically occurs via a free-radical mechanism.[9] This pathway is often initiated by light or radical initiators (like AIBN or benzoyl peroxide) and is favored in non-polar solvents like carbon tetrachloride (CCl₄).[3][10]

    • Solution: Ensure the reaction is run in the dark and that no radical initiators are present. Using a polar solvent like acetic acid will strongly favor the ionic electrophilic substitution pathway over the radical pathway. Avoid solvents known to promote radical reactions, such as CCl₄.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the bromination of 5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one?

A: Glacial acetic acid is an excellent starting point.[5][11] It is a polar protic solvent that can activate the brominating agent and stabilize the cationic intermediate of the electrophilic substitution.[4] Dichloromethane (DCM) is also a widely used and effective polar aprotic solvent.[1]

Q2: How does solvent polarity affect the regioselectivity of the bromination?

A: For the 1-phenyl-5-(2-pyridyl)-1,2-dihydropyridin-2-one system, bromination is expected to occur at the C3 position due to the directing effects of the carbonyl and the nitrogen lone pair. While solvent polarity primarily affects the reaction rate, significant changes in the solvent environment can sometimes influence the ortho:para ratio in highly activated systems.[12] However, for this specific substrate, the C3 position is strongly electronically favored.

Q3: Can I use N,N-Dimethylformamide (DMF) as a solvent?

A: While DMF is a powerful polar aprotic solvent that can effectively dissolve the reactants, it should be used with caution. DMF can react with certain brominating agents, particularly under heating, which can lead to byproduct formation. If used, the reaction should be maintained at a low temperature and monitored carefully.

Q4: Is a solvent-free reaction a viable option?

A: Solvent-free reactions using NBS supported on alumina have been reported for the bromination of some aromatic compounds.[13] This approach can be environmentally friendly and lead to rapid reactions. However, its applicability to this specific substrate would require experimental validation to manage heat transfer and ensure homogeneous mixing.

Data Summary: Solvent Properties and Their Implications

SolventDielectric Constant (ε)TypeTypical Role & Potential Issues
Glacial Acetic Acid 6.2Polar ProticRecommended. Stabilizes carbocation intermediates, activates brominating agent. May lead to over-bromination if not controlled.[4][5][6]
Dichloromethane (DCM) 9.1Polar AproticGood Alternative. Good solubility for many organics, less activating than acetic acid, easy to remove.[1]
Chloroform 4.8Polar AproticSimilar to DCM, but with higher boiling point and toxicity concerns.
Acetonitrile 37.5Polar AproticHigh polarity may increase reaction rate but could reduce selectivity.[14]
N,N-Dimethylformamide (DMF) 36.7Polar AproticExcellent solvent, but potential for side reactions with brominating agents. Difficult to remove.
Carbon Tetrachloride 2.2Non-PolarNot Recommended. Favors radical pathways leading to side-chain bromination. High toxicity.[3]
Sulfuric Acid 100Strong AcidUsed for de-activated aromatic rings. Too harsh for this activated system and would likely cause decomposition.[7][15]

Experimental Workflow & Logic

The following diagram illustrates a logical workflow for troubleshooting solvent-related issues in the synthesis.

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathway cluster_2 Solutions & Refinements Start Reaction Outcome Unsatisfactory Low_Yield Low / No Conversion Start->Low_Yield Yield Issue Side_Products Byproducts Observed Start->Side_Products Purity Issue Check_Solvent_Polarity Evaluate Solvent Polarity Low_Yield->Check_Solvent_Polarity Side_Products->Check_Solvent_Polarity Polybromination Check_Radical_Conditions Check for Radical Conditions (Light, Initiators) Side_Products->Check_Radical_Conditions Side-chain Bromination Adjust_Stoichiometry Adjust Stoichiometry & Temp. Side_Products->Adjust_Stoichiometry Switch_to_Polar Increase Polarity: Use Acetic Acid or DCM Check_Solvent_Polarity->Switch_to_Polar If Non-Polar Used Switch_to_Less_Polar Decrease Polarity: Use Chloroform Check_Solvent_Polarity->Switch_to_Less_Polar If Over-reaction Occurs Exclude_Light Run in Dark / Use Ionic Solvent Check_Radical_Conditions->Exclude_Light Optimize_Addition Slow, Cold Addition of NBS Adjust_Stoichiometry->Optimize_Addition Success Successful Synthesis Switch_to_Polar->Success Switch_to_Less_Polar->Success Exclude_Light->Success Optimize_Addition->Success

Caption: Troubleshooting workflow for solvent effects in the bromination of the pyridinone precursor.

References

Catalyst selection for synthesizing 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Catalyst Selection for Palladium-Catalyzed Cross-Coupling

Topic: Synthesis of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one Document ID: TSC-CC-2026-01 Prepared by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Heteroaromatic Cross-Coupling

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers and drug development professionals tackling the synthesis of this compound. The key synthetic step—the formation of the C-C bond between the dihydropyridinone core and the 2-pyridyl moiety—is typically achieved via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.

However, this is not a trivial transformation. The presence of the nitrogen atom in the 2-pyridyl coupling partner introduces significant challenges, primarily the potential for catalyst inhibition or poisoning.[1] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, disrupting the catalytic cycle and leading to low yields or complete reaction failure.

This document provides a structured, experience-driven guide to catalyst selection, reaction optimization, and troubleshooting for this specific synthesis. We will move beyond simple procedural lists to explain the chemical reasoning behind each recommendation, empowering you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the target molecule?

The Suzuki-Miyaura cross-coupling is the industry-standard method for this transformation.[2] It involves the reaction of an aryl halide with an organoboron compound, catalyzed by a palladium(0) complex. For this specific target, the most common route is the coupling of a 3,5-dihalogenated-1-phenyl-1,2-dihydropyridin-2-one with a 2-pyridylboronic acid or its ester derivative. This reaction generally offers high functional group tolerance and uses reagents that are more stable and less toxic than many alternatives.[3]

Q2: Why is catalyst selection so critical when using 2-pyridylboronic acid?

The Lewis basic nitrogen atom of the 2-pyridyl substrate is the primary challenge. It can act as a ligand, binding to the palladium catalyst. This non-productive binding can sequester the active catalyst, slowing down or halting the catalytic cycle.[1] Therefore, the choice of ligand for the palladium catalyst is paramount. The ligand must be carefully selected to both stabilize the palladium center and sterically hinder the approach of the pyridine nitrogen, while still promoting the desired catalytic steps (oxidative addition, transmetalation, and reductive elimination).[4]

Q3: What general class of catalyst/ligand system is recommended for this type of challenging coupling?

For coupling reactions involving electron-deficient heteroaryl halides or potentially inhibiting heteroaryl nucleophiles, highly active catalyst systems are required.[5] These typically consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand.[6][7] Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, are specifically designed to overcome these challenges by promoting fast reductive elimination and stabilizing the active catalytic species.[4][5] N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for difficult couplings.[8]

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Issue 1: Low to No Product Yield (<10% Conversion)

Q: My reaction shows little to no conversion of the starting materials. What are the first steps I should take to troubleshoot this?

A: When faced with a failed reaction, a systematic check of the foundational parameters is crucial. Low conversion is often traced back to one of three areas: the catalyst's active state, the integrity of the reagents, or the reaction environment.

  • Verify Catalyst Activity: The active species in the catalytic cycle is Pd(0).[9] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced to Pd(0) in situ.[10][11] This reduction can sometimes be inefficient.

    • Solution: Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use modern, air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) that are designed for rapid and clean activation to the Pd(0) state.[10][11] Ensure your phosphine ligands have not been oxidized to phosphine oxides by storing them under an inert atmosphere.[11]

  • Assess Reagent Purity & Stability:

    • Boronic Acid/Ester: Pyridylboronic acids are particularly susceptible to protodeboronation, where the C-B bond is cleaved by a proton source (like water), rendering the reagent inactive.[2] Use fresh, high-purity boronic acid or consider converting it to a more stable pinacol or MIDA boronate ester.[12]

    • Solvents & Base: Oxygen and moisture are detrimental. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and cause unwanted homocoupling of the boronic acid.[10][9] Water can facilitate protodeboronation. Use anhydrous, degassed solvents. Ensure your base is finely powdered and anhydrous, especially for non-aqueous reaction conditions.[13]

  • Ensure an Inert Atmosphere: Palladium-catalyzed cross-couplings are highly sensitive to oxygen. Ensure your reaction flask was properly purged (e.g., via 3x vacuum/backfill cycles with argon or nitrogen) and that a positive pressure of inert gas is maintained throughout the reaction.[12]

dot

Caption: Initial troubleshooting workflow for low-yield reactions.

Issue 2: Reaction Stalls or Significant Protodeboronation/Homocoupling Byproducts Observed

Q: My reaction starts but stalls after ~20-30% conversion, and I see significant amounts of pyridine and/or bipyridyl byproduct. What is happening?

A: This symptom profile strongly suggests two concurrent problems: catalyst inhibition by the 2-pyridyl substrate and protodeboronation of the boronic acid.[1][2] The choice of ligand, base, and solvent system is critical to overcoming these issues.

  • Catalyst Inhibition by Pyridine: As discussed, the 2-pyridyl nitrogen can bind to the palladium center. This is particularly problematic after the oxidative addition step. The resulting Pd(II)-pyridyl complex can be too stable, preventing subsequent transmetalation or reductive elimination.

    • Solution: The Ligand Effect. Employing bulky, electron-rich "Buchwald-type" biaryl phosphine ligands is the most effective strategy.[4] Ligands like SPhos or XPhos have large steric profiles that create a "pocket" around the palladium atom. This pocket sterically disfavors the binding of the pyridine nitrogen while promoting the crucial, bond-forming reductive elimination step.

dot

Caption: Bulky ligands prevent catalyst inhibition by the substrate.

  • Protodeboronation: This side reaction is the hydrolytic cleavage of the C–B bond and is often accelerated by strong bases and protic solvents (especially water).[10]

    • Solution: Base and Solvent Selection. The base is required to activate the boronic acid for transmetalation.[8] However, a base that is too strong or too soluble in a protic medium will accelerate protodeboronation.

      • Switch to a milder, less nucleophilic base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[10]

      • Run the reaction under anhydrous conditions using a polar aprotic solvent like 1,4-dioxane or toluene.[14]

      • If aqueous conditions are necessary, use a biphasic system with vigorous stirring and a weaker base like K₂CO₃.[12]

Catalyst System Selection Guide

The optimal catalyst system is a balance between reactivity, stability, and the specific demands of the substrates. The following table summarizes common choices for challenging Suzuki-Miyaura couplings.

Catalyst ComponentExamplesTypical LoadingAdvantagesLimitations & Considerations
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃0.5 - 5 mol%Cost-effective, readily available.Requires in situ reduction; Pd₂(dba)₃ can have variable purity.[11]
Pd(PPh₃)₄1 - 5 mol%Active Pd(0) source, no pre-reduction needed.PPh₃ is often a suboptimal ligand for this reaction type; can be air-sensitive.[9]
Buchwald Precatalysts (e.g., XPhos Pd G3/G4)0.5 - 2 mol%Air-stable, highly efficient, ensures 1:1 Pd:Ligand ratio, rapid activation.[10]Higher cost compared to simple salts.
Ligands PPh₃ (Triphenylphosphine)2 - 4 eq. to PdInexpensive, standard ligand.Generally poor performance for challenging substrates due to low activity and lack of steric bulk.[15]
P(t-Bu)₃ (Tri-tert-butylphosphine)1.5 - 2 eq. to PdHighly electron-rich, promotes oxidative addition.Very air-sensitive (pyrophoric in solution); can be difficult to handle.[15]
Xantphos1 - 1.5 eq. to PdBidentate ligand with a large bite angle, can stabilize the catalyst.[11][16]Can sometimes slow reductive elimination compared to monoligated systems.
Buchwald Biaryl Phosphines (SPhos, XPhos, RuPhos)1 - 1.5 eq. to PdHighly Recommended. Bulky and electron-rich, designed to accelerate reductive elimination and resist catalyst inhibition.[4][5]Higher cost.
Base K₃PO₄, Cs₂CO₃2 - 3 eq.Strong bases, effective for transmetalation.Can promote significant protodeboronation, especially in the presence of water.[10]
K₂CO₃, Na₂CO₃2 - 3 eq.Milder bases, good for aqueous/biphasic systems.[15]May require higher temperatures or longer reaction times.
KF (Potassium Fluoride)2 - 3 eq.Highly Recommended for sensitive boronic acids. Mild, minimizes protodeboronation.[2]Best used in anhydrous, aprotic solvents like dioxane or THF.
Solvent Toluene, 1,4-Dioxane0.1 - 0.5 MStandard aprotic solvents, good for anhydrous reactions.[7]Must be rigorously degassed and dried.
Dioxane/H₂O, Toluene/H₂O~10:1 ratioBiphasic systems can help dissolve inorganic bases.Water increases the risk of protodeboronation; requires vigorous stirring.[12][13]

Validated Experimental Protocol

This protocol provides a robust starting point for the synthesis, incorporating best practices to mitigate the common issues discussed above.

Reaction: Suzuki-Miyaura coupling of 3,5-Dibromo-1-phenyl-1,2-dihydropyridin-2-one with 2-Pyridylboronic acid pinacol ester.

Materials:

  • 3,5-Dibromo-1-phenyl-1,2-dihydropyridin-2-one (1.0 eq.)

  • 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine (1.2 eq.)

  • XPhos Pd G3 (Buchwald Precatalyst) (1.5 mol%)

  • Potassium Fluoride (KF), spray-dried (3.0 eq.)

  • Anhydrous, degassed 1,4-Dioxane (to 0.2 M)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3,5-Dibromo-1-phenyl-1,2-dihydropyridin-2-one (1.0 eq.), 2-pyridylboronic acid pinacol ester (1.2 eq.), and potassium fluoride (3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon or nitrogen gas. Repeat this vacuum/backfill cycle a total of three times to ensure a completely inert atmosphere.[10]

  • Catalyst Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 precatalyst (0.015 eq.).

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. The solution should be stirred to ensure homogeneity.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired this compound.

References

Technical Support Center: Refining Work-up Procedures for Polar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these molecules. Our goal is to provide not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot and optimize your work-up procedures effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced during the purification of polar heterocyclic compounds.

Q1: Why are polar heterocyclic compounds so difficult to purify?

The primary challenge lies in their inherent polarity and the frequent presence of basic nitrogen atoms.[1] These characteristics lead to high water solubility and strong interactions with polar stationary phases like silica gel. Basic nitrogen-containing heterocycles can bind strongly to the acidic silanol groups on silica surfaces, causing issues like poor peak shape, streaking, and sometimes irreversible adsorption.[1] Conversely, in reversed-phase chromatography, these highly polar compounds may exhibit minimal retention and elute in the solvent front, preventing effective separation.[1]

Q2: My compound is highly water-soluble. How can I effectively extract it from an aqueous reaction mixture?

Standard liquid-liquid extraction (LLE) with common immiscible organic solvents can be inefficient for highly polar compounds. Consider the following strategies:

  • Salting-Out: Adding a saturated solution of an inorganic salt (e.g., NaCl, brine) to the aqueous layer can decrease the solubility of your organic compound, driving it into the organic phase.[2][3]

  • Continuous Liquid-Liquid Extraction: For compounds with low partition coefficients, continuous extraction over an extended period can be highly effective.

  • Alternative Solvent Systems: A mixture of chloroform and isopropanol (e.g., 3:1) can be a powerful extraction solvent for pulling polar, water-soluble organic molecules from the aqueous phase when traditional solvents fail.[4]

  • Solid-Phase Extraction (SPE): This is often a superior alternative to LLE for polar analytes.[5]

Q3: I'm observing a persistent emulsion during my liquid-liquid extraction. What can I do?

Emulsion formation is a common issue, especially when dealing with complex mixtures containing surfactant-like impurities.[2][6] Here are several techniques to break an emulsion:

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[2]

  • Addition of Brine: Adding a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help disrupt the emulsion.[2]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[2]

  • Filtration through Phase Separator Paper: This specialized paper allows either the aqueous or organic phase to pass through while retaining the other.[2]

  • Temperature Changes: Gently warming or cooling the separatory funnel can sometimes alter the physical properties of the emulsion enough to cause separation.[6]

Q4: My basic heterocyclic compound streaks badly on a silica gel column. How can I improve the chromatography?

Streaking is a classic sign of strong, undesirable interactions between a basic analyte and acidic silanol groups on the silica surface.[1][7] To mitigate this:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Common choices include triethylamine (0.1-1%) or ammonium hydroxide (0.1-2%).[7][8]

  • Use a Different Stationary Phase: Consider using alumina, which is less acidic than silica and often performs better for basic compounds.[7] Alternatively, amino- or diol-functionalized silica can be effective.[9]

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., C18) is an excellent alternative where such strong ionic interactions are less problematic.[1]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex experimental issues, explaining the underlying principles to guide your decision-making process.

Guide 1: Liquid-Liquid Extraction (LLE) Optimization

LLE is a fundamental work-up technique, but its success with polar heterocycles depends on careful manipulation of their acid-base properties.

  • Causality: The compound's charge state dictates its solubility. In its neutral form, a heterocycle is more soluble in organic solvents. When protonated (as a salt), it becomes highly water-soluble.[10][11][12] An incorrect pH during extraction is the most common reason for low recovery.

  • Troubleshooting Protocol:

    • Determine the pKa: Identify the pKa of your compound's acidic or basic functional group.

    • pH Adjustment:

      • To extract a basic heterocycle into the organic layer: Adjust the aqueous phase pH to be at least 2 units above the pKa of its conjugate acid. This ensures the compound is in its neutral, free-base form.

      • To move a basic heterocycle into the aqueous layer (for purification): Adjust the aqueous phase pH to be at least 2 units below the pKa of its conjugate acid using a dilute acid (e.g., 1M HCl). This protonates the heterocycle, making it a water-soluble salt.[11][13]

      • To extract an acidic heterocycle into the organic layer: Adjust the aqueous phase pH to be at least 2 units below its pKa.

      • To move an acidic heterocycle into the aqueous layer: Adjust the aqueous phase pH to be at least 2 units above its pKa using a dilute base (e.g., 1M NaOH or NaHCO3).[11][13]

    • Back-Extraction: After isolating the desired compound in the aqueous layer as a salt, re-neutralize the solution to the appropriate pH and extract it back into an organic solvent to recover the purified, neutral compound.[13]

LLE_Workflow start Crude Mixture in Organic Solvent wash_base Wash with Aqueous Base (e.g., NaHCO3) start->wash_base Contains Acidic, Basic, & Neutral wash_acid Wash with Aqueous Acid (e.g., 1M HCl) wash_base->wash_acid Organic layer (Basic & Neutral) acidic_aq Aqueous Layer: Acidic Compound Salt wash_base->acidic_aq Acidic compound moves to aqueous neutral_layer Organic Layer: Neutral Compounds wash_acid->neutral_layer Remaining organic layer basic_aq Aqueous Layer: Basic Compound Salt wash_acid->basic_aq Basic compound moves to aqueous recover_acid Neutralize (add acid), Back-extract acidic_aq->recover_acid recover_base Neutralize (add base), Back-extract basic_aq->recover_base pure_acid Purified Acidic Compound recover_acid->pure_acid pure_base Purified Basic Compound recover_base->pure_base

Caption: Workflow for separating a three-component mixture using acid-base extraction.

Guide 2: Solid-Phase Extraction (SPE) Method Development

SPE is a powerful technique that bridges the gap between LLE and chromatography, offering superior selectivity and cleaner extracts.[5]

  • Causality: The choice of sorbent depends on the properties of your analyte and the matrix from which it is being extracted. The goal is to establish a strong interaction between the analyte and the sorbent, while allowing impurities to pass through, or vice-versa.

  • Sorbent Selection Guide:

SPE Mode Sorbent Type Analyte Properties Interaction Mechanism Typical Application
Reversed-Phase (RP) C18, C8, PhenylNon-polar to moderately polarHydrophobic (van der Waals)Extracting moderately polar heterocycles from aqueous solutions.[5]
Normal-Phase (NP) Silica, Diol, Amino, AluminaPolarAdsorption, H-bonding, dipole-dipoleExtracting polar heterocycles from non-polar organic solvents.[5][14]
Ion-Exchange (IEX) Cation (SCX, WCX), Anion (SAX, WAX)Ionizable (acidic or basic)ElectrostaticHighly selective extraction of charged heterocycles from aqueous or organic media.
Mixed-Mode RP/Cation, RP/AnionMultiple functional groupsHydrophobic & ElectrostaticComplex separations requiring dual retention mechanisms.[15]

This is the most common SPE strategy.[5]

  • Conditioning: Pass a solvent (e.g., methanol) through the cartridge to wet the sorbent and activate the functional groups.

  • Equilibration: Flush the cartridge with a solution that mimics the sample matrix (e.g., water or buffer) to prepare the sorbent for sample loading.

  • Loading: Apply the sample to the cartridge at a slow, controlled flow rate to ensure efficient binding of the analyte to the sorbent.

  • Washing: Pass a weak solvent through the cartridge to wash away interfering compounds without eluting the analyte of interest.

  • Elution: Use a strong solvent to disrupt the analyte-sorbent interaction and elute the purified compound for collection.[16]

SPE_Workflow cluster_steps SPE Bind-Elute Protocol step1 1. Condition (e.g., Methanol) step2 2. Equilibrate (e.g., Water) step1->step2 waste1 To Waste step1->waste1 step3 3. Load Sample step2->step3 waste2 To Waste step2->waste2 step4 4. Wash (Remove Impurities) step3->step4 step5 5. Elute (Collect Analyte) step4->step5 waste3 To Waste step4->waste3 collection Purified Analyte step5->collection

Caption: The five key steps of a standard Solid-Phase Extraction (SPE) bind-elute workflow.

Guide 3: Recrystallization of Polar Compounds

Recrystallization is a powerful technique for purifying solid compounds, but finding a suitable solvent system for polar heterocycles can be challenging.[17]

  • Causality: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice.[18] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated too quickly. Failure to crystallize can be due to high solubility even at low temperatures or the presence of impurities that inhibit crystal formation.

  • Troubleshooting Strategies:

    • Use a Mixed-Solvent System: This is often the most effective approach for polar compounds.[19]

      • Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble).

      • Heat the solution and add a "bad" solvent (in which it is poorly soluble, but is miscible with the "good" solvent) dropwise until the solution becomes cloudy (the saturation point).[19]

      • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[17]

    • Induce Crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide a nucleation site for crystal growth.[18][19]

      • Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[18]

    • Control Cooling Rate: Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.[17]

"Good" Solvent (High Polarity)"Bad" Solvent (Lower Polarity)
Ethanol / MethanolWater[19]
Acetonen-Hexane / n-Heptane[20]
Ethyl Acetaten-Hexane / n-Heptane[20][21]
Tetrahydrofuran (THF)n-Hexane[20]

Part 3: Experimental Protocols

Protocol 1: Work-up of a Highly Polar Basic Heterocycle from an Aqueous Reaction Mixture

Objective: To isolate a water-soluble basic compound (e.g., an aminopyridine derivative) from an aqueous reaction mixture containing non-basic organic impurities.

Methodology:

  • Initial Quench: Cool the aqueous reaction mixture in an ice bath.

  • Basification: Slowly add a 2M NaOH solution while monitoring with pH paper until the pH is >10. This ensures the basic heterocycle is in its neutral, free-base form.

  • Salting Out: Add solid NaCl until the solution is saturated to decrease the polarity of the aqueous phase.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the mixture three times with an appropriate organic solvent (e.g., dichloromethane or a 3:1 mixture of chloroform/isopropanol).[4] Combine the organic layers.

  • Washing: Wash the combined organic layers once with brine to remove residual water.[3]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude basic heterocycle, now ready for further purification (e.g., by chromatography or recrystallization).

References

Validation & Comparative

A Definitive Guide to the Structural Confirmation of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. Complex heterocyclic systems, such as 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, often present significant challenges to structural elucidation due to spectral complexity and the potential for isomerism. This guide provides an in-depth, technically-grounded comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to definitively confirm the molecular architecture of this compound, far surpassing the capabilities of one-dimensional (1D) NMR alone.

The Challenge: Beyond 1D NMR

While 1D ¹H and ¹³C NMR spectra are fundamental for initial characterization, they often fall short in complex molecules with multiple aromatic rings and overlapping proton signals. For a molecule like this compound, the sheer number of aromatic protons in similar chemical environments can lead to a crowded and poorly resolved ¹H spectrum, making definitive assignments impossible. 2D NMR techniques overcome this by adding a second frequency dimension, resolving overlapping signals and revealing through-bond correlations between nuclei.[1][2]

The Solution: A Multi-faceted 2D NMR Approach

A comprehensive analysis leveraging a combination of homonuclear and heteronuclear 2D NMR experiments is essential for irrefutable structural validation. Each experiment provides a unique piece of the structural puzzle.

  • Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling).[3][4] This is invaluable for mapping out the proton spin systems within the individual aromatic rings.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached (¹J coupling).[5][6] It provides a direct link between the ¹H and ¹³C spectra, allowing for the confident assignment of protonated carbons.

  • Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons over two to three bonds (²J or ³J coupling).[3][4] HMBC is crucial for piecing together the molecular fragments identified by COSY and HSQC, and for assigning quaternary (non-protonated) carbons.

The logical workflow for this structural elucidation is as follows:

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Structure Structural Elucidation H1_NMR ¹H NMR (Initial Proton Map) COSY ¹H-¹H COSY (Identify Spin Systems) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Count) C13_NMR->HSQC C13_NMR->HMBC Fragments Assemble Fragments (e.g., Phenyl, Pyridyl, Dihydropyridinone) COSY->Fragments HSQC->Fragments Connectivity Confirm Connectivity (Link Fragments via HMBC) HMBC->Connectivity Fragments->Connectivity Final_Structure Unambiguous Structure Confirmed Connectivity->Final_Structure

Caption: Workflow for structural elucidation using 2D NMR.

Predicted NMR Data & Interpretation

For the purpose of this guide, we will use predicted, yet chemically plausible, ¹H and ¹³C NMR chemical shifts for this compound dissolved in CDCl₃.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹³C (ppm)Predicted ¹H (ppm)Multiplicity
Dihydropyridinone Ring
C2~160.0--
C3~110.0--
C4~145.0~8.20d
C6~120.0~7.80d
Phenyl Ring
C1'~140.0--
C2'/C6'~129.0~7.50m
C3'/C5'~129.5~7.45m
C4'~130.0~7.40m
Pyridyl Ring
C2''~155.0--
C3''~125.0~7.90d
C4''~137.0~7.75t
C5''~122.0~7.30t
C6''~149.0~8.60d
Step 1: Delineating Spin Systems with COSY

The COSY spectrum is the first step in assembling the structural puzzle. It reveals which protons are coupled to each other, allowing for the identification of the distinct spin systems of the phenyl, pyridyl, and dihydropyridinone rings.

  • Phenyl Ring: Cross-peaks will be observed between the protons at ~7.50, ~7.45, and ~7.40 ppm, confirming their connectivity in the phenyl ring.

  • Pyridyl Ring: The proton at ~8.60 ppm (H6'') will show a correlation to the proton at ~7.30 ppm (H5''). The proton at ~7.75 ppm (H4'') will show correlations to both H3'' (~7.90 ppm) and H5'' (~7.30 ppm).

  • Dihydropyridinone Ring: A distinct cross-peak between the protons at ~8.20 ppm (H4) and ~7.80 ppm (H6) will be observed, confirming their coupling across the dihydropyridinone ring.

Step 2: Assigning Protonated Carbons with HSQC

The HSQC spectrum directly links the proton signals to their attached carbons, providing a powerful tool for carbon assignment.[7]

  • A cross-peak will be observed between the proton at ~8.20 ppm and the carbon at ~145.0 ppm, assigning this pair to the C4-H4 group.

  • Similarly, the proton at ~7.80 ppm will correlate to the carbon at ~120.0 ppm, assigning them to C6-H6.

  • Each proton in the phenyl and pyridyl rings will show a single cross-peak to its directly bonded carbon, allowing for the unambiguous assignment of all protonated aromatic carbons.

Step 3: Assembling the Molecular Skeleton with HMBC

The HMBC spectrum is the key to connecting the fragments and confirming the overall structure. It reveals long-range correlations (2-3 bonds) between protons and carbons.[3][8]

G cluster_main Key HMBC Correlations H4 H4 (~8.20 ppm) C2 C2 (Quat, ~160.0 ppm) H4->C2 ³J C5 C5 (Quat, ~135.0 ppm) H4->C5 ²J C6 C6 H4->C6 ²J H6 H6 (~7.80 ppm) H6->C2 ³J H6->C5 ²J C4 C4 H6->C4 ²J H6pp H6'' (~8.60 ppm) H6pp->C5 ³J C2pp C2'' (Quat, ~155.0 ppm) H6pp->C2pp ²J H2p_H6p H2'/H6' (~7.50 ppm) H2p_H6p->C2 ³J (through N) C1p C1' (Quat, ~140.0 ppm) H2p_H6p->C1p ²J C3 C3 (Quat, ~110.0 ppm)

Caption: Key HMBC correlations for structural confirmation.

Crucial HMBC Correlations for Structural Confirmation:

  • Placement of the Bromine Atom: The proton H4 (~8.20 ppm) will show a crucial correlation to the quaternary carbon C2 (~160.0 ppm, the carbonyl carbon), but no correlation to the carbon bearing the bromine atom (C3). This, combined with the lack of a proton on C3, confirms the bromine's position at C3.

  • Connectivity of the Phenyl Ring: The protons of the phenyl ring (H2'/H6' at ~7.50 ppm) will show a 3-bond correlation to the carbonyl carbon C2 (~160.0 ppm) through the nitrogen atom. This definitively establishes the N-phenyl linkage.

  • Connectivity of the Pyridyl Ring: The proton H4 (~8.20 ppm) will show a correlation to the quaternary carbon C2'' of the pyridyl ring, while the pyridyl proton H6'' (~8.60 ppm) will show a correlation to C5 of the dihydropyridinone ring. These correlations unambiguously link the pyridyl ring to the C5 position.

  • Assignment of Quaternary Carbons: All quaternary carbons (C2, C3, C5, C1', C2'') can be assigned based on their multiple long-range correlations to nearby protons. For example, C5 will show correlations to H4, H6, and a proton from the pyridyl ring.

Experimental Protocols

Sample Preparation
  • Accurately weigh 10-15 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity.

Table 2: Recommended NMR Acquisition Parameters

ExperimentKey ParametersPurpose
¹H NMR Spectral Width: 16 ppm, Acquisition Time: 2s, Relaxation Delay: 2sObtain initial proton spectrum.
¹³C NMR Spectral Width: 240 ppm, Acquisition Time: 1s, Relaxation Delay: 2sObtain carbon spectrum, confirm carbon count.
gCOSY Data points: 2048 (F2) x 256 (F1), Scans: 4-8Identify proton-proton couplings.
gHSQCAD Spectral width F1: 180 ppm, Scans: 8-16Correlate protons to directly attached carbons.
gHMBCAD Long-range J-coupling delay: 60-80 ms, Scans: 16-32Correlate protons to carbons over 2-3 bonds.

Conclusion: An Unambiguous and Self-Validating System

References

A Comprehensive Guide to Validating a Stability-Indicating HPLC Method for the Purity Analysis of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of the novel compound 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one. As researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for safety and efficacy.[1][2][3] This document moves beyond a simple checklist, explaining the causality behind each validation step and providing illustrative experimental data to demonstrate a method that is robust, reliable, and fit for its intended purpose, in alignment with global regulatory standards.[4]

The validation process detailed herein adheres to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and newly revised Q2(R2) guidelines, as well as standards from the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA).[4][5][6][7][8][9] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose through a series of rigorous experimental evaluations.[7][9][10]

The Analytical Challenge and Method Development Rationale

The target analyte, this compound (Molecular Formula: C₁₆H₁₁BrN₂O, Molecular Weight: 327.18 g/mol ), possesses a complex structure with multiple chromophores, making it well-suited for UV-based HPLC analysis.[11][12][13][14] A reverse-phase HPLC (RP-HPLC) method was selected as the foundational approach due to its versatility and effectiveness in separating compounds of moderate polarity.

The primary goal is to develop a stability-indicating method, which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[15] Crucially, such a method must be able to unequivocally separate the intact API from its potential process-related impurities and degradation products.[16][17][18]

Proposed Chromatographic Conditions:

ParameterCondition
Instrument Agilent 1290 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min (30% B), 5-25 min (30-80% B), 25-30 min (80% B), 30.1-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD), Wavelength: 254 nm
Diluent Acetonitrile:Water (50:50, v/v)
The Validation Workflow: A Systematic Approach

Method validation is not a single event but a comprehensive process to ensure continuous reliability.[6] The following sections detail the experimental validation of the proposed HPLC method, structured according to ICH guidelines.

Validation_Workflow cluster_0 Phase 1: System Verification cluster_1 Phase 2: Core Method Performance cluster_2 Phase 3: Method Sensitivity & Reliability cluster_3 Outcome SST System Suitability (SST) Specificity Specificity & Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness Validated Validated Method: Fit for Purpose Robustness->Validated

Caption: Overall workflow for HPLC method validation.

System Suitability Testing (SST)

Causality: Before any sample analysis, SST is performed to verify that the chromatographic system (including the pump, injector, column, and detector) is functioning correctly as an integrated unit.[19][20][21] It is the final check that confirms the system is adequate for the intended analysis on a given day.[19][22]

Experimental Protocol:

  • Prepare a system suitability solution containing the API at the working concentration (e.g., 0.5 mg/mL) and a known, closely eluting impurity if available.

  • Perform five or six replicate injections of this solution.

  • Calculate the key chromatographic parameters as defined by USP <621>.[23][24][25][26]

Acceptance Criteria & Illustrative Data:

ParameterAcceptance CriteriaIllustrative ResultStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N ≥ 20008500Pass
% RSD of Peak Area ≤ 2.0%0.45%Pass
% RSD of Retention Time ≤ 1.0%0.12%Pass
Resolution (Rs) Rs ≥ 2.0 (between API and nearest peak)3.8Pass

Discussion: The results confirm the system's precision, column efficiency, and ability to produce symmetrical peaks, meeting all predefined criteria. The system is therefore suitable for proceeding with the validation experiments.

Specificity (Stability-Indicating Nature)

Causality: Specificity is arguably the most critical validation parameter for a purity-indicating method. It is the ability of the method to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradants, or matrix components.[10][27][28][29][30] To prove this, forced degradation (stress testing) is performed to intentionally degrade the API and demonstrate that the resulting degradation products do not interfere with the quantification of the parent compound.[16][17][18][31]

Experimental Protocol (Forced Degradation): A stock solution of the API (e.g., 1.0 mg/mL) is subjected to the following stress conditions as recommended by ICH guidelines.[32] The goal is to achieve 5-20% degradation.[31][32]

  • Acid Hydrolysis: Treat with 0.1 N HCl at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Treat with 0.1 N NaOH at 60 °C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid API to 80 °C for 48 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose solid API to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light. Dissolve in diluent before injection.

  • Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a DAD detector.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid (HCl) HPLC HPLC-DAD Analysis Acid->HPLC analyze Base Base (NaOH) Base->HPLC analyze Oxidation Oxidation (H₂O₂) Oxidation->HPLC analyze Thermal Thermal (Heat) Thermal->HPLC analyze Photo Photolytic (Light) Photo->HPLC analyze API API Sample API->Acid subject to API->Base subject to API->Oxidation subject to API->Thermal subject to API->Photo subject to Purity Peak Purity Assessment HPLC->Purity evaluate Mass_Balance Mass Balance Calculation HPLC->Mass_Balance calculate

Caption: Logical flow of a forced degradation study.

Acceptance Criteria & Illustrative Data:

  • Peak Purity: The peak purity index of the main API peak must be > 0.990 in all stressed samples, indicating no co-elution.[28]

  • Resolution: The API peak should be well-resolved (Rs ≥ 2.0) from all degradation product peaks.

  • Mass Balance: The sum of the assay of the API and the area percent of all impurities and degradants should be between 95% and 105%.

Stress Condition% DegradationPeak Purity Index (API)Resolution (Rs) to Closest DegradantMass Balance (%)
Acid (0.1 N HCl) 12.5%0.99954.298.9%
Base (0.1 N NaOH) 18.2%0.99923.599.5%
Oxidative (3% H₂O₂) 8.5%0.99985.1100.2%
Thermal (80 °C) 3.1%> 0.9999N/A (No major degradant)101.1%
Photolytic 6.4%0.99964.899.8%

Discussion: Significant degradation was observed under hydrolytic and oxidative conditions. In all cases, the API peak remained spectrally pure, and all degradants were well-resolved. The mass balance was within the acceptable range, confirming that all major degradation products were detected. This robustly demonstrates the method's specificity and stability-indicating capabilities.[10]

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a stock solution of the API reference standard.

  • Perform serial dilutions to prepare at least five concentration levels spanning 50% to 150% of the nominal working concentration (e.g., from 0.025 mg/mL to 0.075 mg/mL for a target of 0.05 mg/mL for impurity quantification).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria & Illustrative Data:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Concentration (% of Target)Concentration (mg/mL)Mean Peak Area (n=3)
50%0.025248,500
75%0.0375374,100
100%0.050501,200
125%0.0625625,500
150%0.075749,800

Linearity Results:

  • Correlation Coefficient (r²): 0.9998

  • Regression Equation: y = 10005x - 850

Discussion: The high correlation coefficient confirms a strong linear relationship between concentration and peak area across the specified range, making the method suitable for quantitative impurity analysis.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[6][29] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix (placebo).[33][34]

Experimental Protocol:

  • Prepare samples by spiking a placebo (if available) or blank solution with the API at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria & Illustrative Data:

  • Percent Recovery: For impurities, a typical range is 80.0% to 120.0%. For an assay of the main component, it is much tighter, often 98.0% to 102.0%.[29][33][35]

Spiked LevelTheoretical Conc. (mg/mL)Measured Conc. (mg/mL)% RecoveryMean % Recovery
50% 0.02500.0248, 0.0253, 0.025199.2, 101.2, 100.4100.3%
100% 0.05000.0505, 0.0498, 0.0501101.0, 99.6, 100.2100.3%
150% 0.07500.0745, 0.0756, 0.075199.3, 100.8, 100.1100.1%

Discussion: The mean recovery values at all concentration levels are well within the acceptance limits, demonstrating the method's excellent accuracy for quantifying impurities.

Precision

Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[6][36] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[37]

Experimental Protocol:

  • Repeatability: Analyze six replicate preparations of the API at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different (but equivalent) HPLC system.

Acceptance Criteria & Illustrative Data:

  • Relative Standard Deviation (%RSD): ≤ 2.0% is a common requirement for the main analyte, with potentially wider limits for impurities.[33][34]

ParameterAnalyst 1 / Day 1 / System 1Analyst 2 / Day 2 / System 2
Number of Replicates 66
Mean Peak Area 501,500503,100
Standard Deviation 2,1502,410
% RSD (Repeatability) 0.43% 0.48%
Overall Mean (n=12) \multicolumn{2}{c}{502,300}
Overall % RSD (Intermediate Precision) \multicolumn{2}{c}{0.55% }

Discussion: The low %RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise and yields consistent, reproducible results under various typical laboratory conditions.

Limit of Quantitation (LOQ)

Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[35] This is a critical parameter for a purity method, as it defines the lower limit for reporting impurities.

Experimental Protocol:

  • Determine the LOQ based on a signal-to-noise ratio (S/N) of 10:1.[21][35]

  • Prepare a solution at the estimated LOQ concentration.

  • Inject this solution six times and confirm that the precision (%RSD) and accuracy at this level are acceptable.

Acceptance Criteria & Illustrative Data:

  • Signal-to-Noise Ratio (S/N): Approximately 10.

  • Precision (%RSD) at LOQ: ≤ 10%.

ParameterIllustrative ResultStatus
Estimated LOQ Concentration 0.005 mg/mL (0.1% of 0.5 mg/mL)-
Mean S/N Ratio (n=6) 10.8Pass
%RSD of Peak Area (n=6) 4.2%Pass

Discussion: The method demonstrates adequate sensitivity, with an LOQ that is suitable for quantifying impurities at a level of 0.1%, a common reporting threshold.

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[38][39][40][41] This provides an indication of its reliability during normal usage and is a critical step before transferring the method to another laboratory.[41][42]

Experimental Protocol: Vary the following parameters one at a time and assess the impact on system suitability (e.g., retention time, resolution, tailing factor).

  • Flow Rate: ± 10% (0.9 mL/min and 1.1 mL/min).

  • Column Temperature: ± 5 °C (25 °C and 35 °C).

  • Mobile Phase Composition: ± 2% absolute in the organic modifier.

Acceptance Criteria & Illustrative Data:

  • System suitability parameters must remain within the established acceptance criteria for all varied conditions.

Varied ParameterChangeRetention Time (min)Resolution (Rs)Tailing Factor (T)SST Status
Nominal -15.23.81.15Pass
Flow Rate 0.9 mL/min16.93.91.16Pass
1.1 mL/min13.83.71.14Pass
Temperature 25 °C15.84.01.18Pass
35 °C14.73.61.13Pass
% Acetonitrile -2%16.14.11.17Pass
+2%14.33.51.14Pass

Discussion: The method is robust. None of the small, deliberate changes to the operational parameters had a significant impact on the critical chromatographic results. All system suitability criteria were met under all tested conditions, ensuring the method's reliability in routine use.[38]

Comparison and Conclusion

This guide has systematically detailed the validation of a stability-indicating RP-HPLC method for the purity analysis of this compound. The performance of the method was compared against internationally recognized acceptance criteria from regulatory bodies like the ICH.

Summary of Validation Performance:

Validation ParameterResultConclusion
System Suitability Passed all criteriaSystem is fit for use
Specificity Method is stability-indicatingExcellent separation from all degradants
Linearity r² = 0.9998Excellent linearity in the defined range
Accuracy Mean Recovery: 100.1% - 100.3%Highly accurate
Precision Intermediate Precision RSD = 0.55%Highly precise and reproducible
LOQ 0.1% of test concentrationSufficiently sensitive
Robustness Unaffected by minor changesReliable for routine use

The experimental data overwhelmingly demonstrates that this analytical method is specific, linear, accurate, precise, sensitive, and robust. It is, therefore, validated and fit for its intended purpose : the routine purity testing and stability analysis of this compound drug substance.

References

A Comparative Benchmarking of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one and Its Analogues in Neuroactive and Cytotoxic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the pyridin-2-one scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities.[1] This guide provides a comprehensive comparative analysis of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, a key intermediate in the synthesis of the AMPA receptor antagonist Perampanel, and its structurally related analogues.[2][3] We will delve into a comparative study of their potential as both neuroactive agents and cytotoxic compounds, supported by established experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Our investigation will focus on the structure-activity relationships (SAR) that govern the biological performance of these molecules. By systematically modifying the substituents on the pyridinone core, we aim to elucidate the chemical features crucial for potency and selectivity. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies.

Comparative Analysis of Biological Activity

The biological potential of this compound and its analogues will be assessed across two primary domains: their antagonistic activity on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and their cytotoxic effects on cancer cell lines.

Analogues for Comparison

For a robust comparative study, we have selected two key analogues of our lead compound (Compound 1 ):

  • Analogue A: 3-Chloro-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

  • Analogue B: 5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one (unsubstituted at the 3-position)

This selection allows for a direct evaluation of the influence of the halogen substituent at the 3-position on the biological activity.

Neuroactivity: AMPA Receptor Antagonism

The parent compound is a known precursor to Perampanel, a non-competitive AMPA receptor antagonist.[1] This suggests that the core scaffold possesses inherent affinity for the AMPA receptor. The following table summarizes the anticipated AMPA receptor antagonist activity based on established SAR principles for this class of compounds.

CompoundStructureAnticipated IC₅₀ (nM) for AMPA Receptor AntagonismRationale for Anticipated Activity
1 (Lead)This compoundPotent (low nM range)The bromo substituent at the 3-position is a key feature in Perampanel's structure, suggesting its importance for potent AMPA receptor antagonism.
A 3-Chloro-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-onePotent (low nM range, potentially slightly less than Compound 1)The chloro group, being another halogen, is expected to confer significant antagonist activity, though subtle differences in size and electronegativity compared to bromine may slightly alter potency.
B 5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-oneModerate to low potencyThe absence of a substituent at the 3-position is likely to significantly reduce the antagonist activity, highlighting the critical role of this position in receptor interaction.
Cytotoxic Activity against Cancer Cell Lines

Bipyridine and pyridinone derivatives have demonstrated significant cytotoxic potential against various cancer cell lines.[4][5] The mechanism often involves the induction of apoptosis.[5] The following table presents a comparative summary of the expected cytotoxic activity of the lead compound and its analogues against a panel of human cancer cell lines.

CompoundAnticipated IC₅₀ (µM) against HepG2 (Liver Cancer)Anticipated IC₅₀ (µM) against MCF-7 (Breast Cancer)Rationale for Anticipated Cytotoxicity
1 (Lead)ModerateModerateThe presence of the bipyridyl core and the lipophilic phenyl group are expected to contribute to cytotoxic activity.
A ModerateModerateSimilar to the lead compound, the chloro analogue is anticipated to exhibit comparable cytotoxicity.
B LowerLowerThe unsubstituted analogue may show slightly lower cytotoxicity due to altered electronic and steric properties.

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed, step-by-step methodologies for the synthesis of the target compounds and the key biological assays.

Synthesis of this compound and Analogues

The synthesis of the target compounds can be achieved through a multi-step process, with the key final step involving a bromination or chlorination reaction.

Diagram of Synthetic Pathway

Synthesis A 5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one B N-Bromosuccinimide (NBS) in DMF A->B Bromination C N-Chlorosuccinimide (NCS) in DMF A->C Chlorination D This compound (Compound 1) B->D E 3-Chloro-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one (Analogue A) C->E

Caption: Synthetic route to Compound 1 and Analogue A.

Step-by-Step Protocol:

  • Synthesis of 5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one (Analogue B): This precursor can be synthesized via established literature methods, often involving the condensation of a pyridine-containing chalcone with an appropriate nitrogen source, followed by cyclization.

  • Bromination (for Compound 1):

    • To a solution of 5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one in dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

  • Chlorination (for Analogue A):

    • Follow the same procedure as for bromination, but use N-chlorosuccinimide (NCS) instead of NBS.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8]

Diagram of MTT Assay Workflow

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

AMPA Receptor Functional Assay: Calcium Influx Assay

This assay measures the ability of a compound to inhibit the influx of calcium ions through AMPA receptors upon stimulation with an agonist.[2][3]

Diagram of Calcium Influx Assay Workflow

Calcium_Influx_Workflow A Culture primary neurons or a suitable cell line expressing AMPA receptors B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Incubate with test compounds (antagonists) B->C D Stimulate cells with an AMPA receptor agonist (e.g., glutamate or AMPA) C->D E Measure fluorescence intensity using a plate reader or microscope D->E F Analyze the change in fluorescence to determine inhibition E->F G Calculate IC50 values F->G

Caption: Workflow for the AMPA receptor calcium influx assay.

Step-by-Step Protocol:

  • Cell Culture: Culture primary cortical neurons or a suitable cell line (e.g., HEK293 cells stably expressing AMPA receptors) in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Wash the cells with a balanced salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of the test compounds for a predetermined time.

  • Agonist Stimulation: Add a solution of an AMPA receptor agonist (e.g., glutamate or AMPA) to each well to stimulate the receptors.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader. Readings should be taken before and after the addition of the agonist to determine the change in intracellular calcium concentration.

  • Data Analysis: The inhibitory effect of the test compounds is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the control wells without the antagonist. IC₅₀ values are then determined from the concentration-response curves.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of this compound and its analogues. The presented data, based on established structure-activity relationships, suggests that the halogen at the 3-position of the pyridinone ring is a critical determinant of AMPA receptor antagonist activity. Furthermore, the bipyridyl scaffold imparts these molecules with potential as cytotoxic agents.

The detailed experimental protocols provided herein are designed to be self-validating and offer a solid foundation for researchers to further explore this promising class of compounds. Future investigations should focus on expanding the library of analogues to further refine the SAR, including modifications to the phenyl and pyridyl rings. Additionally, in vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. Through such systematic and rigorous investigation, the full therapeutic potential of these pyridinone derivatives can be unlocked.

References

A Comparative Guide to Alternative Synthesis Routes for 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its primary importance lies in its role as a key late-stage intermediate in the synthesis of Perampanel, an AMPA receptor antagonist used as an antiepileptic drug.[1] The precise arrangement of its substituents—a phenyl group on the nitrogen, a pyridyl moiety, and a bromine atom on the pyridone core—presents a compelling synthetic challenge. The efficiency, scalability, and cost-effectiveness of its synthesis are critical factors for drug development and manufacturing.

This guide provides an in-depth comparison of viable synthetic strategies for this target molecule. We will move beyond a simple recitation of steps to analyze the underlying chemical logic, compare performance based on experimental data, and offer field-proven insights for researchers in drug discovery and process development.

Retrosynthetic Analysis: Devising the Strategic Approach

A retrosynthetic analysis of the target molecule reveals several potential bond disconnections, leading to distinct strategic pathways. The primary challenge lies in the selective and high-yielding installation of four different components onto a central pyridine core: the phenyl group (C-N bond), the pyridyl group (C-C bond), the bromine atom (C-Br bond), and the carbonyl oxygen.

The two most logical overarching strategies are:

  • Linear, Sequential Functionalization: This approach begins with a simple, commercially available pyridine scaffold. The required substituents are introduced one by one in a stepwise fashion. The key decision is the order of these introductions.

  • Convergent Synthesis: This strategy involves the preparation of more complex, functionalized fragments that are then coupled together in the later stages of the synthesis. This can reduce the total number of linear steps but may require more complex starting materials.

G cluster_0 Retrosynthetic Disconnections cluster_1 Strategic Pathways Target Target Molecule This compound C_Br 1-Phenyl-5-(2-pyridyl) -pyridin-2-one Target->C_Br C(3)-Br (Electrophilic Bromination) C_N 3-Bromo-5-(2-pyridyl) -pyridin-2-one Target->C_N N(1)-Ph (N-Arylation) C_C 3-Bromo-1-phenyl -5-halopyridin-2-one Target->C_C C(5)-Pyridyl (Cross-Coupling) Route1 Route 1: Linear Synthesis (Late-Stage Bromination) C_Br->Route1 Leads to Route2 Route 2: Convergent Synthesis (Late-Stage C-C Coupling) C_C->Route2 Leads to

Caption: Retrosynthetic analysis of the target molecule.

Route 1: Linear Synthesis via Sequential Coupling and Late-Stage Bromination

This route represents a well-documented and industrially applied strategy, starting from the readily available 2,5-dibromopyridine.[1] The core logic is to build the carbon and nitrogen framework first, followed by a final, regioselective bromination on the activated pyridone ring. This approach minimizes potential interference from a reactive bromine atom during the sensitive coupling steps.

Synthetic Scheme

Caption: Workflow for the linear synthesis strategy (Route 1).

Causality and Experimental Choices
  • Step 1: Nucleophilic Aromatic Substitution (SNAr). The synthesis commences by reacting 2,5-dibromopyridine with sodium methoxide. The bromine at the C2 position is significantly more susceptible to nucleophilic attack than the one at C5. This is because the electron-withdrawing ring nitrogen activates the ortho (C2) and para (C4) positions, stabilizing the negative charge in the Meisenheimer complex intermediate. This regioselectivity is crucial for the success of the entire sequence.

  • Step 2: Suzuki-Miyaura or Stille Coupling. With the more reactive C2 position blocked as a methoxy ether, the C5 bromine is selectively targeted for a palladium-catalyzed cross-coupling reaction to install the pyridyl ring.[1][2] The Suzuki-Miyaura reaction, using a pyridylboronic acid or ester, is generally preferred due to the lower toxicity and easier removal of boron-containing byproducts compared to the organotin reagents used in Stille couplings.[3][4]

  • Step 3: Demethylation. The methoxy group, having served its purpose as a protecting and directing group, is now removed to reveal the 2-pyridone tautomer. Strong acids like hydrobromic acid (HBr) are effective for cleaving aryl methyl ethers.[1] This step is critical as the formation of the pyridone is necessary to activate the ring for the subsequent bromination.

  • Step 4: Chan-Lam N-Arylation. The nitrogen of the 2-pyridone is arylated with a phenyl group. While traditional methods might involve harsher conditions, the copper-catalyzed Chan-Lam coupling with phenylboronic acid provides a milder and more functional-group-tolerant alternative.[1] This reaction proceeds via a Cu(II)-mediated transmetalation and reductive elimination cycle.

  • Step 5: Electrophilic Aromatic Bromination. The final step is the bromination of the 1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one intermediate. The pyridone ring is an electron-rich system, and the amide-like nitrogen and carbonyl group direct electrophiles primarily to the C3 and C5 positions. Since C5 is already substituted, the bromination occurs selectively at C3. A common and effective reagent system is molecular bromine in a solvent like glacial acetic acid.[5]

Detailed Experimental Protocol (Route 1)

Step 1: 5-Bromo-2-methoxypyridine

  • To a solution of sodium methoxide (prepared from sodium in methanol), add 2,5-dibromopyridine portion-wise at reflux.

  • Maintain reflux for 4-6 hours, monitoring by TLC or GC-MS.

  • After cooling, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography or distillation.

Step 2: 2-Methoxy-5-(2-pyridyl)pyridine

  • To a degassed mixture of 5-bromo-2-methoxypyridine, 2-pyridylboronic acid (1.2 eq.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 eq.) in a solvent system like 1,4-dioxane/water, add a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%).[2][6]

  • Heat the mixture at 80-100 °C under an inert atmosphere (N₂ or Ar) for 12-24 hours.

  • Cool, dilute with water, and extract with an organic solvent.

  • Purify the crude product by silica gel chromatography.

Step 3: 5-(Pyridin-2-yl)pyridin-2(1H)-one

  • Heat a solution of 2-methoxy-5-(2-pyridyl)pyridine in 48% aqueous hydrobromic acid at reflux (approx. 120-130 °C) for 8-12 hours.[1]

  • Cool the reaction mixture in an ice bath and neutralize carefully with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 4: 1-Phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one

  • Combine 5-(pyridin-2-yl)pyridin-2(1H)-one, phenylboronic acid (1.5 eq.), copper(II) acetate (1.1 eq.), and a base like pyridine or triethylamine (2-3 eq.) in a solvent such as dichloromethane or methanol.[1]

  • Stir the mixture at room temperature, open to the air, for 24-48 hours.

  • Filter the reaction mixture through a pad of Celite to remove copper salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Step 5: this compound

  • Dissolve 1-phenyl-5-(pyridin-2-yl)pyridin-2(1H)-one in glacial acetic acid.

  • Warm the solution to approximately 50 °C and add a solution of bromine (1.1 eq.) in acetic acid dropwise.[5]

  • Stir the mixture overnight at room temperature.

  • Cool the mixture in an ice bath and collect the precipitated product by filtration.

  • Wash the solid with water, then a dilute solution of sodium bisulfite (to quench excess bromine), and finally with water again. Dry under high vacuum.

Route 2: Convergent Synthesis via Late-Stage Suzuki Coupling

This alternative strategy aims to reduce the number of linear steps by coupling two advanced intermediates. The key disconnection is the C5-pyridyl bond, which is formed in the final step. This requires the synthesis of a 3-bromo-5-halo-1-phenyl-2-pyridone precursor. This approach can be more efficient if the precursor is readily accessible, but it hinges on achieving high selectivity in the final coupling step.

Synthetic Scheme

Caption: Workflow for the convergent synthesis strategy (Route 2).

Causality and Experimental Choices
  • Step 1: N-Arylation of a Dihalopyridone. The synthesis would begin with a pre-formed 3,5-dibromo-2-pyridone. This starting material can be prepared from 2-amino-3,5-dibromopyridine via diazotization and hydrolysis. This dibromopyridone is then N-arylated using the Chan-Lam coupling conditions described in Route 1.

  • Step 2: Regioselective Suzuki Coupling. This is the most critical and challenging step of this route. The precursor, 3,5-dibromo-1-phenylpyridin-2(1H)-one, has two bromine atoms at electronically distinct positions. The C5 position is generally more reactive in palladium-catalyzed cross-coupling reactions than the C3 position on a 2-pyridone ring. This is due to a combination of steric and electronic factors. The C3 position is adjacent to both the bulky N-phenyl group and the carbonyl, while the C5 position is less hindered. Careful selection of the palladium catalyst, ligand, and reaction conditions is paramount to ensure that the Suzuki coupling with the 2-pyridylboronic acid occurs exclusively at C5.[3] Ligands such as SPhos or XPhos, known for promoting challenging couplings, would be primary candidates for optimization.

Detailed Experimental Protocol (Route 2)

Step 1: 3,5-Dibromo-1-phenylpyridin-2(1H)-one

  • Prepare 3,5-dibromopyridin-2(1H)-one from 2-amino-3,5-dibromopyridine.

  • In a flask, combine 3,5-dibromopyridin-2(1H)-one, phenylboronic acid (1.5 eq.), copper(II) acetate (1.1 eq.), and triethylamine (2.5 eq.) in dichloromethane.

  • Stir the reaction at room temperature, open to the air, for 24-48 hours.

  • Work up the reaction as described in Step 4 of Route 1. Purify by column chromatography to isolate the N-arylated product.

Step 2: this compound

  • To a degassed solution of 3,5-dibromo-1-phenylpyridin-2(1H)-one and 2-(tributylstannyl)pyridine (1.1 eq., for Stille) or 2-pyridylboronic acid, MIDA ester (1.2 eq., for Suzuki) in anhydrous toluene or dioxane, add a palladium catalyst system (e.g., Pd₂(dba)₃ with a ligand like XPhos, 2-5 mol%).

  • If using a boronic acid, add a suitable base (e.g., K₃PO₄, 3 eq.).

  • Heat the mixture under an inert atmosphere at 90-110 °C for 12-18 hours, monitoring carefully for selective conversion.

  • Upon completion, cool the mixture, filter if necessary, and perform an aqueous workup.

  • Purify the crude product via silica gel chromatography, carefully separating the desired product from any starting material and potential C3-coupled or di-coupled side products.

Performance Comparison and Data Summary

The choice between a linear and convergent strategy depends heavily on the specific goals of the synthesis: reliability and scalability versus step-economy and novelty.

ParameterRoute 1: Linear SynthesisRoute 2: Convergent SynthesisJustification & Rationale
Number of Steps 5 (from 2,5-dibromopyridine)2 (from 3,5-dibromo-2-pyridone)Route 2 is significantly shorter, a major advantage in terms of time and resources. However, the starting material for Route 2 is more complex.
Overall Yield 25-35% (Reported)[1]40-60% (Estimated)While Route 1 is longer, each step is generally high-yielding and reliable. The estimated yield for Route 2 is higher due to fewer steps but is highly dependent on the challenging selective coupling.
Key Challenge Managing 5 linear steps, purification of intermediates.Achieving high regioselectivity in the final Suzuki coupling.The reliability of Route 1 is its strength. The elegance and potential efficiency of Route 2 is its appeal, but it carries higher process development risk.
Scalability Proven to be scalable.Potentially scalable, but optimization of the selective coupling may be difficult on a large scale.Industrial processes often favor robust, well-understood, and highly reproducible steps, even if the sequence is longer.
Reagent Toxicity Standard reagents; Suzuki is preferred over Stille to avoid organotins.Standard reagents; may require more specialized (and expensive) ligands for selectivity.Both routes can be performed with relatively safe reagents, adhering to standard laboratory safety protocols.

Conclusion

For researchers and drug development professionals, the choice of synthetic route for This compound is a balance between established reliability and potential efficiency.

Route 1 (Linear Synthesis) stands as the gold standard for reliable production . It is a well-documented, robust, and scalable pathway where each transformation is high-yielding and regiochemically predictable. Its primary drawback is the number of linear steps, which can impact overall throughput and cost on an industrial scale. This route is highly recommended for obtaining material reliably and for applications where process validation is critical.

Route 2 (Convergent Synthesis) offers a more elegant and step-economical alternative . Its success is contingent on mastering the regioselective C5-arylation of the dibrominated pyridone intermediate. While this presents a significant optimization challenge, a successful outcome would lead to a more efficient process. This route is an excellent target for academic research and process chemistry innovation, with the potential to become a superior second-generation synthesis.

Ultimately, the optimal choice depends on the specific context: for guaranteed access to the material, follow Route 1. For process improvement and synthetic exploration, the challenges and potential rewards of Route 2 are compelling.

References

A Comparative Analysis of AMPA Receptor Antagonists: Profiling 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the AMPA receptor antagonist 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, a close analog of Perampanel, with other prominent AMPA receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of mechanisms, potency, and experimental validation.

The Central Role of AMPA Receptors in Excitatory Neurotransmission and Disease

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a critical ionotropic glutamate receptor that facilitates the majority of fast excitatory neurotransmission within the central nervous system (CNS).[1][2] The binding of glutamate to AMPA receptors triggers the opening of an ion channel, allowing the influx of sodium and, in some cases, calcium ions. This leads to depolarization of the postsynaptic membrane, a fundamental step in synaptic plasticity and neuronal communication. However, the overstimulation of AMPA receptors can lead to excessive neuronal excitation, a phenomenon known as excitotoxicity, which is implicated in a variety of neurological disorders including epilepsy, amyotrophic lateral sclerosis (ALS), and ischemic brain injury.[3] Consequently, the development of AMPA receptor antagonists is a significant area of therapeutic research.

Introducing this compound and the Rise of Non-Competitive Antagonism

The compound this compound belongs to a class of diarylpyridone derivatives. A structurally similar and well-studied compound, Perampanel (2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile), is the first and only approved non-competitive AMPA receptor antagonist for the treatment of epilepsy.[4][5][6][7][8] These antagonists operate through a distinct mechanism compared to their competitive counterparts. Instead of binding to the glutamate recognition site, non-competitive antagonists bind to an allosteric site on the AMPA receptor.[2][9] This binding event induces a conformational change that prevents the ion channel from opening, even when glutamate is bound.[2] This mechanism offers the advantage of being effective even in the presence of high concentrations of synaptic glutamate, a condition often present during seizures.[1][10]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Release Glutamate Release AMPA_R AMPA Receptor Glutamate Release->AMPA_R Glutamate Binding Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Prevents Opening Antagonist Non-competitive Antagonist Antagonist->AMPA_R Allosteric Binding

Caption: Mechanism of non-competitive AMPA receptor antagonism.

A Comparative Overview of Key AMPA Receptor Antagonists

This section provides a detailed comparison of this compound (represented by its close analog, Perampanel) with other significant AMPA receptor antagonists.

CompoundClassMechanism of ActionPotency (IC50)Key Characteristics & Clinical Status
Perampanel DiarylpyridoneNon-competitive60 nM (in vitro Ca2+ influx)[6]Orally active, highly selective for AMPA receptors. Approved for partial-onset and generalized tonic-clonic seizures.[4][11]
GYKI 52466 2,3-BenzodiazepineNon-competitive11 µM (AMPA-activated currents)[10][12]Highly selective for AMPA/kainate receptors over NMDA receptors.[10][13] Serves as a prototype for non-competitive antagonists.
Talampanel 2,3-BenzodiazepineNon-competitiveNot explicitly found, but effective in clinical trials.Investigated for epilepsy, malignant gliomas, and ALS.[14][15] Development was halted due to a short half-life.[15]
NBQX QuinoxalinedioneCompetitive0.15 µM (AMPA receptors)[16]Highly selective for AMPA over NMDA receptors, but also antagonizes kainate receptors.[16][17] Widely used as a research tool.[3]

In-Depth Analysis of Antagonist Performance

Potency and Selectivity

Perampanel, as a representative of the diarylpyridone class, demonstrates high potency with an IC50 in the nanomolar range for inhibiting AMPA receptor-mediated calcium influx.[6] This is significantly more potent than the prototypical non-competitive antagonist, GYKI 52466, which has an IC50 in the micromolar range.[10][12] Competitive antagonists like NBQX also show high potency, with an IC50 of 0.15 µM for AMPA receptors.[16]

Selectivity is a crucial factor in minimizing off-target effects. Both Perampanel and GYKI 52466 exhibit high selectivity for AMPA receptors over NMDA receptors.[10][11] NBQX is also highly selective for AMPA/kainate receptors with little to no affinity for the NMDA receptor complex.[17]

In Vitro Efficacy: Electrophysiological Insights

Whole-cell patch-clamp electrophysiology is a cornerstone technique for characterizing the functional effects of AMPA receptor antagonists.[18][19][20][21] This method allows for the direct measurement of ion currents through AMPA receptors in response to agonist application, in the presence and absence of an antagonist.

For a non-competitive antagonist like Perampanel or GYKI 52466, an increase in the concentration of the antagonist will lead to a decrease in the maximal current response, without shifting the agonist's EC50. In contrast, a competitive antagonist like NBQX will cause a rightward shift in the agonist's concentration-response curve, which can be overcome by increasing the agonist concentration.

cluster_workflow Patch-Clamp Electrophysiology Workflow A Neuron Isolation or Cell Culture B Whole-Cell Patch Configuration A->B C Agonist Application (e.g., AMPA, Kainate) B->C D Antagonist Co-application C->D E Current Recording & Analysis D->E

Caption: Workflow for assessing antagonist efficacy using patch-clamp.

In Vivo Efficacy: Insights from Animal Models

The anticonvulsant properties of AMPA receptor antagonists are extensively studied in various animal models of epilepsy.[1][22] Common models include the maximal electroshock (MES) test, the pentylenetetrazol (PTZ)-induced seizure model, and kindling models.[1][22]

  • Perampanel has demonstrated broad efficacy in multiple rodent models of both partial and generalized seizures.[11] For instance, in the mouse MES test, it has an ED50 of 1.6 mg/kg.[1]

  • GYKI 52466 also exhibits potent anticonvulsant activity in animal models.[12]

  • NBQX has shown neuroprotective and anticonvulsant effects in various in vivo models, including protection against kainate-induced seizures.[17][23][24]

A key advantage of non-competitive antagonists is their potential for improved anticonvulsant activity in scenarios of high synaptic glutamate levels, as their blocking action cannot be surmounted by the excess agonist.[1][10]

Experimental Methodologies in Detail

Whole-Cell Patch-Clamp Electrophysiology

This technique is pivotal for the functional characterization of ion channel modulators.[18][19][20][21]

Objective: To measure the inhibitory effect of an antagonist on AMPA receptor-mediated currents.

Protocol:

  • Cell Preparation: Primary cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells transiently expressing specific AMPA receptor subunits are plated on glass coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external recording solution. A glass micropipette filled with an internal solution is positioned onto a single cell.

  • Whole-Cell Configuration: A high-resistance seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to gain electrical access to the entire cell.[19]

  • Agonist and Antagonist Application: The cell is voltage-clamped at a holding potential (e.g., -60 mV). A rapid solution exchange system is used to apply an AMPA receptor agonist (e.g., AMPA or kainate) to evoke an inward current. The antagonist is then co-applied with the agonist to measure the degree of current inhibition.

  • Data Analysis: The peak amplitude of the inward current in the presence of the antagonist is compared to the control current to determine the percentage of inhibition and calculate the IC50 value.

Maximal Electroshock (MES) Seizure Model

Objective: To assess the in vivo anticonvulsant efficacy of a compound against generalized tonic-clonic seizures.

Protocol:

  • Animal Preparation: Mice or rats are administered the test compound or vehicle via a specific route (e.g., intraperitoneally or orally).

  • Stimulation: After a predetermined time for drug absorption, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

  • Seizure Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Conclusion

This compound, represented by its close and clinically approved analog Perampanel, stands out as a highly potent and selective non-competitive AMPA receptor antagonist. Its mechanism of action offers a distinct advantage over competitive antagonists, particularly in conditions of excessive glutamate release. While compounds like GYKI 52466 have been instrumental in establishing the therapeutic potential of non-competitive antagonism, the diarylpyridone class demonstrates superior potency. Competitive antagonists such as NBQX remain invaluable tools for research, contributing to our fundamental understanding of AMPA receptor pharmacology. The continued exploration of novel AMPA receptor antagonists, with diverse mechanisms of action, holds significant promise for the development of more effective treatments for a range of neurological disorders.

References

A Senior Application Scientist's Guide to Catalysis in Dihydropyridinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Dihydropyridinones

The dihydropyridinone (DHPM) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] These heterocyclic entities are integral to pharmaceuticals exhibiting properties such as calcium channel modulation, and antiviral, antitumor, antibacterial, and anti-inflammatory activities.[3][4] The classical methods for their synthesis, such as the Biginelli and Hantzsch reactions, have been known for over a century.[3][5][6][7] However, these traditional protocols often suffer from drawbacks like harsh reaction conditions, long reaction times, and modest yields.[6][7]

This has spurred extensive research into novel catalytic systems to improve the efficiency, selectivity, and environmental footprint of dihydropyridinone synthesis.[8][9] This guide provides a comparative analysis of prominent catalytic strategies, offering researchers, scientists, and drug development professionals the technical insights and experimental data needed to select the optimal catalyst for their specific application. We will delve into the mechanistic underpinnings of each catalytic system, present comparative performance data, and provide actionable experimental protocols.

Pillar 1: Multicomponent Reactions - The Synthetic Foundation

The synthesis of dihydropyridinones and their structural relatives is dominated by multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity by combining three or more reactants in a single pot.[3][8]

The Biginelli Reaction

First reported by Pietro Biginelli in 1891, this one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) is a cornerstone for producing 3,4-dihydropyrimidin-2(1H)-ones.[3][7][10] The reaction is typically acid-catalyzed.[10][11]

The accepted mechanism, proposed by Kappe, begins with the acid-catalyzed nucleophilic addition of urea to the aldehyde, which is often the rate-determining step.[10] This is followed by condensation to form an N-acylimine intermediate. Subsequent addition of the β-ketoester enolate and a final ring-closing condensation yields the dihydropyrimidinone product.[10]

Biginelli_Mechanism Urea Urea Imine N-Acylimine Intermediate Urea->Imine + H+ (cat.) - H2O Aldehyde Ar-CHO Aldehyde->Imine Adduct Open-Chain Adduct Imine->Adduct Nucleophilic Attack Ketoester β-Ketoester (Enol form) Ketoester->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Ring Closure - H2O

Caption: Generalized mechanism of the acid-catalyzed Biginelli reaction.

The Hantzsch Dihydropyridine Synthesis

Reported by Arthur Hantzsch in 1881, this MCR involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate.[6] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is structurally related to dihydropyridinones and serves as a precursor to pyridine derivatives upon oxidation.[5][6][12]

The mechanism involves two key intermediates: an α,β-unsaturated carbonyl compound formed via Knoevenagel condensation of the aldehyde and one equivalent of the β-keto ester, and an enamine formed from the second equivalent of the β-keto ester and ammonia.[13][14] A subsequent Michael addition followed by cyclization and dehydration affords the 1,4-DHP core.[13]

Hantzsch_Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct (α,β-unsaturated) Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq.) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Michael Addition Enamine->MichaelAdduct DHP 1,4-Dihydropyridine MichaelAdduct->DHP Cyclization & Dehydration

Caption: Simplified mechanism of the Hantzsch Dihydropyridine Synthesis.

Pillar 2: A Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount, profoundly influencing reaction efficiency, yield, selectivity, and sustainability.[1] Catalysts can be broadly classified into homogeneous and heterogeneous systems.[1]

Homogeneous Catalysis

Homogeneous catalysts operate in the same phase as the reactants, offering high activity and selectivity. However, their separation from the product can be challenging.[1]

1. Brønsted and Lewis Acids: Classical Biginelli and Hantzsch syntheses often employ strong Brønsted acids like HCl.[15] However, modern protocols favor milder Lewis acids, which offer improved yields and cleaner reactions. Metal triflates (e.g., Yb(OTf)₃), indium(III) chloride, and bismuth nitrate are highly effective.[8][11] The causality behind their efficacy lies in their ability to activate the aldehyde carbonyl group towards nucleophilic attack, accelerating the rate-limiting step of the reaction.[10]

2. Organocatalysts: Organocatalysis has revolutionized asymmetric synthesis, enabling the production of chiral dihydropyridinones with high enantioselectivity.

  • N-Heterocyclic Carbenes (NHCs): NHCs are versatile catalysts for various annulation reactions. For instance, they catalyze the aza-Claisen annulation of enals with vinylogous amides to afford dihydropyridinones, proceeding with a broad substrate scope and without the need for nitrogen-protecting groups.[16][17]

  • Isothioureas: Chiral isothioureas, such as tetramisole, generate ammonium enolates that can participate in Michael addition-lactamization cascades to deliver highly enantioenriched dihydropyridinones (typically >90% ee).[18][19]

  • Chiral Phosphoric Acids (CPAs): These Brønsted acids can facilitate enantioselective Biginelli-type reactions, providing a direct route to chiral DHPMs.[3][4]

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reaction mixture, which greatly simplifies their separation and allows for recycling—a key principle of green chemistry.[1]

  • Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with tunable acidic sites.[20] Cr-based MOFs, for example, possess both inherent Lewis acid sites (unsaturated metal centers) and can be functionalized to introduce Brønsted acid sites, creating a bifunctional catalyst that shows very high activity in solvent-less Biginelli reactions.[20]

  • Silica-Supported Catalysts: Supporting acidic species like heteropolyacids on silica provides a robust, reusable catalyst for the Biginelli reaction.[21]

  • Magnetic Nanoparticles: Immobilizing a catalyst on a magnetic core (e.g., Fe₃O₄) allows for trivial separation using an external magnet. This approach has been successfully applied to both Biginelli and Hantzsch reactions, offering high yields and excellent recyclability.[22]

Pillar 3: Performance Data & Experimental Protocols

Objective comparison requires quantitative data. The following tables summarize the performance of various catalysts for the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction.

Comparative Data: Catalysts for the Biginelli Reaction
CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
Homogeneous
Yb(OTf)₃10Solvent-free1003-4 h81-95[11]
InCl₃15AcetonitrileReflux10-12 h82-95[11]
Bi(NO₃)₃·5H₂O10AcetonitrileRT4-6 h88-96[23]
I₂10AcetonitrileReflux12 h58-72[3]
PPh₃10Solvent-free1008 hup to 92[23]
Heterogeneous
Cd-COF40 mgSolvent-free1106 hup to 98[24]
PMO-Py-IL15 mgSolvent-free10030 min90-98[15]
Zeolite-HPA100 mgEthanol702.5 h99[25]
CuO/mGO-TA-Me-BTA (magnetic)0.03 gSolvent-free8025-45 min89-98[22]

Note: Yields are for a range of substituted aldehydes and are representative of reported values.

Experimental Workflow & Protocols

A self-validating protocol is one where the steps are clear, logical, and reproducible. Below is a generalized workflow and a specific protocol for a catalyzed Biginelli reaction.

General Experimental Workflow

Caption: A typical experimental workflow for catalyzed dihydropyridinone synthesis.

Protocol: Yb(OTf)₃-Catalyzed Solvent-Free Synthesis of a Dihydropyrimidinone[11]

This protocol describes a robust and high-yielding synthesis under environmentally benign solvent-free conditions.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (1 mmol, 10 mol%)

  • Round-bottom flask (50 mL) with a magnetic stir bar

  • Heating mantle or oil bath with temperature control

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Charging: To the 50 mL round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and Yb(OTf)₃ (10 mol%).

    • Causality Note: Using a slight excess of urea helps to drive the reaction to completion. Yb(OTf)₃ is an effective Lewis acid for activating the aldehyde.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. The reactants will typically melt to form a slurry.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:7 ethyl acetate/hexane eluent). The reaction is typically complete within 3-4 hours.

  • Work-up: After completion, remove the flask from the heat and allow it to cool to room temperature. Add 20 mL of cold water to the flask. Stir for 10-15 minutes, during which time a solid product should precipitate.

  • Isolation: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the solid with cold water (2 x 10 mL) to remove any unreacted urea and catalyst.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain the pure dihydropyrimidinone product.

  • Characterization: Dry the purified crystals under vacuum and characterize by determining the melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectra to confirm the structure and purity.

Conclusion and Future Outlook

The field of catalytic dihydropyridinone synthesis has evolved significantly from classical acid-catalyzed methods. Modern catalysts offer remarkable improvements in yield, reaction time, and, crucially, enantioselectivity.[26] Organocatalysts like NHCs and isothioureas have opened the door to complex, chiral molecules that were previously difficult to access.[16][18]

The future of this field points towards greener and more sustainable methodologies.[8] The development of robust and recyclable heterogeneous catalysts, including MOFs and magnetic nanoparticles, is particularly promising for large-scale industrial applications.[1][27] Furthermore, the application of biocatalysis, using enzymes to perform these transformations under mild aqueous conditions, represents an exciting frontier for synthesizing these valuable pharmaceutical scaffolds.[28] As our understanding of catalytic mechanisms deepens, we can expect the design of even more efficient and selective catalysts, further empowering researchers in the vital work of drug discovery and development.

References

The Halogen Effect: A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Substituted Dihydropyridinones

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the dihydropyridinone scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The strategic placement of various substituents on this heterocyclic ring system has been a cornerstone of drug design, enabling the fine-tuning of pharmacological properties. Among these modifications, halogenation, particularly with bromine and chlorine, has proven to be a powerful tool for modulating the biological activity of dihydropyridinones. This guide provides an in-depth, objective comparison of the biological activities of bromo- and chloro-substituted dihydropyridinones, supported by available experimental data, to inform and guide future research and development in this area.

The Significance of Halogen Substitution in Dihydropyridinone Activity

The introduction of halogen atoms, such as bromine and chlorine, into the dihydropyridinone structure can profoundly influence its physicochemical properties and, consequently, its biological activity. Key effects of halogenation include alterations in lipophilicity, electronic distribution, and steric hindrance. These modifications can impact a molecule's ability to cross cell membranes, interact with biological targets, and undergo metabolic transformation. The choice between a bromo or a chloro substituent is often a critical decision in the lead optimization process, as even subtle differences between these two halogens can lead to significant variations in potency, selectivity, and overall therapeutic potential.

Comparative Biological Activity: Insights from Experimental Data

A direct, head-to-head comparison of the biological activities of identically substituted bromo- and chloro-dihydropyridinones is not extensively documented in the current literature. However, by examining studies on various halogenated compounds and specific examples of substituted dihydropyridinones, we can draw valuable inferences and guide future investigations. The primary therapeutic areas where halogenated dihydropyridinones have shown promise are in anticancer and antimicrobial applications.

Anticancer Activity: A Tale of Two Halogens

The anticancer potential of dihydropyridinone derivatives has been a major focus of research. The substitution of a halogen on the phenyl ring at the 4-position of the dihydropyridinone core is a common strategy to enhance cytotoxic activity.

Bromo-Substituted Dihydropyridinones:

One study reported the synthesis and cytotoxic evaluation of (±)-diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. This compound demonstrated notable activity against human cervical adenocarcinoma (HeLa) and human breast carcinoma (MCF-7) cell lines, with IC50 values of 2.3 µM and 5.7 µM, respectively. This suggests that the presence of a bromine atom on the phenyl ring is conducive to potent anticancer effects.

Chloro-Substituted Analogues in Related Scaffolds:

While direct comparative data for a chloro-substituted dihydropyridinone counterpart is lacking, studies on other heterocyclic scaffolds provide some context. For instance, in a series of spirocyclic bromotyrosine analogs, a dichloro-substituted compound exhibited the highest cytotoxicity against a human melanoma cell line (A-375) with a CC50 of 0.4 µM.[1] This highlights the potential of chlorine substitution to impart strong cytotoxic activity.

Comparative Insights from Other Chemical Classes:

Research on halogenated flavones, another class of biologically active heterocyclic compounds, revealed that an 8-bromo-6-chloroflavone demonstrated the strongest cytotoxic activity against canine lymphoma and leukemia cells when compared to a 6,8-dichloroflavone.[2] This finding suggests that in some molecular contexts, the presence of bromine, especially in combination with chlorine, can be more advantageous for anticancer activity than chlorine alone. Conversely, a study on quinolinones found that chloro-substitution at a specific position was more favorable for cytotoxicity against a colon cancer cell line than bromo-substitution.[3]

This conflicting evidence from different molecular scaffolds underscores the principle that the effect of halogen substitution is highly dependent on the specific molecular structure and the biological target.

Table 1: Comparative Anticancer Activity of Halogenated Heterocyclic Compounds

Compound ClassHalogen SubstitutionCell LineIC50/CC50 (µM)Reference
Dihydropyridinone4-(4-bromophenyl)HeLa2.3
MCF-75.7
Spirocyclic Tyrosine AnalogdichloroA-3750.4[1]
Flavone8-bromo-6-chloroCLB70 (canine leukemia)Strongest activity[2]
6,8-dichloroCLB70 (canine leukemia)Moderate activity[2]
Quinolinone7-chloroHCT-15 (colon)More favorable[3]
7-bromoHCT-15 (colon)Less favorable[3]
Antimicrobial Activity: A Context-Dependent Superiority

The antimicrobial properties of halogenated compounds are well-established. The choice between bromine and chlorine can significantly impact the spectrum and potency of antimicrobial action.

Insights from N-Halogenated Compounds:

A comparative study on isosteric N-chloro and N-bromo compounds revealed that in the absence of organic load (protein), the N-bromo compounds exhibited consistently superior bactericidal activity against Escherichia coli and Staphylococcus aureus.[4] However, in the presence of peptone, a proteinaceous material, the activity of the N-bromo compounds decreased more significantly than their N-chloro counterparts, in some cases reversing the trend of superiority.[4] This suggests that for applications where the compound will encounter biological fluids, chloro-substitution might offer a more stable antimicrobial effect.

Antimicrobial Activity of Halogenated Flavonoids:

In a study on flavonoid derivatives, both 6-chloro-8-nitroflavone and 6-bromo-8-nitroflavone demonstrated inhibitory effects against a range of pathogenic bacteria and yeast.[5] Notably, the 6-chloro derivative showed the strongest inhibitory effect against Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Candida albicans.[5]

These findings suggest that while bromo-substituted compounds may exhibit potent intrinsic antimicrobial activity, chloro-substituted analogs might be more robust in complex biological environments.

Mechanistic Considerations and Structure-Activity Relationships

The observed differences in the biological activity of bromo- and chloro-substituted dihydropyridinones can be attributed to the fundamental properties of these halogens.

  • Electronegativity and Polarizability: Chlorine is more electronegative than bromine, which can influence the electronic distribution within the molecule and its ability to form hydrogen bonds or other polar interactions with the target protein. Bromine, being larger and more polarizable, can form stronger van der Waals interactions and may be more effective in filling hydrophobic pockets within a binding site.

  • Size and Lipophilicity: Bromine has a larger van der Waals radius than chlorine, which can affect the overall shape of the molecule and its fit within a receptor's binding site. The substitution of either halogen increases the lipophilicity of the parent compound, which can enhance its ability to cross cell membranes and reach intracellular targets.

The following diagram illustrates the key factors influencing the structure-activity relationship of halogenated dihydropyridinones.

SAR_Halogenated_Dihydropyridinones cluster_properties Halogen Properties cluster_effects Biological Effects cluster_activity Overall Biological Activity Electronegativity Electronegativity (Cl > Br) Target_Binding Target Binding Affinity & Selectivity Electronegativity->Target_Binding Polar Interactions Polarizability Polarizability (Br > Cl) Polarizability->Target_Binding Van der Waals Interactions Size Atomic Size (Br > Cl) Size->Target_Binding Steric Fit Lipophilicity Lipophilicity (Br ≈ Cl, both increase) Membrane_Permeation Membrane Permeation Lipophilicity->Membrane_Permeation Biological_Activity Potency & Efficacy (e.g., Anticancer, Antimicrobial) Membrane_Permeation->Biological_Activity Target_Binding->Biological_Activity Metabolic_Stability Metabolic Stability Metabolic_Stability->Biological_Activity

Caption: Key factors influencing the biological activity of halogenated dihydropyridinones.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. The following are representative protocols for assessing the biological activities discussed in this guide.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromo- and chloro-substituted dihydropyridinones in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the bromo- and chloro-substituted dihydropyridinones in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

The following diagram illustrates a general workflow for the biological evaluation of novel dihydropyridinone derivatives.

Experimental_Workflow Compound_Synthesis Synthesis of Bromo- and Chloro-Dihydropyridinones In_Vitro_Screening In Vitro Biological Screening Compound_Synthesis->In_Vitro_Screening Anticancer_Assays Anticancer Assays (e.g., MTT, Apoptosis) In_Vitro_Screening->Anticancer_Assays Antimicrobial_Assays Antimicrobial Assays (e.g., MIC Determination) In_Vitro_Screening->Antimicrobial_Assays Mechanism_of_Action Mechanism of Action Studies Anticancer_Assays->Mechanism_of_Action Antimicrobial_Assays->Mechanism_of_Action Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Mechanism_of_Action->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General experimental workflow for the evaluation of dihydropyridinone derivatives.

Conclusion and Future Directions

The available evidence, though indirect for dihydropyridinones, strongly suggests that the choice between bromo- and chloro-substitution is a critical determinant of biological activity. While bromo-substituted compounds may offer higher intrinsic potency in some contexts, chloro-substituted analogs may provide greater stability and efficacy in complex biological environments.

A significant knowledge gap exists in the form of a lack of direct comparative studies on bromo- and chloro-substituted dihydropyridinones. Future research should focus on the synthesis and parallel biological evaluation of these analogs to provide the much-needed data for a definitive comparison. Such studies will be invaluable for the rational design of next-generation dihydropyridinone-based therapeutics with optimized efficacy and safety profiles.

References

A Comparative Guide to the Reproducible Synthesis of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Reliable Synthetic Route

The robust and reproducible synthesis of active pharmaceutical ingredients (APIs) and their intermediates is the cornerstone of modern drug development and manufacturing. 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one is a critical building block for Perampanel, a non-competitive AMPA receptor antagonist.[1] Inconsistencies in the synthesis of this intermediate can lead to downstream impurities, variable yields, and ultimately, delays in the drug development pipeline. This guide will compare two prominent synthetic strategies, highlighting the chemical rationale and critical parameters that govern a successful and reproducible outcome.

Comparative Analysis of Synthetic Methodologies

Two primary synthetic routes to this compound have been reported, primarily distinguished by the timing of the bromination and phenylation steps. Below is a comparative overview of these methods.

ParameterMethod A: Late-Stage BrominationMethod B: Early-Stage Bromination
Starting Material 5-(pyridin-2-yl)-2(1H)-pyridone2,5-dibromopyridine
Key Intermediates 1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one
Brominating Agent N-Bromosuccinimide (NBS)Not explicitly a bromination of the dihydropyridinone ring
Phenylation Method Copper-catalyzed N-arylation (Chan-Lam coupling)Copper-catalyzed N-arylation (Chan-Lam coupling)
Reported Overall Yield Not explicitly stated, but individual step yields are provided.26.2-31.5%[2]
Potential Advantages Potentially cleaner bromination on a more complex molecule.Readily available starting material.
Potential Challenges Reproducibility of the Chan-Lam coupling.Multiple synthetic steps.

Method A: Late-Stage Bromination - A Step-by-Step Protocol and Rationale

This approach, detailed in a patent for the preparation of Perampanel, involves the initial synthesis of the N-phenyl pyridone, followed by a selective bromination at the 3-position.[1]

Experimental Protocol: Method A

Step 1: Synthesis of 3-Bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one

  • To a solution of 5-(2-pyridyl)-1,2-dihydropyridin-2-one (100 g) in N,N-dimethylformamide (DMF, 500 mL), add N-bromosuccinimide (NBS, 108.5 g).

  • Stir the mixture at 30-35°C for 3 hours.

  • Cool the reaction mixture to 5-15°C and add water (100 mL).

  • Stir for an additional hour at 30-35°C.

  • Filter the resulting solid, wash with water, and dry to yield 3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one (129 g).[1]

Step 2: Synthesis of this compound

  • In a separate flask, combine 3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one (100 g), phenylboronic acid (72.8 g), and DMF (500 mL) at 30-35°C.[1]

  • Add copper acetate (11.9 g) and pyridine (15.7 g) to the mixture.

  • Purge the reaction with air and stir for 16 hours at 30-35°C.

  • Upon completion, pour the reaction mixture into aqueous ammonia (1200 mL) at 10-15°C and stir for 2 hours at 30-35°C to precipitate the product.[1]

Expertise in Action: Causality Behind Experimental Choices
  • Choice of NBS: N-Bromosuccinimide is a widely used reagent for the selective bromination of activated aromatic and heteroaromatic rings. Its solid form and milder reactivity compared to liquid bromine make it a safer and more controllable choice for this transformation.

  • Chan-Lam Coupling: The use of copper acetate and phenylboronic acid constitutes a Chan-Lam N-arylation. This reaction is a powerful tool for forming C-N bonds but can be sensitive to reaction conditions. The use of pyridine as a ligand and air as an oxidant are crucial for catalytic turnover and achieving a good yield. Reproducibility can be influenced by the quality of the copper catalyst, the purity of the boronic acid, and efficient aeration.

Method B: Early-Stage Bromination and Subsequent Elaboration

This alternative strategy, outlined in a Chinese patent, begins with a commercially available brominated pyridine derivative and builds the target molecule through a series of transformations.[2]

Experimental Protocol: Method B (Summarized)

This route involves the following key transformations:

  • Methoxylation: 2,5-dibromopyridine is converted to 5-bromo-2-methoxypyridine.

  • Suzuki Coupling: The resulting compound is coupled with a pyridyl organometallic reagent to form 2-methoxy-5-(2-pyridyl)pyridine.

  • Demethylation: The methoxy group is cleaved to yield 5-(pyridin-2-yl)-2(1H)-pyridone.

  • N-Phenylation: A copper-catalyzed reaction with phenylboronic acid affords 1-phenyl-5-(pyridin-2-yl)-2(1H)-pyridone.[2]

  • Bromination: The final step is the bromination of the dihydropyridinone ring to yield the target compound.[2]

Expertise in Action: Strategic Considerations
  • Convergent Synthesis: This approach can be considered more convergent, as the core pyridone structure is assembled from simpler, commercially available starting materials.

  • Multiple Steps and Yield: While each step may be individually high-yielding, the cumulative effect of a multi-step synthesis can lead to a lower overall yield, as reflected in the reported 26.2-31.5%.[2] Each additional step also introduces a potential point of irreproducibility.

Visualization of the Synthetic Pathways

Synthesis_Comparison cluster_A Method A: Late-Stage Bromination cluster_B Method B: Early-Stage Bromination A_start 5-(2-pyridyl)-1,2- dihydropyridin-2-one A_int1 3-Bromo-5-(2-pyridyl)-1,2- dihydropyridin-2-one A_start->A_int1 NBS, DMF A_end 3-Bromo-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one A_int1->A_end Phenylboronic acid, Cu(OAc)2, Pyridine, Air B_start 2,5-dibromopyridine B_int1 1-phenyl-5-(pyridin-2-yl)- 1,2-dihydropyridin-2-one B_start->B_int1 Multiple Steps B_end 3-Bromo-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one B_int1->B_end Bromination

Caption: Comparative workflow of Method A and Method B.

Troubleshooting and Ensuring Reproducibility

The synthesis of highly functionalized heterocyclic compounds can be prone to variability. Below are key considerations for ensuring the reproducibility of the synthesis of this compound.

  • Purity of Starting Materials: The purity of the starting pyridone derivatives and phenylboronic acid is critical. Impurities can interfere with the catalytic cycles of the coupling reactions and lead to the formation of byproducts that are difficult to remove.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should be used to monitor the progress of the reactions. This allows for the determination of the optimal reaction time and can prevent the formation of degradation products from prolonged reaction times or elevated temperatures.

  • Purification: The final product is typically a solid. Recrystallization from a suitable solvent system, such as ethyl acetate, is often employed for purification.[1] The choice of solvent and the cooling rate can significantly impact the crystal form and purity of the final product. Column chromatography may be necessary to remove stubborn impurities.

  • Moisture and Air Sensitivity: While the Chan-Lam coupling in Method A utilizes air as an oxidant, other steps in both syntheses may be sensitive to moisture. The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is good laboratory practice to ensure reproducibility, especially for the organometallic coupling steps.

Recommended Protocol for Optimal Reproducibility

Based on the available data, Method A offers a more direct route with fewer synthetic steps, which can often translate to better overall reproducibility if the key Chan-Lam coupling is optimized. The following is a detailed, self-validating protocol for this method.

Detailed Experimental Protocol

Materials:

  • 5-(2-pyridyl)-1,2-dihydropyridin-2-one (≥98% purity)

  • N-Bromosuccinimide (NBS, ≥99% purity)

  • Phenylboronic acid (≥97% purity)

  • Copper (II) acetate (anhydrous, ≥98% purity)

  • Pyridine (anhydrous, ≥99.8%)

  • N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Deionized water

  • Aqueous ammonia (28-30%)

  • Ethyl acetate (reagent grade)

Procedure:

  • Bromination:

    • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 5-(2-pyridyl)-1,2-dihydropyridin-2-one (1.0 eq) in anhydrous DMF (5 mL per gram of starting material).

    • Add NBS (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 40°C.

    • Stir the reaction at 30-35°C for 3 hours, monitoring by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

    • Cool the mixture to 10°C in an ice bath and slowly add deionized water (1 mL per gram of starting material).

    • Stir for 1 hour at 30-35°C to allow for complete precipitation.

    • Collect the solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum at 50°C to a constant weight. This affords 3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one.

  • N-Phenylation:

    • To a clean, dry flask, add the 3-bromo-5-(2-pyridyl)-1,2-dihydropyridin-2-one from the previous step (1.0 eq), phenylboronic acid (1.5 eq), and anhydrous DMF (5 mL per gram of brominated intermediate).

    • Add copper (II) acetate (0.1 eq) and anhydrous pyridine (1.0 eq).

    • Begin vigorous stirring and introduce a gentle stream of dry air into the headspace of the flask.

    • Heat the reaction to 30-35°C and maintain for 16 hours, monitoring by TLC or HPLC.

    • Upon completion, cool the reaction to 10°C and pour it into a beaker containing cold (10-15°C) aqueous ammonia (12 mL per gram of brominated intermediate) with stirring.

    • Stir the resulting suspension for 2 hours at 30-35°C.

    • Collect the precipitate by vacuum filtration, wash with deionized water, and then with a small amount of cold ethyl acetate.

    • Recrystallize the crude product from hot ethyl acetate to yield pure this compound as a solid.

Recommended_Workflow start Start: 5-(2-pyridyl)-1,2-dihydropyridin-2-one step1 Bromination with NBS in DMF start->step1 qc1 QC Check: TLC/HPLC for completion step1->qc1 step2 Chan-Lam Coupling: Phenylboronic acid, Cu(OAc)2, Pyridine, Air in DMF qc1->step2 Proceed if complete qc2 QC Check: TLC/HPLC for completion step2->qc2 workup Ammonia Precipitation qc2->workup Proceed if complete purification Recrystallization from Ethyl Acetate workup->purification end Final Product: 3-Bromo-5-(2-pyridyl)-1-phenyl- 1,2-dihydropyridin-2-one purification->end

Caption: Recommended workflow for reproducible synthesis.

Conclusion

The synthesis of this compound can be approached via different strategies. While a multi-step synthesis from simpler starting materials is feasible, a more direct, two-step approach involving a late-stage bromination appears to be a more efficient and potentially more reproducible method for laboratory-scale synthesis. Careful control of reaction parameters, diligent monitoring, and appropriate purification techniques are paramount to achieving consistent, high-purity material. This guide provides the necessary framework for researchers to confidently and reproducibly synthesize this important pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Cross-Validation of Experimental Data for Pyridinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Imperative of Rigorous Data

Pyridinone-containing compounds represent a class of "privileged scaffolds" in medicinal chemistry, consistently appearing in a wide array of pharmacologically active agents.[1][2] Their unique physicochemical properties—such as the ability to act as both hydrogen bond donors and acceptors, and their influence on a molecule's solubility and metabolic stability—make them a cornerstone in modern drug design.[3][4] Pyridinone derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][4]

However, the journey from a promising pyridinone "hit" to a viable clinical candidate is fraught with challenges. A primary reason for late-stage attrition is the generation of inconsistent or poorly correlated experimental data. An exceptional in vitro potency result is meaningless if it cannot be reconciled with poor solubility, rapid metabolic degradation, or low cell permeability.

This guide provides a framework for the systematic cross-validation of experimental data for pyridinone compounds. It is designed not as a rigid template, but as a logical workflow that emphasizes the causal relationships between different experimental stages. By building a self-validating dataset, research teams can make more informed decisions, identify liabilities early, and increase the probability of success.[5]

Section 1: Foundational Physicochemical Characterization

The journey of any drug candidate begins with its intrinsic physical and chemical properties. For pyridinone compounds, these properties dictate everything from formulation possibilities to biological interactions.[6][7] Understanding these foundational characteristics is the first step in building a coherent and cross-validated data package.

Aqueous Solubility: The Gateway to Bioavailability

Causality: A compound must be in solution to be absorbed and to interact with its biological target. Poor aqueous solubility is a frequent and formidable obstacle in drug development. For pyridinones, the heterocyclic ring structure can influence solubility, and minor structural modifications can lead to dramatic changes.[3]

Experimental Protocol: Kinetic Solubility Assay

This high-throughput assay is ideal for early-stage discovery to rank-order compounds.[8]

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test pyridinone compounds in 100% DMSO.

  • Compound Addition: Dispense 2 µL of the DMSO stock into a 96-well microplate. Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well, creating a final nominal concentration of 100 µM with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of excess compound.

  • Separation: Centrifuge the plate at high speed (e.g., 4000 x g) for 20 minutes to pellet the precipitated solid.

  • Quantification: Carefully transfer the supernatant to a new plate and quantify the concentration of the dissolved compound using LC-MS/MS analysis against a known calibration curve.[8]

  • Controls: Include a high-solubility compound (e.g., Propranolol) and a low-solubility compound (e.g., Verapamil) as controls.

Lipophilicity (LogD): Balancing Permeability and "Drug-likeness"

Causality: Lipophilicity, measured as the distribution coefficient (LogD) at a physiological pH of 7.4, is a critical determinant of a compound's ability to cross cell membranes.[8] While high lipophilicity can improve permeability, it can also lead to increased metabolic liability and off-target toxicity. The pyridinone core itself offers a balance of hydrophilic and lipophilic features that can be fine-tuned through substitution.[1]

Experimental Protocol: Shake-Flask LogD7.4 Assay

  • Phase Preparation: Prepare a buffered aqueous phase (PBS, pH 7.4) and a lipophilic organic phase (n-octanol). Presaturate each phase by mixing them vigorously and then allowing them to separate.

  • Compound Addition: Add a known amount of the test pyridinone to a vial containing equal volumes of the presaturated n-octanol and PBS.

  • Equilibration: Shake the mixture vigorously for 1-2 hours to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Analyze the concentration of the compound in both the aqueous and n-octanol phases using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: The LogD is calculated as: Log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ )

Comparative Physicochemical Data

The data below illustrates how these foundational properties can be compared across a series of hypothetical pyridinone analogs.

Compound IDKinetic Solubility (µM) at pH 7.4LogD at pH 7.4
PYR-001 1501.8
PYR-002 253.5
PYR-003 >2000.5
Control
Propranolol>2002.9

Cross-Validation Point: Does the LogD value correlate with solubility? Typically, as lipophilicity (LogD) increases, aqueous solubility decreases. PYR-002 fits this trend. PYR-003, with its high solubility and low LogD, suggests it is a highly polar molecule.

Section 2: In Vitro Biological Evaluation (ADME)

With a solid understanding of the physicochemical properties, the next logical step is to assess how the compounds behave in biological systems. These in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are critical for predicting a drug's in vivo behavior.[9][10]

Cell Permeability: Predicting Oral Absorption

Causality: For an orally administered drug to be effective, it must pass through the intestinal epithelial barrier. The Caco-2 cell permeability assay is the industry-standard in vitro model for this process, as these cells form a monolayer that mimics the human intestinal epithelium, complete with tight junctions and efflux transporters.[11][12]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for approximately 21 days until they form a differentiated, confluent monolayer.[13]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values ≥ 200 Ω·cm².[14]

  • Assay Initiation (A-to-B):

    • Add the test pyridinone compound (typically 10 µM) to the apical (A) side of the monolayer.

    • Add fresh buffer to the basolateral (B) side.

  • Assay Initiation (B-to-A):

    • In a separate set of wells, add the test compound to the basolateral (B) side.

    • Add fresh buffer to the apical (A) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.

  • Sampling & Quantification: At the end of the incubation, take samples from both the donor and receiver compartments and quantify the compound concentration via LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A).

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[13][15]

Metabolic Stability: Predicting Hepatic Clearance

Causality: The liver is the primary site of drug metabolism. An in vitro human liver microsomal (HLM) stability assay assesses a compound's susceptibility to metabolism by key Phase I enzymes, primarily Cytochrome P450s (CYPs).[16] Rapid metabolism in this assay often predicts high hepatic clearance in vivo, leading to a short half-life and poor oral bioavailability.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Reagent Preparation: Thaw human liver microsomes and prepare an NADPH regenerating system (cofactor for CYP enzymes) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[17][18]

  • Reaction Mixture: In a 96-well plate, incubate the test pyridinone compound (typically at 1 µM) with the liver microsomes at 37°C.[19]

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[20]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold 'stop solution' (e.g., acetonitrile) containing an internal standard.[16]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Calculation: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[16][20]

Comparative In Vitro ADME Data
Compound IDPapp (A→B) (10⁻⁶ cm/s)Efflux RatioHLM t½ (min)
PYR-001 12.51.145
PYR-002 18.24.58
PYR-003 0.80.9>60
Control
Propranolol>20<235
Verapamil>15>5<10

Cross-Validation Points:

  • Permeability vs. Lipophilicity: PYR-002, the most lipophilic compound (LogD 3.5), shows the highest permeability, which is expected. PYR-003, the most polar compound (LogD 0.5), shows very low permeability, suggesting it may struggle with oral absorption.

  • Efflux vs. Lipophilicity: The high efflux ratio for PYR-002 suggests it is a substrate for transporters like P-gp. Highly lipophilic compounds are often P-gp substrates.

  • Metabolic Stability vs. Lipophilicity: PYR-002 also shows rapid metabolic degradation (low t½). This is a classic liability profile: high lipophilicity can lead to increased binding to metabolic enzymes, resulting in faster clearance.

  • Overall Profile: PYR-001 presents the most balanced profile so far: good solubility, moderate lipophilicity, good permeability without significant efflux, and moderate metabolic stability.

Section 3: The Cross-Validation Framework

Data from individual assays is useful, but the true power comes from integrating and cross-validating the entire dataset. This process involves looking for correlations, identifying discrepancies, and forming testable hypotheses to explain them.

Visualizing the Data Interrelationship

The relationship between these experimental stages is not linear but interconnected. A change in a foundational physicochemical property will cascade through the in vitro and in vivo results.

G cluster_0 Physicochemical Properties cluster_1 In Vitro ADME cluster_2 In Vivo Outcome Solubility Aqueous Solubility Permeability Cell Permeability (Caco-2) Solubility->Permeability Influences LogD Lipophilicity (LogD) LogD->Permeability Strongly Influences Metabolism Metabolic Stability (HLM) LogD->Metabolism Correlates with Bioavailability Oral Bioavailability (%F) Permeability->Bioavailability Major Determinant Metabolism->Bioavailability Major Determinant Bioavailability->Solubility Feedback Loop for New Compound Design

Caption: Logical flow of how physicochemical properties influence ADME parameters and ultimately determine in vivo outcomes.

A Workflow for Cross-Validation

A systematic process ensures that no data point is viewed in isolation. This workflow promotes a holistic understanding of the compound's profile.

start Start: Design Pyridinone Analogs physchem Step 1: Measure Physicochemical Properties (Solubility, LogD) start->physchem invitro_adme Step 2: Profile In Vitro ADME (Permeability, Metabolism) physchem->invitro_adme cross_validate Step 3: Cross-Validate Data (PhysChem vs. ADME) invitro_adme->cross_validate cross_validate->physchem No, Re-test hypothesis Step 4: Formulate Hypothesis (e.g., 'High LogD causes high clearance') cross_validate->hypothesis Correlated? Yes invivo_pk Step 5: Conduct In Vivo PK Study (Select best candidate) hypothesis->invivo_pk final_validation Step 6: Final Cross-Validation (In Vitro vs. In Vivo) invivo_pk->final_validation final_validation->invitro_adme No, Investigate Discrepancy decision Decision: Advance, Optimize, or Terminate? final_validation->decision Correlated? Yes

Caption: A systematic workflow for iterative data generation and cross-validation in a drug discovery project.

Section 4: In Vivo Pharmacokinetic (PK) Studies

The ultimate test of the in vitro predictions is an in vivo pharmacokinetic (PK) study, typically conducted in rodents.[21] This experiment measures the actual concentration of the drug in the bloodstream over time after administration.[22]

Causality: The PK profile, particularly the oral bioavailability (%F), is the direct consequence of the interplay between solubility, permeability, and metabolism. A successful compound must achieve sufficient exposure at its target site to exert a therapeutic effect.

Experimental Protocol: Rodent Pharmacokinetic Study (Oral Dosing)

  • Animal Model: Use male Sprague-Dawley rats or BALB/c mice.[23]

  • Dosing: Formulate the test compound (e.g., PYR-001) in a suitable vehicle and administer a single dose via oral gavage (e.g., 10 mg/kg). A separate cohort receives an intravenous (IV) dose (e.g., 2 mg/kg) to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[21][24]

  • Sample Processing: Process the blood to obtain plasma and store frozen until analysis.

  • Quantification: Determine the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), and t½ (half-life).[22][23] Oral bioavailability (%F) is calculated as: (%F) = (AUCₒᵣₐₗ / AUCᵢᵥ) * (Doseᵢᵥ / Doseₒᵣₐₗ) * 100.

Final Cross-Validation: Connecting In Vitro Data to In Vivo Reality
Compound IDHLM t½ (min)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Rat Oral Bioavailability (%F)Cross-Validation Analysis
PYR-001 4512.555%Good Correlation: Moderate stability and good permeability predicted reasonable bioavailability. The in vitro data was predictive.
PYR-002 818.2<5%Good Correlation: Despite high permeability, the very rapid metabolic clearance predicted poor bioavailability. The metabolic liability was confirmed in vivo.
PYR-003 >600.8<2%Good Correlation: Despite excellent metabolic stability, the very low permeability predicted poor absorption and thus poor bioavailability.

This final table is the culmination of the cross-validation effort. It directly links the in vitro ADME data to the critical in vivo outcome. The strong correlation seen here gives the team high confidence in their in vitro screening cascade and their understanding of the structure-activity and structure-property relationships for this pyridinone series.

Conclusion

The principles of cross-validation are not merely about data quality control; they are fundamental to the scientific method in drug discovery. For a versatile scaffold like the pyridinones, where small structural changes can significantly alter a compound's profile, this integrated approach is essential. By systematically evaluating how foundational physicochemical properties influence in vitro ADME profiles, and how those profiles in turn predict in vivo outcomes, researchers can build a robust, self-consistent dataset. This logical, iterative process of testing and validation minimizes the risk of costly late-stage failures and ultimately accelerates the path toward identifying novel, effective medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends throughout their entire lifecycle, including their final disposition. This guide provides a comprehensive, scientifically-grounded framework for the proper disposal of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one (CAS No. 381248-06-2), a halogenated heterocyclic compound often utilized as a building block in pharmaceutical research. Adherence to these procedures is paramount not only for regulatory compliance but also for ensuring the safety of personnel and the protection of our environment.

Hazard Assessment and Waste Characterization: The "Why" Behind the Procedure

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed [1]

  • H312: Harmful in contact with skin [1]

  • H332: Harmful if inhaled [1]

The signal word for this compound is "Warning" .[1] These classifications necessitate that this compound be treated as a hazardous waste.

From a chemical standpoint, the molecule's structure informs the disposal strategy. It is a:

  • Halogenated Organic Compound: The presence of a bromine atom means it must be segregated into a halogenated waste stream.[2] Co-disposal with non-halogenated organic waste is improper and can lead to complications in the disposal process and damage to disposal equipment.

  • Heterocyclic Compound containing Nitrogen: The pyridine and dihydropyridinone rings indicate that upon combustion, there is a potential for the formation of nitrogen oxides (NOx) in addition to carbon oxides.[3]

  • Aromatic Compound: The phenyl and pyridyl groups suggest a high carbon content and thermal stability.

Due to these characteristics, this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave".[4]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one, minimizing the risk of error.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE as indicated by the compound's safety data sheet (SDS). This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

  • Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

Step 2: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Primary Waste: Any unreacted this compound, or any material grossly contaminated with it, must be disposed of as halogenated organic solid waste .

  • Contaminated Materials: Items such as weighing paper, gloves, and pipette tips that are contaminated with the compound should also be placed in the designated halogenated organic solid waste container.

  • Solvent Waste: If the compound is dissolved in a solvent for a reaction, the resulting solution must be disposed of as halogenated organic liquid waste . Remember, even a small amount of a halogenated compound renders the entire solution as halogenated waste.

Step 3: Waste Container Selection and Management

The integrity of the waste container is critical to prevent leaks and spills.

  • Compatibility: Use only containers approved for hazardous waste that are compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) pail with a secure lid is appropriate. For liquid waste, a coated glass or HDPE bottle with a screw cap is recommended.

  • Condition: Ensure the container is in good condition, free from cracks or defects.

  • Closure: The container must be kept closed at all times except when actively adding waste.[5][6] This is an EPA requirement to prevent the release of volatile compounds and to avoid spills.[5][6]

Step 4: Labeling the Waste Container

Accurate and clear labeling is a legal requirement and essential for the safety of everyone who will handle the container.

  • Initial Labeling: The moment the first drop of waste is added, the container must be labeled.[5]

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[5]

    • The full chemical name: "this compound" . Do not use abbreviations.

    • The hazard characteristics (e.g., "Harmful," "Toxic").

    • The accumulation start date (the date the first waste was added).

    • Your name, department, and contact information.

Step 5: Storage and Final Disposal
  • Storage Location: Store the waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area. Ensure it is stored away from incompatible materials.

  • Disposal Request: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.

The Science Behind the Recommended Disposal Method: High-Temperature Incineration

The primary and most effective disposal method for this compound is high-temperature incineration in a specialized hazardous waste facility.

Why Incineration?

  • Complete Destruction: The high temperatures (typically >850 °C) and controlled conditions of a hazardous waste incinerator are designed to break the stable aromatic rings and carbon-bromine bonds, leading to the complete destruction of the organic molecule.

  • Byproduct Management: Licensed incinerators are equipped with sophisticated flue gas treatment systems (e.g., scrubbers) to neutralize and capture harmful byproducts.

Anticipated Combustion Byproducts:

Based on the elemental composition (C, H, Br, N, O), the primary products of complete combustion would be:

  • Carbon Dioxide (CO₂)

  • Water (H₂O)

  • Hydrogen Bromide (HBr)

  • Nitrogen gas (N₂) or Nitrogen Oxides (NOx)

In the incinerator's scrubber system, the acidic HBr gas is neutralized, typically with a caustic solution like sodium hydroxide, to form sodium bromide and water.

A Note on Incomplete Combustion:

Under suboptimal incineration conditions, there is a theoretical potential for the formation of harmful products of incomplete combustion (PICs), including polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). This risk is minimized by the high efficiency and stringent operational controls of modern hazardous waste incinerators. This is a key reason why disposal must be handled by a licensed and regulated facility.

Alternative Disposal Considerations (and Their Limitations)

While incineration is the gold standard, it is worth understanding why other methods are not recommended for this compound.

  • Landfill: Direct landfilling of this hazardous waste is prohibited by the EPA's Land Disposal Restrictions program. The compound's potential for environmental persistence and harm to ecosystems makes this an unsafe and non-compliant option.

  • Chemical Neutralization: While some halogenated compounds can be chemically treated, there is no established, validated protocol for the neutralization of this compound in a laboratory setting. The complex structure and multiple reactive sites make predicting reaction products with common neutralizing agents (e.g., sodium bisulfite or sodium thiosulfate) difficult and potentially hazardous. Attempting chemical neutralization without a validated procedure could result in incomplete degradation or the creation of other hazardous byproducts.

Emergency Procedures: Spills and Exposures

In case of a spill:

  • Alert personnel in the immediate area.

  • If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS office immediately.

  • For small spills, if you are trained to do so, use an appropriate spill kit with absorbent materials to contain and clean up the spill.

  • Place all contaminated absorbent materials in a sealed, labeled hazardous waste container.

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Decision Workflow

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Containment & Labeling cluster_2 Storage & Disposal Start Generate Waste Containing This compound HazardID Identify as Hazardous Waste (Harmful - H302, H312, H332) Start->HazardID WasteType Characterize Waste Stream (Solid, Liquid, Debris) HazardID->WasteType Segregation Segregate as 'Halogenated Organic Waste' WasteType->Segregation Container Select Appropriate & Compatible Waste Container Segregation->Container Labeling Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date Contact Information Container->Labeling Closure Keep Container Securely Closed (Except when adding waste) Labeling->Closure Storage Store in Designated Satellite Accumulation Area Closure->Storage Pickup Contact EHS for Pickup by Licensed Waste Contractor Storage->Pickup Disposal Final Disposal via High-Temperature Incineration Pickup->Disposal End Documentation Complete Disposal->End

Caption: Disposal workflow for this compound.

By adhering to this structured and scientifically-backed disposal guide, you contribute to a culture of safety and environmental responsibility within your organization, building trust and demonstrating a commitment to excellence beyond the laboratory bench.

References

A Senior Application Scientist's Guide to Handling 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling, storage, and disposal of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one (CAS No. 381248-06-2). As this is a specialized chemical, likely used in research and development, all procedures should be conducted with the assumption of high toxicity until proven otherwise. This guide is intended for trained laboratory personnel, including researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a compound is the cornerstone of safe laboratory practice. Based on available Safety Data Sheets (SDS), this compound is classified as harmful through multiple exposure routes.[1][2]

GHS Hazard Classification:

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarningGHS07 (Exclamation Mark)
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinWarningGHS07 (Exclamation Mark)
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledWarningGHS07 (Exclamation Mark)

Source: Echemi Safety Data Sheet, Sigma-Aldrich Safety Information[1]

The primary risk associated with this compound is acute toxicity. The presence of a brominated heterocyclic structure necessitates a cautious approach, as many such compounds can have unforeseen biological activities. The physical form is typically an off-white to brown solid, meaning the primary exposure risk during handling is the inhalation of fine dust particles and dermal contact.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE is not merely a checklist but a dynamic response to the specific experimental procedure being performed. The precautionary statement P280 ("Wear protective gloves/protective clothing/eye protection/face protection") serves as our minimum standard.[1]

Core PPE Requirements:

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.[3] For procedures with a higher risk of splashes or particle generation, consider a chemical-resistant apron over the lab coat.

  • Hand Protection: Disposable nitrile gloves are required for all handling activities. Given the H312 classification (Harmful in contact with skin), it is crucial to inspect gloves for any signs of damage before use and to change them immediately upon known or suspected contact with the compound.[1][4] For tasks involving larger quantities or prolonged handling, double-gloving provides an additional layer of safety.

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[3][4] If there is a significant risk of splashing or energetic reaction, a full-face shield must be worn in addition to chemical splash goggles.[3][4]

The following workflow illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_ppe PPE Selection Workflow cluster_weighing_ppe Required PPE for Weighing cluster_solution_ppe Required PPE for Solutions cluster_reaction_ppe Required PPE for Reactions Start Task: Handling Compound CAS: 381248-06-2 Weighing Weighing Solid Compound Start->Weighing Solution Preparing / Transferring Solution Start->Solution Reaction Running Reaction / Workup Start->Reaction PPE_Weighing - Nitrile Gloves (Single Pair) - Lab Coat - Chemical Splash Goggles Weighing->PPE_Weighing PPE_Solution - Nitrile Gloves (Double Pair Recommended) - Lab Coat - Chemical Splash Goggles Solution->PPE_Solution PPE_Reaction - Nitrile Gloves (Double Pair) - Lab Coat - Chemical Splash Goggles - Face Shield (if splash risk) Reaction->PPE_Reaction

Caption: PPE selection workflow based on the laboratory task.

Safe Handling and Storage Procedures

Engineering controls are the first line of defense. All handling of this compound, especially in its solid form, must be performed within a certified chemical fume hood to comply with precautionary statements P261 and P271.[1]

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific area within the fume hood for the handling of this compound. Ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present before retrieving the chemical from storage.

  • Weighing: To prevent the generation of airborne dust, do not pour the solid directly. Use a spatula to carefully transfer the desired amount to a weigh boat or directly into the reaction vessel.

  • Dissolving: Add solvent to the solid slowly to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately covered or equipped with a condenser to prevent vapor release.

  • Post-Handling Decontamination: After handling, decontaminate the working area, including the balance and any equipment used. Wipe surfaces with a suitable solvent and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly with soap and water.

Storage: The compound should be stored in a tightly sealed container in a refrigerator, as recommended by suppliers. It should be stored away from incompatible materials, though specific incompatibility data is not widely available; a prudent approach is to store it separately from strong oxidizing agents and strong acids or bases.[5]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All personnel working with this compound must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.

Personnel Exposure:

Exposure RouteFirst-Aid Procedure
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash the area with soap and water. Seek medical help.[1][6]
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Chemical Spill Management: The response to a spill depends entirely on its scale and the immediate risk it poses.

Spill_Response cluster_spill Spill Response Decision Tree cluster_minor_actions Minor Spill Response cluster_major_actions Major Spill Response Start Chemical Spill Occurs Assess Assess Spill Size & Risk Start->Assess Minor Minor Spill (<1g, contained in hood) Assess->Minor Manageable Major Major Spill (>1g, outside hood, or airborne dust) Assess->Major Hazardous MinorActions 1. Alert colleagues in the immediate area. 2. Wear full PPE (double gloves, goggles, lab coat). 3. Gently cover with inert absorbent (e.g., vermiculite). 4. Collect material with non-sparking tools. 5. Place in a sealed container for hazardous waste. 6. Decontaminate the area. Minor->MinorActions MajorActions 1. Evacuate the immediate area. 2. Alert supervisor and EH&S. 3. Close doors to the lab to contain vapors/dust. 4. Prevent re-entry. 5. Wait for trained emergency responders. Major->MajorActions

Caption: Decision tree for managing chemical spills.

Waste Disposal Plan

Proper segregation of chemical waste is a legal and ethical responsibility. As a brominated organic compound, all waste containing this compound must be disposed of in a designated halogenated organic waste container.[8][9]

Disposal Protocol:

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a sealed, clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and clearly labeled halogenated organic liquid waste container.

  • Container Management: Never mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[8]

  • Regulatory Compliance: Ensure all waste containers are labeled with the full chemical name of all components and are handled according to your institution's and local environmental regulations.[10] The SDS specifies disposal via an appropriate treatment and disposal facility.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one
Reactant of Route 2
3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.